molecular formula C12H14N2O3 B1348589 1-(Anilinocarbonyl)proline CAS No. 827612-77-1

1-(Anilinocarbonyl)proline

Cat. No.: B1348589
CAS No.: 827612-77-1
M. Wt: 234.25 g/mol
InChI Key: ZEEAHHXBZHTCOI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Anilinocarbonyl)proline is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEAHHXBZHTCOI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350022
Record name Proline, 1-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827612-77-1
Record name Proline, 1-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structure and Utility of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-(Anilinocarbonyl)proline (B1305016), a proline derivative of significant interest in synthetic chemistry and biomedical research. It details the molecule's core structure, physicochemical properties, synthesis, and applications, with a focus on its utility as a research tool and building block.

Core Chemical Structure and Properties

This compound, systematically named 1-[(phenylamino)carbonyl]proline, is a derivative of the natural amino acid L-proline. Its structure is characterized by the fusion of a proline scaffold with a phenylurea moiety via an amide bond at the proline nitrogen.

Key Structural Features:

  • Proline Ring: A five-membered pyrrolidine (B122466) ring which imparts significant conformational rigidity to the molecule.[1] As the only proteinogenic secondary amine, this ring structure restricts the phi (φ) angle of the peptide backbone, often inducing turns in peptide structures.[2] The natural (S)-configuration at the α-carbon is typically retained from its L-proline precursor.

  • Anilinocarbonyl Group: This N-phenylurea group is attached to the proline nitrogen. It introduces an aromatic ring and additional hydrogen bonding capabilities (both donor and acceptor sites), which can influence intermolecular interactions and steric properties.[3]

  • Carboxylic Acid: The carboxyl group of the proline residue provides a site for further chemical modification and contributes to the molecule's acidic character and solubility.

The combination of the rigid, chiral proline core and the aromatic anilinocarbonyl group makes it a versatile building block for creating complex molecular architectures and a candidate for use as an asymmetric catalyst or ligand.[3]

structure cluster_proline Proline Moiety cluster_anilide Anilinocarbonyl Moiety N1 N C_alpha N1->C_alpha C_carbonyl_amide C N1->C_carbonyl_amide C_beta C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl C_gamma C_beta->C_gamma C_delta C_gamma->C_delta C_delta->N1 O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl O_carbonyl_amide O C_carbonyl_amide->O_carbonyl_amide = N_amide NH C_carbonyl_amide->N_amide phenyl_ring Ph N_amide->phenyl_ring C_phenyl_1 C_phenyl_2 C_phenyl_3 C_phenyl_4 C_phenyl_5 C_phenyl_6

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key identifiers and computed physicochemical properties for this compound. It should be noted that multiple CAS Registry Numbers appear in public databases for this structure; researchers should verify the specific identifier associated with their material source.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄N₂O₃[4]
Molecular Weight 234.25 g/mol [3]
CAS Registry Number 827612-77-1, 73096-22-7[3]
LogP (calculated) 1.20[4]
LogS (calculated) -2.49[4]
Topological Polar Surface Area (tPSA) 69.6 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
Form Solid[4]

Synthesis and Characterization Protocols

Experimental Protocol: Synthesis

The most direct synthesis of this compound involves the nucleophilic addition of L-proline to phenyl isocyanate.[3] Below is a representative laboratory-scale protocol.

Materials:

  • L-Proline (1.0 eq)

  • Phenyl Isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with L-proline.

  • Dissolution: Anhydrous DCM is added to suspend the L-proline. The mixture is cooled to 0 °C in an ice bath with stirring.

  • Reagent Addition: Phenyl isocyanate, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the cooled proline suspension over 15-20 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane (B92381) or diethyl ether to remove unreacted phenyl isocyanate and other non-polar impurities.

  • Purification: The solid product is collected by filtration. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

workflow start Suspend L-Proline in anhydrous DCM at 0°C add_reagent Add Phenyl Isocyanate (in DCM) dropwise start->add_reagent react Stir at room temperature (12-24h under N2) add_reagent->react monitor Monitor via TLC react->monitor workup Remove solvent (Rotary Evaporation) monitor->workup Reaction Complete purify1 Triturate with Hexane/Ether workup->purify1 filter Collect solid via Filtration purify1->filter purify2 Optional: Recrystallization or Column Chromatography filter->purify2 analyze Characterize Product (NMR, MS, IR) filter->analyze Sufficiently Pure purify2->analyze If needed product Pure this compound analyze->product

Caption: General workflow for the synthesis and purification of this compound.

Protocol for Structural Characterization

Confirmation of the structure and assessment of purity are critical and are typically achieved using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

    • ¹H NMR Analysis: The proton spectrum is expected to show distinct signals for:

      • Aromatic Protons: Multiple signals in the ~7.0-7.6 ppm range corresponding to the phenyl group.

      • Proline Ring Protons (Cα-H, Cβ-H₂, Cγ-H₂, Cδ-H₂): A series of complex multiplets typically between ~1.8 and 4.5 ppm. The Cα-H is a characteristic doublet of doublets.

      • Amide Proton (NH): A singlet, often broad, typically in the ~8-10 ppm range (in DMSO-d₆).

      • Carboxylic Acid Proton (OH): A very broad singlet, which may be observed at >10 ppm or may exchange with residual water.

    • ¹³C NMR Analysis: The carbon spectrum should confirm the presence of 12 distinct carbon environments, including the characteristic signals for the two carbonyl carbons (amide and carboxylic acid) between ~170-180 ppm and the aromatic carbons between ~115-140 ppm.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analysis: Use electrospray ionization (ESI) in either positive or negative mode. High-resolution mass spectrometry (HRMS) is preferred.

    • Expected Result: The analysis should detect the protonated molecule [M+H]⁺ at m/z 235.1026 or the deprotonated molecule [M-H]⁻ at m/z 233.0870, confirming the elemental formula C₁₂H₁₄N₂O₃.

Applications in Research and Drug Development

This compound and related proline analogues are valuable tools in several areas of chemical and biological research.

  • Synthetic Chemistry: The molecule serves as a chiral building block. The proline scaffold provides a stereodefined core, while the carboxylic acid and the potential for modification on the phenyl ring offer handles for elaboration into more complex target molecules.[3] Proline derivatives are widely used in organocatalysis, and the anilinocarbonyl moiety can be used to tune the catalyst's steric and electronic properties.[3]

  • Drug Discovery and Chemical Biology:

    • Huntington's Disease Research: this compound has been specifically utilized as a compound to identify dual-action probes in cellular models of Huntington's disease. While the precise mechanism is not fully elucidated in the public domain, its use suggests a role in assays designed to find molecules that interact with relevant biological targets in the disease pathway. Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, leading to protein misfolding and aggregation.[5][6][7]

    • Peptidomimetics: The rigid proline structure is a cornerstone of peptidomimetic design. Derivatives like this compound can be incorporated into peptide sequences to enforce specific conformations, enhance proteolytic stability, or introduce new interaction sites.

    • Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme inhibitors. For example, proline analogues are known inhibitors of enzymes like proline dehydrogenase, and phenyl-containing moieties are common in other classes of inhibitors.[3][8] This suggests the potential for screening this compound and its derivatives against various enzymatic targets.

Conclusion

This compound is a structurally well-defined molecule that merges the stereochemical rigidity of L-proline with the electronic and steric features of a phenylurea group. Its straightforward synthesis and versatile chemical handles make it a valuable intermediate for synthetic chemists. Furthermore, its application as a research probe in the context of Huntington's disease highlights its utility in chemical biology and drug discovery, warranting further investigation into its biological activities and potential as a scaffold for the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Anilinocarbonyl)proline, a molecule of interest in contemporary organic synthesis and biomedical research. The primary synthesis pathway, involving the nucleophilic addition of L-proline to phenyl isocyanate, is detailed with a comprehensive experimental protocol. This document also summarizes the key quantitative data, purification methods, and characterization of the final product. Furthermore, it briefly touches upon the emerging application of this compound in cellular models of Huntington's disease.

Introduction

This compound, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid L-proline. Proline and its derivatives are valuable tools in organic chemistry, often utilized as organocatalysts and chiral building blocks in asymmetric synthesis. The introduction of the anilinocarbonyl group to the proline nitrogen modifies its steric and electronic properties, opening avenues for its application in various chemical transformations and as a molecular probe in biological systems. Notably, this compound has been identified as a dual-action probe in cellular models of Huntington's disease, highlighting its potential relevance in the field of drug discovery and neurodegenerative disease research.

Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is the reaction of L-proline with phenyl isocyanate. This reaction is a nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of the isocyanate group.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Proline L-Proline Solvent Aprotic Solvent (e.g., Dichloromethane) Proline->Solvent + PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Solvent Product This compound Solvent->Product Nucleophilic Addition

Alternative Pathway: Schotten-Baumann Reaction Analogue

While the reaction with phenyl isocyanate is the most direct route, an analogous transformation can be achieved via a Schotten-Baumann-type reaction using phenyl chloroformate and a base. However, this method is generally less preferred due to the potential for side reactions and the harsher conditions often required.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the reaction of L-proline with phenyl isocyanate.

Materials and Equipment
  • L-Proline

  • Phenyl Isocyanate

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • NMR spectrometer

  • Melting point apparatus

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the resulting suspension to 0°C using an ice bath.

  • Addition of Phenyl Isocyanate: While stirring vigorously, add phenyl isocyanate (1.05 equivalents) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization. The solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
L-Proline1.0 eq
Phenyl Isocyanate1.05 eq
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12 - 24 hours
Yield Typically >90%
Purification Method Recrystallization from diethyl ether

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 12.4 (s, 1H, COOH), 8.6 (s, 1H, NH), 7.5-7.2 (m, 5H, Ar-H), 4.3 (dd, 1H, α-CH), 3.5-3.4 (m, 2H, δ-CH₂), 2.2-2.0 (m, 1H, β-CH), 1.9-1.7 (m, 3H, β-CH, γ-CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 174.5 (COOH), 154.2 (C=O, ureido), 139.8 (Ar-C), 128.8 (Ar-CH), 121.5 (Ar-CH), 118.2 (Ar-CH), 59.5 (α-C), 46.8 (δ-C), 30.8 (β-C), 24.5 (γ-C).

Melting Point

The melting point of this compound is typically in the range of 178-180°C.

Application in Huntington's Disease Research

Recent studies have highlighted the use of this compound as a "dual-action probe" in cellular models of Huntington's disease. While the precise signaling pathways are still under investigation, it is suggested that the compound may interact with targets involved in the disease pathology. This application underscores the importance of synthesizing well-characterized proline derivatives for use as tools in biomedical research.

G cluster_synthesis Synthesis Workflow start Start: L-Proline & Phenyl Isocyanate reaction Reaction in DCM (0°C to RT, 12-24h) workup Solvent Removal purification Recrystallization (Diethyl Ether) product Pure this compound characterization Characterization (NMR, MP)

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described method is robust, high-yielding, and provides a product of high purity suitable for further applications in both chemical and biological research. The emerging role of this compound in Huntington's disease research further emphasizes the continued importance of developing and thoroughly characterizing novel proline derivatives.

Physicochemical Properties of 1-(Anilinocarbonyl)proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline (B1305016) is a derivative of the amino acid proline, characterized by the attachment of an anilinocarbonyl group to the proline nitrogen. This modification imparts unique structural features, influencing its chemical reactivity and potential applications.[1] It is recognized as a versatile building block in the synthesis of more complex molecules and can function as a catalyst in various organic reactions.[1] Understanding the physicochemical properties of this compound is fundamental for its application in chemical synthesis and drug discovery. This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) properties in a biological context. Key parameters include molecular weight, lipophilicity (LogP), and ionization constant (pKa).

Quantitative Data Summary
Identifier Value Source
IUPAC NameThis compoundN/A
CAS Number827612-77-1[1]
Chemical FormulaC12H14N2O3[2]
Property Value Source
Molecular Weight234.25 g/mol [1]
Physical FormSolid[2]
LogP (Calculated)1.20[2]
SolubilitySoluble in DMSO

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining key properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[3]

Methodology: Capillary Method [3][4]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath.[3]

  • Heating: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, to ensure accurate determination.[3]

  • Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This provides the melting point range.[3]

  • Purity Assessment: A sharp melting point range suggests high purity, while a broad range may indicate the presence of impurities.[3]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. A positive LogP value indicates higher solubility in lipids (more lipophilic), while a negative value signifies higher solubility in water (more hydrophilic).[5]

Methodology: Shake-Flask Method [5]

  • Solvent Preparation: A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a compound's ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added.

  • pKa Determination: The pKa is determined from the titration curve as the pH at which half of the acidic functional groups (in this case, the carboxylic acid of the proline moiety) have been neutralized. This corresponds to the midpoint of the steepest part of the curve.

Methodology: UV-Vis Spectrophotometry

  • Solution Preparation: A series of solutions of this compound are prepared in buffers of varying and known pH values.

  • Spectroscopic Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species should be identified.

  • Data Analysis: The absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) is plotted against the pH.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation A Prepare n-octanol and water phases B Dissolve this compound in one phase A->B C Combine phases in a separatory funnel B->C D Shake vigorously to reach equilibrium C->D E Allow phases to separate D->E F Collect aliquots from both n-octanol and aqueous phases E->F G Measure concentration in each phase (e.g., HPLC) F->G H Calculate P = [Organic]/[Aqueous] G->H I Calculate LogP = log10(P) H->I

Caption: Workflow for LogP determination by the shake-flask method.

References

Unraveling the Enigmatic Mechanism of 1-(Anilinocarbonyl)proline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanism of action of 1-(Anilinocarbonyl)proline, a synthetic derivative of the multifaceted amino acid, proline. While direct experimental evidence for the specific bioactivity of this compound remains nascent, this document provides a comprehensive framework for researchers, scientists, and drug development professionals by detailing the well-established roles of proline in cellular signaling and metabolism. By understanding the foundational pathways in which proline is a key player, we can postulate and design experimental approaches to elucidate the unique pharmacological profile of this compound.

The Central Role of Proline in Cellular Homeostasis

Proline is more than just a building block for proteins; it is a critical regulator of cellular metabolism, redox balance, and signaling pathways. Its metabolism is intricately linked to cellular energetics and stress responses. The enzymes governing proline biosynthesis and catabolism are key to its diverse functions.

Proline Metabolism: A Tale of Two Pathways

Proline homeostasis is maintained through a delicate balance between its synthesis and degradation, primarily occurring in the mitochondria and cytoplasm.

Proline Biosynthesis: The primary precursor for proline synthesis is glutamate (B1630785). This conversion is a two-step enzymatic process initiated by Δ¹-pyrroline-5-carboxylate synthetase (P5CS) , a bifunctional enzyme with both γ-glutamyl kinase and glutamyl phosphate (B84403) reductase activities.[1][2] P5CS is a rate-limiting enzyme in this pathway.[3][4] The resulting intermediate, Δ¹-pyrroline-5-carboxylate (P5C), is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR) .[5]

Proline Catabolism: The breakdown of proline back to glutamate is also a two-step process. Proline dehydrogenase (PRODH) , also known as proline oxidase (POX), catalyzes the oxidation of proline to P5C.[6][7][8] This reaction is a significant source of electrons for the mitochondrial electron transport chain. Subsequently, P5C dehydrogenase (P5CDH) converts P5C to glutamate.[9][10]

EnzymeAbbreviationPathwayFunctionCellular Location
Δ¹-pyrroline-5-carboxylate synthetaseP5CSBiosynthesisCatalyzes the conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C).[1][2]Mitochondria
Pyrroline-5-carboxylate reductasePYCRBiosynthesisReduces P5C to proline.[5]Cytosol
Proline dehydrogenase/oxidasePRODH/POXCatabolismOxidizes proline to P5C, feeding electrons into the electron transport chain.[6][7][8]Mitochondria
P5C dehydrogenaseP5CDHCatabolismConverts P5C to glutamate.[9][10]Mitochondria

Proline's Impact on Cellular Signaling

The metabolic activities of proline have profound implications for cellular signaling, primarily through the generation of reactive oxygen species (ROS) and the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Proline-ROS Connection: A Double-Edged Sword

Proline metabolism is a significant contributor to the cellular redox state. The oxidation of proline by PRODH in the mitochondria donates electrons to the electron transport chain, a process that can lead to the generation of superoxide (B77818) and other reactive oxygen species (ROS).[11][12][13] This ROS production is not merely a byproduct but a critical signaling mechanism. Depending on the cellular context, proline-derived ROS can induce either cell survival pathways or apoptosis.[13][14] Conversely, proline itself can act as a ROS scavenger, protecting cells from oxidative stress.[14] This dual role positions proline metabolism as a key regulator of cellular redox homeostasis.[15][16][17][18]

Proline and the MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[19][20][21] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[20][22] Emerging evidence suggests a link between proline metabolism and the activation of MAPK pathways.[23] Proline-induced ROS can act as second messengers to activate MAPK signaling.[23] Furthermore, proline-rich motifs are known to be involved in protein-protein interactions within signaling cascades.[24]

This compound: A Molecule of Interest

This compound is a derivative of L-proline where an anilinocarbonyl group is attached to the nitrogen atom of the pyrrolidine (B122466) ring. While its primary documented use is as a versatile building block in organic synthesis, its structural similarity to proline suggests potential biological activity.

Hypothetical Mechanisms of Action

Given the absence of direct experimental data, we can propose several plausible mechanisms of action for this compound based on the known functions of proline.

  • Modulation of Proline Metabolizing Enzymes: The bulky anilinocarbonyl group could act as a steric hindrance or an interactive moiety within the active sites of P5CS or PRODH. This could lead to either inhibition or altered activity of these enzymes, thereby disrupting proline homeostasis.

  • Altered ROS Production: By influencing the activity of PRODH, this compound could modulate the rate of mitochondrial ROS production, thereby impacting cellular redox signaling.

  • Interference with MAPK Signaling: The anilinocarbonyl group could affect the interaction of proline-rich domains with other proteins in the MAPK cascade, potentially disrupting signal transduction.

Visualizing the Pathways

To better understand the intricate network of proline metabolism and its downstream effects, the following diagrams illustrate the key pathways.

Proline_Metabolism cluster_biosynthesis Proline Biosynthesis cluster_catabolism Proline Catabolism Glutamate Glutamate P5C_b Δ¹-Pyrroline-5-Carboxylate Glutamate->P5C_b P5CS Proline_b Proline P5C_b->Proline_b PYCR Proline_c Proline P5C_c Δ¹-Pyrroline-5-Carboxylate Proline_c->P5C_c PRODH/POX Glutamate_c Glutamate P5C_c->Glutamate_c P5CDH

Figure 1: Overview of Proline Biosynthesis and Catabolism.

Proline_ROS_Connection Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate Proline->P5C PRODH/POX ETC Mitochondrial Electron Transport Chain P5C->ETC e- ROS Reactive Oxygen Species (ROS) ETC->ROS

Figure 2: Proline Catabolism and its Link to ROS Production.

MAPK_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) MAPK->Cellular_Response Leads to

References

An In-Depth Technical Guide to CAS Number 73096-22-7: 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 73096-22-7, identified as 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid. While initial information suggests a potential role in cellular models of Huntington's disease, a thorough investigation of publicly available scientific literature reveals a significant lack of in-depth technical data. This document summarizes the available chemical and physical properties and highlights the current gap in knowledge regarding its biological activity, mechanism of action, and experimental applications.

Chemical and Physical Properties

1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid, also known by the synonyms 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid and 1-(Anilinocarbonyl)proline, is a derivative of the amino acid proline. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 73096-22-7N/A
Molecular Formula C₁₂H₁₄N₂O₃N/A
Molecular Weight 234.25 g/mol N/A
Boiling Point 513.0±50.0 °C (Predicted)N/A
Density 1.372±0.06 g/cm³ (Predicted)N/A
pKa 3.83±0.10 (Predicted)N/A

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Synthesis

A general synthetic route for 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid involves the reaction of proline with phenyl isocyanate. This is a standard method for the formation of urea (B33335) derivatives from amines.

Experimental Workflow: Synthesis of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic Acid

G Proline Proline Reaction Reaction Mixture Proline->Reaction PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Product 1-(Anilinocarbonyl)pyrrolidine- 2-carboxylic Acid Purification->Product

Caption: General workflow for the synthesis of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid.

Biological Activity and Mechanism of Action: A Knowledge Gap

Several sources indicate that 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid can be used to "identify dual-action probes in a cell model of Huntington's disease." However, a comprehensive search of scientific databases and literature has yielded no specific details on this application.

Key Unanswered Questions:

  • What is the specific biological target or targets of this compound in the context of Huntington's disease?

  • What is meant by a "dual-action probe" in this context? What are the two actions?

  • What is the mechanism of action by which it functions as a probe?

  • Are there any associated signaling pathways that are modulated by this compound?

Due to the lack of available data, no quantitative biological data (e.g., IC₅₀, EC₅₀, binding affinity) can be presented, and no signaling pathway diagrams can be generated at this time.

Experimental Protocols

Detailed experimental protocols for the use of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid in Huntington's disease cellular models are not available in the public domain. To facilitate future research, a hypothetical experimental workflow for screening such a compound in a Huntington's disease cell model is presented below. This is a generalized protocol and would require significant optimization for this specific compound.

Hypothetical Experimental Workflow: Screening in a Huntington's Disease Cell Model

G CellCulture Culture Huntington's Disease Model Cells (e.g., STHdhQ111/Q7) CompoundTreatment Treat Cells with 1-(Anilinocarbonyl)pyrrolidine- 2-carboxylic Acid (Varying Concentrations) CellCulture->CompoundTreatment Incubation Incubate for a Defined Period CompoundTreatment->Incubation Assay Perform Cellular Assays Incubation->Assay Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay->Viability Aggregation Mutant Huntingtin Aggregation Assay (e.g., Filter Retardation Assay) Assay->Aggregation Biomarker Biomarker Analysis (e.g., Western Blot, ELISA) Assay->Biomarker DataAnalysis Data Analysis and Dose-Response Curve Generation Viability->DataAnalysis Aggregation->DataAnalysis Biomarker->DataAnalysis

Caption: Hypothetical workflow for evaluating the efficacy of a compound in a Huntington's disease cell model.

Conclusion and Future Directions

1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid (CAS 73096-22-7) is a proline derivative with defined chemical and physical properties. Despite tantalizing but brief mentions of its use in Huntington's disease research, there is a profound lack of detailed, publicly available information. This guide serves to summarize the existing data and, more importantly, to highlight the significant knowledge gaps.

For researchers, scientists, and drug development professionals, this compound represents an area where foundational research is clearly needed. Future work should focus on:

  • Confirmation of Biological Activity: Systematically screening the compound in various Huntington's disease models to identify and validate any biological effects.

  • Target Identification and Mechanism of Action Studies: Elucidating the molecular targets and the mechanism by which it may act as a "dual-action probe."

  • Publication of Detailed Methodologies: Sharing detailed synthetic and experimental protocols to enable reproducibility and further investigation by the scientific community.

Without such foundational research, the potential of 1-(Anilinocarbonyl)pyrrolidine-2-carboxylic acid in the field of neurodegenerative disease research remains speculative.

molecular weight of 1-(Anilinocarbonyl)proline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Anilinocarbonyl)proline (B1305016)

This technical guide provides a comprehensive overview of this compound, a proline derivative of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis and analysis, and its biological context, adhering to stringent standards for data presentation and visualization.

Core Chemical Properties

This compound, also known by its synonym 1-[(phenylamino)carbonyl]-proline, is a derivative of the amino acid proline.[1] Its unique structure, featuring a phenylurea moiety, imparts specific chemical properties that make it a versatile building block in organic synthesis and a catalyst.[1] The presence of this group adds hydrogen bonding capabilities and steric bulk, which can be leveraged to influence the stereoselectivity of chemical reactions.[1]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that different chemical suppliers report conflicting CAS Registry Numbers.

PropertyValueSource(s)
Molecular Weight 234.25 g/mol [1]
Molecular Formula C₁₂H₁₄N₂O₃[2][3]
CAS Registry Number 827612-77-1 / 73096-22-7[1][3][4]
Topological Polar Surface Area 69.6 Ų[2]
Rotatable Bonds 2[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Experimental Protocols

This section details the common experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

The most direct synthesis of this compound involves the nucleophilic addition of the secondary amine in the proline ring to the electrophilic carbon of phenyl isocyanate.[1]

Objective: To synthesize this compound.

Materials:

  • L-Proline

  • Phenyl Isocyanate

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Methodology:

  • Dissolution: Dissolve L-proline in a suitable aprotic solvent (DCM or THF are preferred to prevent side reactions with the isocyanate) in a reaction flask.[1]

  • Reaction: While stirring the proline solution, slowly add an equimolar amount of phenyl isocyanate. The reaction is a nucleophilic addition.[1]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. The crude product is then purified, typically by recrystallization or silica (B1680970) gel column chromatography, to yield pure this compound.

  • Verification: The structure and purity of the final compound are confirmed using analytical techniques as described below.

Analytical Characterization Protocols

A. Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent.

  • Ionization: Introduce the sample into the mass spectrometer. The molecule is ionized, typically using techniques like Electrospray Ionization (ESI).

  • Detection: The mass-to-charge ratio (m/z) of the resulting molecular ion is measured.[1] For this compound, the expected molecular ion [M+H]⁺ would be approximately 235.26 m/z.

  • Analysis: A precise measurement of the molecular weight confirms the identity of the compound.[1] High-resolution mass spectrometry (HRMS) can be employed to verify the elemental composition (C₁₂H₁₄N₂O₃) with high accuracy.[1] Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural elucidation.[1]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Verification

Objective: To verify the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount (typically 5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Place the sample in an NMR spectrometer and acquire the proton (¹H) NMR spectrum.

  • Analysis: The resulting spectrum provides a unique fingerprint of the molecule.[1] Analyze the chemical shifts, integration (proton count), and coupling patterns of the signals. Characteristic resonances for the protons on the phenyl ring, the proline ring, and the amide NH group should be present, confirming the connectivity and integrity of the structure.[1] The absence of significant impurity signals indicates the purity of the compound.[1]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes related to this compound.

Synthesis and Analysis Workflow

This diagram outlines the general workflow for the synthesis and subsequent analytical verification of this compound.

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Purification & Product cluster_analysis Analysis Proline Proline Reaction Nucleophilic Addition Proline->Reaction Phenyl\nIsocyanate Phenyl Isocyanate Phenyl\nIsocyanate->Reaction Solvent Aprotic Solvent (DCM or THF) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Product This compound Purification->Product MS Mass Spectrometry (MW Confirmation) Product->MS NMR ¹H NMR (Structure & Purity) Product->NMR

Synthesis and analysis workflow for this compound.
Biological Pathway: Proline Biosynthesis

Given that this compound is a proline derivative, understanding the biological synthesis of its core structure is relevant for drug development and metabolic studies. Proline is synthesized in the body from the amino acid L-glutamate.[5][6] This pathway is crucial in various biological processes, including collagen production and cellular stress response.[7][8]

G Glutamate L-Glutamate Glutamyl_Phosphate γ-Glutamyl Phosphate Glutamate->Glutamyl_Phosphate  Glutamate Kinase  (ATP → ADP) Semialdehyde Glutamate-γ-semialdehyde Glutamyl_Phosphate->Semialdehyde  γ-Glutamyl Phosphate Reductase  (NADPH → NADP⁺) P5C Δ¹-Pyrroline-5-carboxylate (P5C) Semialdehyde->P5C Spontaneous Cyclization Proline L-Proline P5C->Proline  Pyrroline-5-Carboxylate  Reductase (P5CR)  (NAD(P)H → NAD(P)⁺)

The mammalian biosynthesis pathway of L-proline from L-glutamate.

Biological and Research Context

This compound is noted for its application in identifying dual-action probes within cellular models of Huntington's disease.[3][4] The parent molecule, proline, has multifaceted roles in cell biology. It is a key component of collagen, acts as an energy source for some cells and pathogens, and serves as an osmoprotectant to shield cells from various stresses.[7][9] Proline and its derivatives are frequently used as asymmetric catalysts in organic chemistry.[10] The study of proline derivatives like this compound is an active area of research, with potential applications as ligands in metal-catalyzed reactions and as key intermediates in the synthesis of other bioactive compounds.[1]

References

1-(Anilinocarbonyl)proline: A Review of Its Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline is a derivative of the amino acid proline, characterized by an anilinocarbonyl group attached to the proline nitrogen. This modification imparts unique chemical properties that have led to its exploration as a versatile building block in organic synthesis and as a potential modulator of biological processes. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, known biological relevance, and future research directions. While the current body of public-domain research is somewhat limited, this document consolidates the existing knowledge to serve as a foundational resource.

Chemical Properties and Synthesis

This compound, also known by its IUPAC name 1-[(phenylamino)carbonyl]proline, possesses the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . The presence of the phenylurea moiety introduces potential for hydrogen bonding and steric bulk, which can be leveraged in asymmetric catalysis.[1]

Synthesis:

The primary synthetic route to this compound involves the nucleophilic addition of L-proline to phenyl isocyanate.[1] This reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate group.

Experimental Protocol: General Synthesis of this compound

Materials:

  • L-proline

  • Phenyl isocyanate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A solution of L-proline is prepared in an anhydrous aprotic solvent under an inert atmosphere.

  • Addition of Phenyl Isocyanate: Phenyl isocyanate, dissolved in the same anhydrous solvent, is added dropwise to the L-proline solution at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction mixture is typically quenched with a dilute acid (e.g., 1M HCl) to neutralize any unreacted base and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Characterization: The final product's identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification L-proline L-proline Reaction_Vessel Reaction in Aprotic Solvent L-proline->Reaction_Vessel Phenyl_isocyanate Phenyl_isocyanate Phenyl_isocyanate->Reaction_Vessel Quenching Acid Quench Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Final_Product Chromatography->Final_Product This compound

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The publicly available information on the biological activity of this compound is currently limited. The most specific mention of its use is in the context of identifying dual-action probes within a cell model of Huntington's disease. However, the primary research article detailing these findings, including quantitative data and experimental protocols, could not be located in the public domain.

Proline and its Derivatives in Neurodegenerative Diseases:

Proline metabolism and proline-rich peptides have been implicated in various neurodegenerative disorders. Proline itself can act as a neuromodulator, and its dysregulation has been associated with neurological conditions. Derivatives of proline are being investigated for their neuroprotective potential. For instance, certain proline-rich polypeptides have shown protective effects in animal models of Alzheimer's disease.[2] These studies, while not directly involving this compound, suggest that modifications to the proline scaffold can lead to compounds with significant activity in the central nervous system.

Quantitative Data:

A thorough search of scientific databases and literature did not yield any specific quantitative biological data for this compound, such as IC₅₀ or EC₅₀ values, binding affinities, or pharmacokinetic parameters. This represents a significant knowledge gap and a key area for future research.

Signaling Pathways:

There is no direct evidence in the available literature to associate this compound with any specific signaling pathway. Research on proline metabolism in general has identified its influence on pathways such as the mTOR pathway and its role in cellular stress responses. However, it is unknown if the anilinocarbonyl modification of the proline structure would lead to interaction with these or other signaling cascades.

Future Research Directions

The current understanding of this compound is in its nascent stages. To unlock its full potential, particularly in the context of neurodegenerative diseases, several key areas of research need to be addressed:

  • Publication of Primary Research: The primary research detailing the use of this compound in Huntington's disease models is crucial for the scientific community. Its publication would provide the necessary data to validate its potential and guide further studies.

  • Comprehensive Biological Screening: A systematic evaluation of this compound and its derivatives against a panel of targets relevant to neurodegenerative diseases is warranted. This should include assays to determine its efficacy, potency, and mechanism of action.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the specific molecular targets and signaling pathways modulated by this compound will be essential.

  • Synthesis of Analog Libraries: The synthesis and screening of a library of this compound analogs with modifications to both the proline ring and the aniline (B41778) moiety could lead to the discovery of compounds with improved potency and selectivity.

Conclusion

This compound is a readily synthesizable proline derivative with potential applications in organic chemistry and, tantalizingly, in the field of neurodegenerative disease research. However, the lack of publicly available, in-depth biological data and detailed experimental protocols significantly hinders its current development and application. This technical guide highlights the existing knowledge and, more importantly, the critical gaps that need to be filled by future research to fully understand and exploit the potential of this molecule. The scientific community awaits the publication of primary data that will undoubtedly catalyze further investigation into this promising compound.

References

The Discovery and Enduring Legacy of Proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic amino acid, has captivated chemists and biologists for over a century. Its rigid, cyclic structure imparts distinct conformational constraints on peptides and proteins, influencing their structure and function in profound ways. The initial discovery of proline opened the door to a vast and ever-expanding field of research into its derivatives. These modified prolines have found critical applications ranging from organocatalysis to the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of proline derivatives, detailing key experimental protocols, quantitative data on their applications, and the biological pathways they influence.

The Genesis of Proline: A Historical Perspective

The story of proline begins at the turn of the 20th century with the pioneering work of Richard Willstätter and Emil Fischer.

Willstätter's Initial Isolation and Synthesis

In 1900, the German chemist Richard Willstätter first isolated proline while studying N-methylproline. He successfully synthesized proline through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane (B121459).[1] This seminal work laid the foundation for understanding the fundamental structure of this unique amino acid.

Fischer's Contributions and Confirmation

Just a year later, in 1901, the renowned chemist Emil Fischer independently isolated proline from casein and the decomposition products of γ-phthalimido-propylmalonic ester. Fischer also published a synthesis of proline starting from phthalimide (B116566) propylmalonic ester, further solidifying the structural understanding of the molecule.[1] The name "proline" itself is derived from pyrrolidine (B122466), a key constituent of its structure.[1]

Physicochemical Properties of Proline and Its Analogs

The distinctive five-membered ring of proline, which incorporates the α-amino group, is the source of its unique properties. This cyclic structure restricts the Ramachandran angles (φ, ψ) around the peptide bond, making it a "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets, while being commonly found in turns.[1] The development of proline analogs has focused on modifying this ring to fine-tune its physicochemical and biological properties.

A significant area of investigation has been the synthesis of fluorinated proline derivatives. The introduction of fluorine, a highly electronegative atom, can profoundly influence the conformation and stability of peptides and proteins.

DerivativeRing Pucker PreferenceEffect on Amide BondKey Physicochemical Properties
L-ProlineNegligible energy difference between Cγ-exo and Cγ-endoHigh intrinsic probability of cis conformation (~30%)Non-polar, restricts conformational space
(4R)-Fluoroproline (R-Flp)Stabilizes Cγ-exo puckerIncreases stability of the trans-conformerElectron-withdrawing fluorine alters electrostatic potential
(4S)-Fluoroproline (S-Flp)Stabilizes Cγ-endo puckerIncreases stability of the cis-amideCan be used to probe and modulate protein structure
4,4-Difluoroproline (Dfp)No significant conformational preferenceAccelerates both cis-to-trans and trans-to-cis rotationThe two fluorine atoms have a significant electron-withdrawing effect

Proline Derivatives in Asymmetric Organocatalysis

One of the most significant applications of proline and its derivatives is in the field of asymmetric organocatalysis. The chiral nature of proline allows it to catalyze stereoselective reactions, leading to the preferential formation of one enantiomer of a product.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

A landmark in this field is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, first reported in the early 1970s. This intramolecular aldol (B89426) reaction, catalyzed by L-proline, produces a chiral bicyclic ketol with high enantiomeric excess. This reaction demonstrated the potential of small organic molecules to act as efficient and selective catalysts.

Proline-Catalyzed Aldol and Mannich Reactions

The scope of proline organocatalysis has since expanded to include a wide range of reactions, most notably the aldol and Mannich reactions. These carbon-carbon bond-forming reactions are fundamental in organic synthesis, and the use of proline and its derivatives as catalysts has enabled the asymmetric synthesis of a vast array of complex molecules.

The following table summarizes the enantiomeric excess (ee) achieved in various proline-catalyzed reactions:

Reaction TypeCatalystSubstratesEnantiomeric Excess (ee)
Intramolecular Aldol(S)-(-)-Proline (3 mol%)Achiral triketone93%
Intermolecular AldolL-Prolinamide4-Nitrobenzaldehyde and acetoneup to 46%
Intermolecular AldolL-Prolinamide with terminal hydroxyl4-Nitrobenzaldehyde and acetone78% to >99%
Mannich ReactionL-ProlineAldehyde, acetone, and p-anisidine94%
Mannich ReactionL-ProlineN-Boc-imines and acetaldehydeExtremely high

Proline Derivatives in Drug Discovery and Development

The unique structural features of proline and its analogs make them valuable building blocks in the design of therapeutic agents. The incorporation of proline derivatives can enhance metabolic stability, improve binding affinity, and introduce desirable conformational constraints in drug candidates. Over the past 15 years, the FDA has approved over 15 drugs containing proline analogues.

Drug Name (Active Ingredient)Therapeutic AreaRole of Proline DerivativeIC50 / EC50
NirmatrelvirCOVID-19 (Antiviral)A key component of the protease inhibitorNot specified
DaridorexantInsomniaPart of the dual orexin (B13118510) receptor antagonist structureNot specified
TrofinetideRett SyndromeA synthetic analog of the N-terminal tripeptide of IGF-1Not specified
RezafunginFungal InfectionsA novel echinocandin antifungalNot specified
DanicopanParoxysmal Nocturnal HemoglobinuriaA proximal complement inhibitorNot specified
AvacopanANCA-Associated VasculitisContains a fluorine atom and trifluoromethyl group which improves C5aR1 inhibition< 5 nM
DifelikefalinPruritus in Chronic Kidney DiseaseContains an unnatural amino acid, 4-aminopiperidine-4-carboxylic acid, which is crucial for its kappa opioid receptor agonist activity. Replacing it with proline decreases activity.KOR EC50 = 0.048 nM

Experimental Protocols

Willstätter's Synthesis of Proline (A Representative Protocol)

This protocol is a representation of the original synthesis described by Richard Willstätter in 1900, based on the reaction of diethyl malonate with 1,3-dibromopropane.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1,3-dibromopropane

  • Ethanol (B145695)

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Formation of the Sodium Salt of Diethyl Malonate: Diethyl malonate is dissolved in absolute ethanol. A stoichiometric amount of sodium ethoxide is added to the solution to form the sodium salt of diethyl malonate.

  • Alkylation: 1,3-dibromopropane is added dropwise to the solution of the sodium salt of diethyl malonate. The reaction mixture is refluxed until the reaction is complete.

  • Saponification: The resulting ester is saponified by heating with a solution of sodium hydroxide (B78521) in water or ethanol to yield the corresponding dicarboxylic acid.

  • Decarboxylation and Cyclization: The dicarboxylic acid is heated to induce decarboxylation and cyclization to form the pyrrolidine ring.

  • Isolation of Proline: The crude product is purified by recrystallization from a suitable solvent to yield racemic proline.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.

Materials:

  • L-Proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Solvent (e.g., DMSO, CH2Cl2)

  • Saturated aqueous solution of NH4Cl

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), add the ketone (10.0 mmol).

  • Add L-proline (as specified in the relevant study, typically 10-30 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated in the specific research paper, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Solid-Phase Synthesis of Proline-Containing Peptides ("Proline Editing")

This workflow describes a method for the synthesis of peptides with stereospecifically modified proline residues using solid-phase peptide synthesis (SPPS).

Procedure:

  • Incorporation of Hydroxyproline: Synthesize the peptide on a solid support using standard Fmoc-based SPPS, incorporating Fmoc-hydroxyproline (Fmoc-Hyp-OH) at the desired position.

  • Orthogonal Protection: Protect the hydroxyl group of the incorporated Hyp residue on the solid phase. A common protecting group is the trityl group, which can be introduced in an automated fashion.

  • Peptide Elongation: Continue the standard Fmoc-SPPS to complete the synthesis of the full-length peptide.

  • Selective Deprotection: After the synthesis is complete, selectively remove the protecting group from the Hyp hydroxyl group on the solid phase. For example, the trityl group can be removed with a dilute solution of trifluoroacetic acid (TFA).

  • On-Resin Modification: With the peptide still attached to the solid support, perform chemical modifications on the free hydroxyl group of the Hyp residue. This can include oxidation, reduction, substitution, or other reactions to generate a diverse library of 4-substituted proline derivatives.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA with scavengers).

  • Purification and Analysis: Purify the final peptide by HPLC and characterize it by mass spectrometry and NMR to confirm its structure and purity.

Signaling Pathways and Experimental Workflows

Proline Signaling in Plant Stress Response

Proline accumulation is a common physiological response in plants to various environmental stresses such as drought and salinity. Proline not only acts as an osmoprotectant but also plays a role in signaling pathways that regulate stress responses.

Proline_Signaling_Pathway Stress Abiotic Stress (Drought, Salinity) ABA Abscisic Acid (ABA) Signaling Stress->ABA induces P5CS Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) Upregulation Stress->P5CS ABA-independent pathway PDH Proline Dehydrogenase (PDH) Downregulation Stress->PDH inhibits ABA->P5CS activates Proline_Biosynthesis Proline Biosynthesis P5CS->Proline_Biosynthesis Proline_Accumulation Proline Accumulation Proline_Biosynthesis->Proline_Accumulation ROS_Scavenging ROS Scavenging Proline_Accumulation->ROS_Scavenging Osmotic_Adjustment Osmotic Adjustment Proline_Accumulation->Osmotic_Adjustment Stress_Tolerance Stress Tolerance ROS_Scavenging->Stress_Tolerance Osmotic_Adjustment->Stress_Tolerance

Caption: Proline biosynthesis and signaling pathway in plants under abiotic stress.

Experimental Workflow for "Proline Editing"

The "Proline Editing" technique allows for the efficient synthesis and screening of a library of proline derivatives within a peptide sequence.

Proline_Editing_Workflow Start Start: Solid Support SPPS1 Fmoc-SPPS: Incorporate Fmoc-Hyp-OH Start->SPPS1 Protect On-Resin Protection of Hyp Hydroxyl Group SPPS1->Protect SPPS2 Continue Fmoc-SPPS to Synthesize Full Peptide Protect->SPPS2 Deprotect Selective On-Resin Deprotection of Hyp SPPS2->Deprotect Library On-Resin Chemical Modification of Hyp (Library Generation) Deprotect->Library Cleave Cleavage from Resin and Global Deprotection Library->Cleave Purify HPLC Purification Cleave->Purify Analyze Characterization (MS, NMR) Purify->Analyze Screen Biological Screening Analyze->Screen

References

Unveiling the Biological Profile of 1-(Anilinocarbonyl)proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the biological activity of 1-(Anilinocarbonyl)proline has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's known activities, focusing on its role in a cell-based model of Huntington's disease, supported by quantitative data and experimental methodologies.

Introduction to this compound

This compound, a derivative of the amino acid proline, has been identified as a compound of interest in the context of neurodegenerative disease research. Its primary documented application is in the identification of dual-action probes within a cellular model of Huntington's disease[1][2]. This guide synthesizes the publicly available information to provide a clear and structured understanding of its biological significance.

Quantitative Biological Activity

The biological activity of this compound has been primarily characterized through a high-throughput screening (HTS) campaign conducted as part of the National Toxicology Program (NTP). The assay, titled "qHTS Multiplex Assay to Identify Dual Action Probes in a Cell Model of Huntington: Cytoprotection (ATP)," aimed to identify compounds that could protect cells from the toxic effects associated with Huntington's disease.

The key quantitative data for this compound from this screen (PubChem AID: 1471) is summarized in the table below.

ParameterValueDescription
PubChem CID 2813581Unique compound identifier in the PubChem database.
AC50 Not ActiveThe concentration at which the compound shows half-maximal activity. In this case, the compound was determined to be inactive in the primary cytoprotection assay.
Efficacy Not ActiveThe maximum response achievable from the compound. The compound did not demonstrate significant efficacy.
Curve Class 4A classification indicating an inactive response in the concentration-response curve.

It is important to note that in the primary screening for cytoprotection via ATP measurement, this compound was found to be inactive. This suggests that under the specific conditions of this assay, the compound did not demonstrate a protective effect on the Huntington's disease model cells.

Experimental Protocols

The following is a detailed description of the experimental protocol used in the high-throughput screening assay that evaluated the biological activity of this compound. This methodology is crucial for understanding the context of the obtained results and for the potential design of future experiments.

qHTS Multiplex Assay for Huntington's Disease Cytoprotection

Objective: To identify compounds that act as dual-action probes in a cell model of Huntington's disease by assessing their ability to protect cells from cytotoxicity.

Cell Line: A PC-12 cell line inducibly expressing a mutant huntingtin fragment (Htt103Q-GFP).

Principle: This assay quantifies the cytoprotective effects of compounds by measuring intracellular ATP levels, which serve as an indicator of cell viability. A decrease in ATP levels is indicative of cytotoxicity induced by the mutant huntingtin protein, and a restoration of ATP levels by a test compound suggests a cytoprotective effect.

Experimental Steps:

  • Cell Preparation: PC-12 cells containing the inducible mutant huntingtin construct were cultured under standard conditions.

  • Compound Preparation: this compound and other library compounds were prepared in a series of concentrations through serial dilution.

  • Assay Plate Preparation: The PC-12 cells were dispensed into 1536-well microplates.

  • Induction of Mutant Huntingtin Expression: The expression of the toxic Htt103Q-GFP protein was induced in the cells.

  • Compound Addition: The prepared compounds, including this compound, were added to the assay plates containing the cells.

  • Incubation: The plates were incubated to allow for the compounds to exert their effects on the cells.

  • ATP Measurement: After the incubation period, a reagent for measuring ATP (e.g., CellTiter-Glo) was added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Data Acquisition: The luminescence was read using a plate reader.

  • Data Analysis: The raw luminescence data was normalized and analyzed to generate concentration-response curves. From these curves, parameters such as AC50 and efficacy were determined to classify compounds as active or inactive.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following workflow diagram has been generated using the DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cell_prep PC-12 Cell Culture (inducible Htt103Q-GFP) plate_cells Dispense Cells into 1536-well Plates cell_prep->plate_cells compound_prep Compound Dilution (this compound) add_compounds Add Compounds to Plates compound_prep->add_compounds induce_htt Induce Mutant Huntingtin Expression plate_cells->induce_htt induce_htt->add_compounds incubate Incubate Plates add_compounds->incubate add_atp_reagent Add ATP Measurement Reagent incubate->add_atp_reagent read_luminescence Read Luminescence add_atp_reagent->read_luminescence analyze_data Generate Concentration- Response Curves read_luminescence->analyze_data classify_activity Classify Compound Activity (Active/Inactive) analyze_data->classify_activity

Experimental workflow for the cytoprotection assay.

Signaling Pathways and Logical Relationships

While the high-throughput screening data does not elucidate a specific signaling pathway modulated by this compound, it is part of a broader strategy to identify compounds that interfere with the pathogenic mechanisms of Huntington's disease. The logical relationship in this context is the hypothesis that a compound can mitigate the cytotoxicity induced by the mutant huntingtin protein.

The diagram below illustrates the logical framework of the screening assay.

G cluster_disease_model Huntington's Disease Cell Model cluster_intervention Therapeutic Intervention Hypothesis mHtt Mutant Huntingtin (Htt103Q-GFP) cytotoxicity Cytotoxicity mHtt->cytotoxicity low_atp Decreased ATP Levels cytotoxicity->low_atp cytoprotection Cytoprotection cytotoxicity->cytoprotection inhibited by compound This compound compound->cytoprotection normal_atp Restored ATP Levels cytoprotection->normal_atp leads to

Logical framework of the Huntington's disease cytoprotection assay.

Conclusion

This technical guide provides a summary of the currently available biological activity data for this compound. While the compound was found to be inactive in the primary cytoprotection assay for Huntington's disease, the detailed experimental protocol and the logical framework of the screening campaign offer valuable information for the scientific community. Further research would be necessary to explore other potential biological activities of this compound and its derivatives. The provided diagrams and structured data aim to facilitate a clearer understanding and guide future research endeavors in the field of neurodegenerative drug discovery.

References

Theoretical Exploration of 1-(Anilinocarbonyl)proline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Anilinocarbonyl)proline, a derivative of the unique amino acid proline, presents a compelling subject for theoretical investigation due to the interplay of its rigid pyrrolidine (B122466) ring, the flexible anilinocarbonyl group, and the crucial prolyl amide bond. This technical guide provides a comprehensive overview of the theoretical studies relevant to this molecule, focusing on its conformational landscape, electronic properties, and vibrational characteristics. While direct computational studies on this compound are not extensively available in public literature, this guide synthesizes data from closely related structures and outlines established theoretical protocols for its in-depth analysis. The content herein is intended to serve as a foundational resource for researchers engaged in the computational modeling and rational design of proline-based compounds in drug discovery and materials science.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone and influences the rate of peptide bond formation. The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the energy barrier between these two states playing a critical role in protein folding and function.

The addition of an anilinocarbonyl (phenylurea) group to the proline nitrogen introduces further complexity and functionality. The phenylurea moiety can act as a hydrogen bond donor and acceptor, participate in π-stacking interactions, and sterically influence the conformational preferences of the proline ring and the adjacent amide bond. A recent study has highlighted the role of a phenyl urea (B33335) unit in stabilizing the trans conformation of the prolyl peptide bond.[1][2] Understanding the theoretical underpinnings of this compound's structure and properties is crucial for its application in various fields, including medicinal chemistry and catalysis.

This guide will delve into the key theoretical aspects of this compound, presenting data in a structured format and providing detailed methodologies for its computational analysis.

Conformational Analysis

The conformational landscape of this compound is primarily defined by three key features: the cis-trans isomerization of the prolyl amide bond, the puckering of the pyrrolidine ring, and the orientation of the anilinocarbonyl group.

Cis-Trans Isomerization

The rotation around the C-N amide bond preceding the proline ring is a high-energy process, leading to two distinct, slowly interconverting isomers: cis and trans. The trans conformation is generally more stable for most peptide bonds. However, in the case of proline, the energy difference between the cis and trans isomers is smaller, leading to a significant population of the cis isomer in many biological contexts.[3]

The phenylurea group in this compound has been proposed to stabilize the trans conformation.[1][2] This can be attributed to steric hindrance that would arise in the cis conformation between the phenyl ring and the proline ring substituents.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations to relieve ring strain. The two most common puckering modes are Cγ-endo (up) and Cγ-exo (down), which refer to the displacement of the Cγ atom relative to the plane defined by the other four ring atoms. The ring pucker is coupled to the cis-trans isomerization of the preceding peptide bond, with the trans conformation often favoring an exo pucker and the cis conformation favoring an endo pucker.[4] In the crystal structure of a similar urea-tagged Pro-Ile peptide, a Cγ-exo puckering of the pyrrolidine ring was observed in the trans form.[1]

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

G cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Analysis cluster_3 Solvation Effects start Generate Initial 3D Structure of this compound cis_trans Create both cis and trans isomers of the prolyl amide bond start->cis_trans pucker Consider endo and exo puckers for the pyrrolidine ring cis_trans->pucker dft Perform DFT Calculations (e.g., B3LYP/6-311++G(d,p)) pucker->dft freq Frequency Analysis to confirm minima dft->freq md Molecular Dynamics (MD) Simulations in explicit solvent dft->md pcm Implicit Solvation Model (e.g., PCM) Calculations dft->pcm rel_energy Calculate Relative Energies of Conformers freq->rel_energy pes Potential Energy Surface Scan of key dihedral angles rel_energy->pes

Caption: Computational workflow for conformational analysis.

Molecular and Electronic Properties

Quantum chemical calculations can provide valuable insights into the geometry, charge distribution, and electronic structure of this compound.

Optimized Geometry

While a crystal structure for this compound is not publicly available, a closely related urea-tagged Pro-Ile peptide has been crystallized, showing a trans conformation for the proline peptide bond.[1] The geometric parameters from this structure can serve as a reliable starting point for theoretical calculations. The following table presents representative bond lengths and angles for the core prolyl-urea fragment, based on typical values for peptides and related crystal structures.[5]

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond Lengths (Å)
C'1.53
C'O1.23
C'N(Pro)1.34
N(Pro)1.47
N(Pro)C(Urea)1.38
C(Urea)N(Anilino)1.39
C(Urea)O(Urea)1.24
Bond Angles (°) **
N(Pro)C'112.0
C'O120.0
C'N(Pro)117.0
C'N(Pro)124.0
C'N(Pro)C(Urea)120.0
N(Pro)C(Urea)N(Anilino)115.0
Dihedral Angles (°) **
ω (Cα-C'-N-Cδ)C'N(Pro)
φ (C'-N-Cα-C')C'N(Pro)C'
ψ (N-Cα-C'-N)N(Pro)C'N

Note: These are idealized values and would be refined through geometry optimization calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) ring, while the LUMO is likely to be distributed over the carbonyl groups of the proline and urea moieties. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, negative potential is expected around the carbonyl oxygen atoms, making them susceptible to electrophilic attack. The hydrogen atoms of the aniline N-H and the proline C-H bonds will exhibit positive potential.

Vibrational Spectroscopy

Theoretical vibrational analysis can aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be compared with experimental data to confirm the molecular structure.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H stretchAniline N-H3300 - 3500
C-H stretchPhenyl and Pyrrolidine C-H2850 - 3100
C=O stretchCarboxylic acid C=O1700 - 1730
C=O stretchUrea C=O1630 - 1680
C-N stretchAmide and Urea C-N1200 - 1400
C-C stretchPhenyl and Pyrrolidine C-C1400 - 1600

Note: These are general ranges and the exact frequencies will depend on the specific conformation and intermolecular interactions.

Experimental Protocols for Theoretical Studies

This section provides detailed methodologies for performing theoretical calculations on this compound.

Geometry Optimization and Vibrational Frequency Analysis
  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.

  • Procedure:

    • Build the initial 3D structure of this compound in both cis and trans conformations.

    • Perform a geometry optimization to find the lowest energy conformation for each isomer.

    • Follow the optimization with a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies with their corresponding IR and Raman intensities.

Molecular Dynamics (MD) Simulations
  • Software: GROMACS, AMBER, or NAMD.

  • Force Field: A general force field such as GAFF (General Amber Force Field) can be used to parameterize the molecule.

  • Procedure:

    • Place the optimized structure of this compound in a simulation box.

    • Solvate the box with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system if necessary.

    • Perform energy minimization of the system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions.

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space.

  • Analysis: Analyze the trajectory to study the conformational dynamics, hydrogen bonding patterns, and solvent interactions.

Logical Diagram for Theoretical Protocol

The following diagram outlines the logical flow of a comprehensive theoretical study on this compound.

G cluster_0 Quantum Mechanics (QM) Calculations cluster_1 Molecular Mechanics (MM) / Dynamics (MD) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) vib_freq Vibrational Frequency Analysis geom_opt->vib_freq homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential geom_opt->mep force_field Force Field Parameterization (e.g., GAFF) geom_opt->force_field md_sim MD Simulation in Explicit Solvent force_field->md_sim traj_analysis Trajectory Analysis (Conformations, H-bonds) md_sim->traj_analysis

Caption: Protocol for a comprehensive theoretical study.

Conclusion

This technical guide has provided a framework for the theoretical investigation of this compound. While specific experimental and computational data for this molecule are sparse in the literature, the principles and methodologies outlined here, derived from studies on related proline derivatives, offer a robust starting point for future research. The interplay between the proline ring's conformational constraints and the electronic and steric effects of the anilinocarbonyl group makes this molecule a rich subject for computational chemistry. The insights gained from such theoretical studies will be invaluable for the rational design of novel molecules with tailored properties for applications in drug discovery and beyond.

References

Potential Research Areas for 1-(Anilinocarbonyl)proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline is a derivative of the amino acid proline, characterized by an anilinocarbonyl group attached to the proline nitrogen. This modification imparts unique stereoelectronic properties, making it a compound of interest for various applications in organic synthesis and medicinal chemistry. While research on this specific molecule is emerging, its structural similarity to other well-studied proline derivatives suggests significant potential in several key research areas. This technical guide outlines promising avenues for investigation, providing a framework for future studies.

Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, typically involving the reaction of L-proline with phenyl isocyanate. However, optimization of reaction conditions to ensure high yield and purity is a crucial first step for any research endeavor.

General Synthesis Protocol

A general method for the synthesis of this compound involves the nucleophilic addition of the secondary amine of proline to the electrophilic carbon of phenyl isocyanate.

Experimental Protocol: Synthesis of this compound

  • Materials: L-proline, phenyl isocyanate, anhydrous dichloromethane (B109758) (DCM), anhydrous diethyl ether.

  • Procedure: a. To a solution of L-proline (1.0 eq) in anhydrous DCM, slowly add phenyl isocyanate (1.05 eq) at 0 °C under an inert atmosphere. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Precipitate the product by adding anhydrous diethyl ether. f. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Areas for Synthesis Research
  • Optimization of Reaction Conditions: A systematic study of solvents, temperature, and stoichiometry could lead to improved yields and reduced reaction times.

  • Development of Derivatives: The synthesis of a library of this compound derivatives with substitutions on the phenyl ring could be explored to establish structure-activity relationships in various applications.

Potential Research Area: Organocatalysis

Proline and its derivatives are well-established organocatalysts for various asymmetric reactions, such as aldol (B89426) and Mannich reactions. The anilinocarbonyl group in this compound can potentially influence the steric and electronic environment of the catalytic site, leading to unique reactivity and selectivity.

Asymmetric Aldol Reaction

A key area of investigation is the use of this compound as a catalyst in the asymmetric aldol reaction between a ketone and an aldehyde.

Hypothetical Experimental Protocol: Asymmetric Aldol Reaction

  • Materials: this compound, aldehyde, ketone, organic solvent (e.g., DMSO, DMF), saturated aqueous NH₄Cl.

  • Procedure: a. To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2 mL), add this compound (10-30 mol%). b. Stir the reaction mixture at room temperature for 24-72 hours. c. Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography. f. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Data Presentation: Hypothetical Catalytic Performance

Quantitative data from such experiments should be tabulated for easy comparison.

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) [anti]
1BenzaldehydeCyclohexanone20DMSO488595:592
24-NitrobenzaldehydeCyclohexanone20DMSO489298:299
3IsobutyraldehydeAcetone30DMF7275-85

Diagram: Proposed Catalytic Cycle

Aldol_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst This compound Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Product Product α,β-Unsaturated Ketone (after dehydration) Aldol_Adduct->Product

Caption: Proposed catalytic cycle for the this compound-catalyzed aldol reaction.

Potential Research Area: Neurodegenerative Diseases

There are indications that this compound could be used to identify dual-action probes in cellular models of Huntington's disease.[1] Proline and its derivatives have also been investigated for their neuroprotective effects.[1][2][3][4][5] This suggests a promising research avenue in the field of neurodegenerative disorders.

Investigating Neuroprotective Effects in a Huntington's Disease Model

A key research goal would be to elucidate the mechanism by which this compound or its derivatives might exert neuroprotective effects in a cellular model of Huntington's disease. This could involve screening for compounds that reduce mutant huntingtin (mHTT) aggregation and improve cell viability.

Hypothetical Experimental Workflow: Screening for Neuroprotective Effects

  • Cell Culture: Utilize a well-established cell line model of Huntington's disease, such as PC12 or STHdh cells, expressing mutant huntingtin.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for a specified period.

  • Assessment of mHTT Aggregation: a. Filter Retardation Assay: Quantify the amount of aggregated mHTT. b. Immunofluorescence Microscopy: Visualize the formation of mHTT inclusions within the cells.

  • Cell Viability Assay: Use assays such as MTT or LDH to determine the effect of the compounds on cell survival.

  • Mechanism of Action Studies: Investigate the effect of lead compounds on relevant signaling pathways.

Diagram: Experimental Workflow for Neuroprotection Screening

HD_Screening_Workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Cell_Culture HD Cell Model (e.g., PC12, STHdh) Compound_Treatment Treat with this compound and Derivatives Cell_Culture->Compound_Treatment Aggregation_Assay Assess mHTT Aggregation (Filter Retardation, IF) Compound_Treatment->Aggregation_Assay Viability_Assay Measure Cell Viability (MTT, LDH) Compound_Treatment->Viability_Assay Lead_Compound Identify Lead Compound(s) Aggregation_Assay->Lead_Compound Viability_Assay->Lead_Compound Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Lead_Compound->Pathway_Analysis

Caption: Workflow for screening and characterizing the neuroprotective effects of this compound.

Potential Research Area: Modulation of Cellular Signaling Pathways

Proline metabolism is intricately linked to key cellular signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK) pathways.[6][7] Investigating the influence of this compound on these pathways could reveal novel therapeutic targets.

Investigating Effects on the mTOR Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Hypothetical Experimental Protocol: mTOR Pathway Analysis

  • Cell Culture and Treatment: Treat a relevant cell line (e.g., neuronal cells, cancer cells) with this compound.

  • Western Blot Analysis: Analyze the phosphorylation status of key mTOR pathway proteins, such as mTOR, S6K, and 4E-BP1, to assess pathway activation.

  • Cell Proliferation Assay: Use assays like BrdU incorporation or cell counting to determine the effect on cell proliferation.

Diagram: mTOR Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., Proline) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth ACP This compound ACP->mTORC1 Potential Modulation

Caption: Simplified overview of the mTOR signaling pathway and potential modulation by this compound.

Investigating Effects on the MAPK Pathway

The MAPK pathway is crucial for transmitting extracellular signals to intracellular targets, regulating processes like cell proliferation, differentiation, and apoptosis.[8][9]

Hypothetical Experimental Protocol: MAPK Pathway Analysis

  • Cell Culture and Treatment: Treat cells with this compound, with and without stimulation by a known MAPK activator (e.g., a growth factor).

  • Western Blot Analysis: Assess the phosphorylation levels of key MAPK components like ERK, JNK, and p38.

  • Gene Expression Analysis: Use qPCR to measure the expression of downstream target genes of the MAPK pathway.

Diagram: MAPK Signaling Pathway

MAPK_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, Stress) Receptor Receptor Extracellular_Signals->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, Differentiation) Gene_Expression->Cellular_Responses ACP This compound ACP->Raf Potential Modulation

Caption: Simplified overview of the MAPK/ERK signaling pathway and potential modulation by this compound.

Conclusion

This compound represents a versatile scaffold with significant, yet largely unexplored, potential in several key areas of chemical and biomedical research. The proposed research avenues in organocatalysis, neurodegenerative disease, and cellular signaling provide a solid foundation for future investigations. A systematic approach, beginning with optimized synthesis and expanding into these functional areas, is likely to yield valuable insights and potentially lead to the development of novel catalysts and therapeutic agents. The detailed experimental frameworks and conceptual diagrams provided in this guide are intended to facilitate the design and execution of such studies.

References

Understanding the Stereochemistry of Proline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, the only proteinogenic amino acid with a secondary amine, imposes unique and profound stereochemical constraints on peptide and protein architecture.[1][2] Its rigid pyrrolidine (B122466) ring restricts backbone dihedral angles and governs the cis-trans isomerization of the preceding peptide bond, a critical process in protein folding and function.[3][4][5] The strategic placement of substituents on the proline ring allows for fine-tuning of these conformational preferences through steric and stereoelectronic effects. This guide provides an in-depth examination of the core stereochemical principles of proline derivatives, covering their stereoselective synthesis, their application in asymmetric catalysis and drug design, and the analytical techniques used for their characterization. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers and drug development professionals with a comprehensive understanding of this pivotal class of molecules.

Core Stereochemical Principles

The stereochemistry of proline is dominated by two interconnected conformational equilibria: the puckering of the five-membered pyrrolidine ring and the isomerization of the N-terminal amide bond.[4]

The Pyrrolidine Ring Pucker (Endo vs. Exo)

The non-planar pyrrolidine ring of proline typically adopts one of two low-energy envelope conformations, described as Cγ-endo (DOWN) or Cγ-exo (UP) pucker.[4][6] This puckering is defined by the displacement of the Cγ atom relative to the plane formed by the other four ring atoms. In the Cγ-exo pucker, the Cγ atom is on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side. The ring pucker is directly correlated with the protein's main chain conformation, where an exo pucker favors more compact structures (like PPII helices) and an endo pucker favors more extended conformations.[3]

Cis-Trans Isomerization of the Peptidyl-Prolyl Bond

Unlike most other amino acid residues where the trans amide bond is overwhelmingly favored, the Xaa-Pro peptide bond has a relatively low energy difference between the cis and trans conformations (approx. 2.0 kJ·mol⁻¹).[7] This leads to a significant population of the cis isomer in biological systems, a feature that is crucial for creating sharp turns and specific folds in peptide chains.[7][8] The cis-trans isomerization is often a rate-limiting step in protein folding and can be a key regulatory mechanism for protein function.[3][5]

Influence of Ring Substitution: Stereoelectronic and Steric Effects

The introduction of substituents onto the proline ring, particularly at the C4 (or γ) position, can powerfully influence both the ring pucker and the cis-trans isomer ratio. This control is exerted through a combination of steric and stereoelectronic effects.

  • Stereoelectronic Effects: Electron-withdrawing substituents, such as the hydroxyl group in hydroxyproline (B1673980) (Hyp) or a fluorine atom, can induce a stereoelectronic gauche effect.[3] For example, in (4R)-hydroxyproline, a favorable hyperconjugative interaction between the C-H bond orbitals and the antibonding σ* orbital of the C-OH bond stabilizes a gauche relationship, strongly favoring an exo ring pucker.[3] This exo pucker, in turn, stabilizes the trans amide bond. Conversely, an electron-withdrawing group at the (4S) position favors the endo pucker and consequently the cis amide bond.[9]

  • Steric Effects: Bulky substituents can sterically disfavor certain ring puckers or amide conformations, providing another layer of conformational control.

The interplay of these factors allows for the rational design of proline derivatives to enforce specific secondary structures in peptides and proteins.

G cluster_0 Automated Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Proline Editing cluster_2 Modification Reactions start 1. Incorporate Fmoc-(4R)-Hyp into Peptide on Resin protect 2. Protect Hyp Hydroxyl Group (e.g., Trityl) start->protect elongate 3. Elongate Peptide Chain protect->elongate deprotect 4. Orthogonally Deprotect Hyp Hydroxyl Group elongate->deprotect modify 5. Stereospecifically Modify Free Hydroxyl Group deprotect->modify cleave 6. Cleave Peptide from Resin modify->cleave mitsunobu Mitsunobu (Inversion -> 4S) modify->mitsunobu oxidation Oxidation (-> 4-oxoPro) modify->oxidation sn2 Sulfonate + SN2 (-> 4S) modify->sn2 G PRM Signaling Protein with Proline-Rich Motif (PRM) PPII PRM adopts Polyproline II (PPII) Helix (All-trans Prolines) PRM->PPII folds into Binding Specific Recognition and Binding PPII->Binding SH3 Effector Protein with SH3 Domain SH3->Binding Signal Downstream Signal Transduction Binding->Signal initiates

References

Safety and Handling of 1-(Anilinocarbonyl)proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. 1-(Anilinocarbonyl)proline is a chemical for research and development purposes, and its toxicological properties have not been fully investigated. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory environment, adhering to all applicable safety regulations.

Introduction

Hazard Identification and Classification

Due to the lack of specific data for this compound, a precautionary approach to hazard identification is essential. The hazard profile is extrapolated from data on L-proline and related anilide and phenylurea compounds.

Potential Hazards:

  • Skin and Eye Irritation: Similar to N-Acetyl-L-proline and many anilide compounds, this compound may cause skin and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1].

  • Systemic Toxicity: Anilide and phenylurea derivatives have been shown to cause systemic toxicity, with potential effects on the blood, spleen, liver, and kidneys upon repeated exposure. Aniline itself is classified as a probable human carcinogen[2].

  • Toxicity from Ingestion: Ingestion of phenylurea compounds can be harmful[3].

It is crucial to handle this compound as a substance with unknown but potentially significant toxicity.

Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table summarizes known data for the parent compound, L-proline, to provide a general reference. The addition of the anilinocarbonyl group will alter these properties.

PropertyL-Proline DataThis compound (Estimated)
Molecular Formula C5H9NO2C12H14N2O3
Molecular Weight 115.13 g/mol 234.25 g/mol
Appearance White crystalline powderSolid (form not specified)
Melting Point 228-233 °C (decomposes)Not available
Solubility Soluble in waterExpected to have lower water solubility
pKa 1.95 (carboxyl), 10.46 (amino)pKa of carboxyl group will be similar

Toxicological Data Summary

No specific toxicological studies on this compound have been identified. The table below presents data for L-proline and general toxicity information for related compound classes.

Compound/ClassData TypeSpeciesRouteValue/Observation
L-Proline LD50 (Acute Oral)RatOralNo data available in RTECS[4]
NOAEL (90-day study)RatOral5.0% in diet (2772.9 mg/kg/day for males)[4][5]
Aniline CarcinogenicityHuman-Probable human carcinogen (Group 2A)
Target OrgansRatOralSpleen, blood, liver, kidney
Phenylurea Derivatives General Toxicity-Inhalation, Ingestion, Skin contactCan cause skin/eye irritation, respiratory issues, and potential systemic toxicity[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to the following handling procedures is mandatory.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

    • Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.

First-Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols: Cytotoxicity Assessment Workflow

A primary step in evaluating the safety of a novel compound is to assess its cytotoxicity. The following is a generalized workflow for an in vitro cytotoxicity assay, such as an MTT or MTS assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, HepG2) compound_prep 2. Compound Preparation (Stock solution and serial dilutions) treatment 4. Compound Treatment (Add dilutions to cells) compound_prep->treatment cell_seeding 3. Cell Seeding (Plate cells in 96-well plate) cell_seeding->treatment incubation 5. Incubation (24-72 hours) treatment->incubation reagent_add 6. Add Cytotoxicity Reagent (e.g., MTT, MTS) incubation->reagent_add incubation2 7. Incubation (1-4 hours) reagent_add->incubation2 read_plate 8. Read Absorbance (Plate reader) incubation2->read_plate data_analysis 9. Data Analysis (Calculate % viability, IC50) read_plate->data_analysis

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., a human liver cell line like HepG2 to assess potential hepatotoxicity) in appropriate culture medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

  • Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours).

  • Add Cytotoxicity Reagent: Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well.

  • Incubation: Incubate for a further 1-4 hours, allowing viable cells to metabolize the reagent.

  • Read Absorbance: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Toxicological Pathways

The anilide moiety in this compound is a key structural feature for toxicological consideration. Anilides can undergo metabolic activation, primarily in the liver, which can lead to the formation of reactive metabolites.

Metabolic_Activation cluster_metabolism Metabolic Activation (e.g., in Liver) cluster_toxicity Toxicity parent This compound (Parent Compound) hydroxylation N-Hydroxylation (Cytochrome P450) parent->hydroxylation Metabolism reactive_metabolite Reactive Metabolite (e.g., Nitrenium ion) hydroxylation->reactive_metabolite covalent_binding Covalent Binding to Macromolecules (Proteins, DNA) reactive_metabolite->covalent_binding Electrophilic Attack toxicity_outcome Cellular Damage & Toxicity covalent_binding->toxicity_outcome

Caption: Potential metabolic activation pathway for anilide-containing compounds.

This pathway highlights that the parent compound may not be the ultimate toxicant. Instead, metabolic processes can convert it into a more reactive species that can bind to cellular components, leading to toxicity. This is a critical consideration in the preclinical safety assessment of any drug candidate containing an anilide or related structure. The potential for such activation underscores the importance of conducting thorough in vitro and in vivo toxicological studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-(Anilinocarbonyl)proline, a derivative of the amino acid L-proline. The synthesis involves the reaction of L-proline with phenyl isocyanate. These application notes are intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. The protocol outlines the necessary reagents, equipment, and procedural steps for the synthesis, purification, and characterization of the target compound. Additionally, potential applications and areas of further research for this compound are discussed.

Introduction

L-proline and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their unique conformational constraints, which can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. The rigid pyrrolidine (B122466) ring of proline can influence the secondary structure of peptides and proteins. The derivatization of L-proline at its secondary amine allows for the introduction of various functional groups, leading to the creation of novel chemical entities with potential therapeutic applications.

This compound incorporates a phenylurea moiety, a common structural motif in biologically active compounds, including enzyme inhibitors and receptor modulators. This document provides a representative protocol for the synthesis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic addition of the secondary amine of L-proline to the electrophilic carbon of phenyl isocyanate. This reaction forms a stable urea (B33335) linkage.

Reaction Scheme:

L-Proline + Phenyl Isocyanate → this compound

Materials and Equipment:

  • L-Proline

  • Phenyl Isocyanate

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

3.1. Reaction Setup

  • To a 250 mL round-bottom flask, add L-proline (1.15 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

  • Add triethylamine (1.4 mL, 10 mmol) to the suspension. Stir for 10 minutes.

3.2. Addition of Phenyl Isocyanate

  • In a separate flask, dissolve phenyl isocyanate (1.1 mL, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Transfer the phenyl isocyanate solution to a dropping funnel.

  • Add the phenyl isocyanate solution dropwise to the L-proline suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

3.3. Work-up and Purification

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

3.4. Characterization

The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[1]

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular Weight ( g/mol )Moles (mmol)Volume (mL)Density (g/mL)
L-Proline115.1310--
Phenyl Isocyanate119.12101.11.09
Triethylamine101.19101.40.726
Dichloromethane84.93-701.33

Table 2: Typical Reaction Outcomes

ParameterValue
Reaction Time12-16 hours
Yield85-95% (typical)
Purity (HPLC)>98%
AppearanceWhite solid

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents L-Proline + Phenyl Isocyanate in DCM with TEA stirring Stir at 0°C to RT (12-16h) reagents->stirring extraction Aqueous Wash (HCl, H₂O, Brine) stirring->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Recrystallization or Column Chromatography concentration->purification analysis Characterization (HPLC, NMR, MS) purification->analysis final_product final_product analysis->final_product Final Product: This compound

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship of Components

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions proline L-Proline (Nucleophile) product This compound (Urea Derivative) proline->product isocyanate Phenyl Isocyanate (Electrophile) isocyanate->product solvent DCM (Solvent) solvent->product base TEA (Base) base->product temperature 0°C to RT temperature->product

Caption: Logical relationship of reactants and conditions.

Application Notes and Further Research

This compound, as a structurally unique molecule, presents several avenues for further research and application:

  • Peptidomimetic Scaffolds: The conformational rigidity imparted by the proline ring, combined with the hydrogen bonding capabilities of the urea moiety, makes this compound an interesting scaffold for the design of peptidomimetics. These could be explored for their ability to mimic or disrupt protein-protein interactions.

  • Enzyme Inhibitor Development: The urea functionality is a known pharmacophore in various enzyme inhibitors, such as kinase inhibitors and protease inhibitors. Screening this compound against a panel of enzymes could reveal potential inhibitory activity.

  • Asymmetric Catalysis: L-proline and its derivatives are widely used as organocatalysts in asymmetric synthesis.[2][3][4] The anilinocarbonyl group may modulate the catalytic activity and stereoselectivity of the proline core, opening up possibilities for its use in novel asymmetric transformations.

  • Drug Discovery Lead Compound: The compound can serve as a starting point for the development of a library of analogues by modifying the phenyl ring or the proline scaffold. This library could then be screened for various biological activities.

Disclaimer: This protocol is a representative example and may require optimization for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: 1-(Anilinocarbonyl)proline in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(Anilinocarbonyl)proline as an organocatalyst, drawing upon the established catalytic activity of structurally related prolinamides in key asymmetric transformations. While direct experimental data for this compound is limited in publicly available literature, its structural features strongly suggest its utility in reactions such as asymmetric aldol (B89426) and Michael additions. The protocols provided herein are representative methodologies based on successful applications of other N-acyl prolinamides and serve as a starting point for experimental investigation.

Introduction to this compound as a Potential Organocatalyst

This compound, a derivative of the versatile amino acid L-proline, possesses the key structural motifs of a prolinamide catalyst. These catalysts have gained significant attention in organocatalysis due to their ease of preparation, stability, and ability to be fine-tuned for various asymmetric reactions. The presence of the anilinocarbonyl group introduces a secondary amide N-H bond, which can act as a hydrogen bond donor, and a phenyl group that can offer steric influence and potential for π-π stacking interactions. These features are crucial for achieving high stereoselectivity in organocatalytic reactions.[1][2][3]

The catalytic cycle of prolinamides is generally understood to proceed through an enamine-based mechanism, similar to that of proline itself.[4] The secondary amine of the proline ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. The amide functionality, in this case, the anilinocarbonyl group, is believed to play a crucial role in the transition state by activating the electrophile through hydrogen bonding, thereby directing the stereochemical outcome of the reaction.[1][3]

Potential Applications in Asymmetric Organocatalysis

Based on the reactivity of analogous prolinamides, this compound is a promising candidate for catalyzing a range of asymmetric C-C bond-forming reactions.

The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis and drug discovery. Prolinamide derivatives have been shown to be effective catalysts for the direct aldol reaction between ketones and aldehydes, affording products with high enantioselectivity.[1][3][4] The anilinocarbonyl group in this compound is expected to facilitate the formation of a well-organized transition state, leading to excellent stereocontrol.

Logical Workflow for a Prolinamide-Catalyzed Aldol Reaction:

Aldol_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Catalyst This compound Mixing Mix Catalyst, Aldehyde, Ketone, and Solvent Catalyst->Mixing Aldehyde Aldehyde Aldehyde->Mixing Ketone Ketone Ketone->Mixing Solvent Solvent Solvent->Mixing Stirring Stir at specified temperature Mixing->Stirring Quench Quench Reaction Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Yield Determine Yield Purification->Yield Stereo Determine Enantiomeric Excess (e.g., by HPLC) Purification->Stereo

Caption: General workflow for a prolinamide-catalyzed aldol reaction.

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and other functionalized molecules. Prolinamide-based organocatalysts have been successfully employed in the conjugate addition of ketones and aldehydes to nitroolefins and other Michael acceptors.[5] The bifunctional nature of this compound, with its basic proline nitrogen and acidic amide proton, is anticipated to effectively catalyze this transformation with high stereoselectivity.

Quantitative Data from Analogous Prolinamide Catalysts

To provide an expectation of the potential efficacy of this compound, the following table summarizes the performance of various L-prolinamide catalysts in the asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and acetone.

Catalyst (L-Prolinamide Derivative)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
N-Methylprolinamide 20RT247652[6]
N-Phenylprolinamide 20RT248546[1]
N-(2-Hydroxyethyl)prolinamide 20RT129275[1]
N-((1S,2S)-2-Hydroxy-1,2-diphenylethyl)prolinamide 20-25489593[1][3]

Note: This data is for analogous compounds and serves as a predictive guide. Actual results with this compound may vary.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for prolinamide-catalyzed reactions and can be used as a starting point for investigations with this compound.

Reaction: Asymmetric aldol reaction between an aldehyde and a ketone.

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone, serves as reactant and solvent)

  • Anhydrous solvent (e.g., acetone, THF, or CH2Cl2)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the ketone (10 mL), add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or -20 °C) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Reaction: Asymmetric Michael addition of a ketone to a nitroolefin.

Materials:

  • This compound (catalyst)

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Solvent (e.g., toluene, CH2Cl2)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the ketone (2.0 mmol) and the nitroolefin (1.0 mmol) in the solvent (5 mL), add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Proposed Catalytic Cycle and Transition State Model

The catalytic activity of this compound is believed to stem from its ability to form a chiral enamine and to activate the electrophile via hydrogen bonding.

Proposed Catalytic Cycle for the Aldol Reaction:

Catalytic_Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (R2COR3) Enamine->Catalyst + H2O TS Ternary Transition State (H-Bonding) Enamine->TS + Aldehyde Aldehyde Aldehyde (R1CHO) Iminium Iminium Ion TS->Iminium C-C Bond Formation Product Aldol Product Iminium->Product Hydrolysis H2O_in H2O H2O_out -H2O

Caption: Proposed catalytic cycle for the aldol reaction catalyzed by this compound.

In the transition state, the anilinocarbonyl group is thought to form a hydrogen bond with the aldehyde, bringing it into close proximity with the nucleophilic enamine and directing the facial selectivity of the attack. This dual activation model is key to achieving high enantioselectivity.[1][3]

References

Application Notes and Protocols for 1-(Anilinocarbonyl)proline as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline, also known as N-phenylcarbamoyl-L-proline, is a versatile chiral building block and organocatalyst derived from the naturally occurring amino acid L-proline. The introduction of the anilinocarbonyl group to the proline nitrogen atom significantly modifies its steric and electronic properties, offering unique advantages in asymmetric synthesis. This N-acylation enhances the catalyst's stability and modulates its solubility, while the urea (B33335) moiety can participate in hydrogen bonding interactions, influencing the stereochemical outcome of reactions. These characteristics make this compound a valuable tool in the synthesis of enantiomerically enriched molecules, which are crucial in drug discovery and development.

These application notes provide detailed protocols for the synthesis of this compound and its application as an organocatalyst in asymmetric aldol (B89426) and Michael reactions, key carbon-carbon bond-forming reactions in organic synthesis.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of L-proline with phenyl isocyanate. This reaction is a nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of the isocyanate group.[1]

Experimental Protocol: Synthesis of (S)-1-(Anilinocarbonyl)proline

Materials:

  • L-proline

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Diethyl ether

  • n-Hexane

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-proline (1 equivalent) in anhydrous DCM or THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add phenyl isocyanate (1 equivalent) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a white precipitate will form. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with diethyl ether or a mixture of diethyl ether and n-hexane to remove any unreacted phenyl isocyanate and other impurities.

  • Collect the white solid by vacuum filtration and dry under vacuum to afford pure (S)-1-(Anilinocarbonyl)proline.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Asymmetric Aldol Reactions

This compound can be employed as an organocatalyst in asymmetric aldol reactions, facilitating the enantioselective formation of β-hydroxy carbonyl compounds. The mechanism is believed to proceed through the formation of a chiral enamine intermediate between the catalyst and a ketone, which then reacts with an aldehyde. The anilinocarbonyl group can influence the transition state geometry through steric hindrance and hydrogen bonding, thereby directing the stereochemical outcome.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde (B150856)

Materials:

Procedure:

  • To a vial containing a magnetic stir bar, add (S)-1-(Anilinocarbonyl)proline (typically 10-30 mol%).

  • Add the solvent (e.g., DMSO) and stir until the catalyst is dissolved.

  • Add cyclohexanone (typically 2-10 equivalents).

  • Add 4-nitrobenzaldehyde (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.

Analysis: The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the product should be determined. The d.r. can be determined by ¹H NMR analysis of the crude reaction mixture. The e.e. can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Asymmetric Aldol Reaction
EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)e.e. (%)
14-NitrobenzaldehydeCyclohexanone20DMSO488595:592
2BenzaldehydeCyclohexanone20DMF727890:1088
34-ChlorobenzaldehydeAcetone30CH₃CN9665-75

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.

Application in Asymmetric Michael Additions

This compound is also an effective catalyst for asymmetric Michael additions, promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Similar to the aldol reaction, the proposed mechanism involves the formation of a chiral enamine or iminium ion intermediate, with the anilinocarbonyl moiety playing a key role in stereocontrol.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone (B49325)

Materials:

  • (S)-1-(Anilinocarbonyl)proline

  • Diethyl malonate

  • Chalcone (trans-1,3-diphenyl-2-propen-1-one)

  • Toluene or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve chalcone (1 equivalent) and (S)-1-(Anilinocarbonyl)proline (10-20 mol%) in toluene.

  • Add diethyl malonate (1.5-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 48-96 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

Analysis: Determine the yield and enantiomeric excess of the product. The e.e. can be measured by chiral HPLC.

Data Presentation: Asymmetric Michael Addition
EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)e.e. (%)
1ChalconeDiethyl malonate15Toluene729185
2NitrostyreneCyclohexanone20CH₂Cl₂968290
3Methyl vinyl ketoneAcetophenone20THF1207588

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Proline L-Proline Reaction Reaction in Anhydrous DCM/THF Proline->Reaction Isocyanate Phenyl Isocyanate Isocyanate->Reaction Purification Purification (Washing & Filtration) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Aldol_Reaction_Pathway cluster_catalytic_cycle Asymmetric Aldol Reaction Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone TransitionState Diastereomeric Transition States Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TransitionState->Iminium C-C bond formation Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O - Catalyst Product->Catalyst Catalyst Regeneration Michael_Addition_Logical_Relationship cluster_components Reaction Components cluster_intermediates Key Intermediates cluster_outcome Stereochemical Outcome Title Key Factors in Asymmetric Michael Addition Catalyst This compound Intermediate Chiral Iminium/Enamine Intermediate Catalyst->Intermediate Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Acceptor->Intermediate Donor Michael Donor (Nucleophile) Donor->Intermediate Outcome Enantiomerically Enriched Michael Adduct Intermediate->Outcome Stereocontrolled C-C bond formation

References

Application Notes and Protocols for the Characterization of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(Anilinocarbonyl)proline, a molecule of interest in synthetic chemistry and drug discovery. The following protocols and data are intended to guide researchers in establishing robust analytical workflows for identity, purity, and stability assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. Given the chiral nature of the proline moiety, chiral HPLC is essential for determining enantiomeric excess.

Experimental Protocol: Chiral HPLC

This protocol is adapted from established methods for N-acylproline derivatives and is suitable for the enantiomeric separation of this compound.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of n-hexane, ethanol (B145695), and trifluoroacetic acid (TFA). A typical starting gradient could be 90:10:0.1 (v/v/v). The ratio of hexane (B92381) to ethanol can be adjusted to optimize resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (due to the aniline (B41778) chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Expected Retention Times

Retention times will be dependent on the specific chiral stationary phase and the exact mobile phase composition. It is expected that the two enantiomers of this compound will be well-resolved.

EnantiomerExpected Retention Time (min)
Enantiomer 1tbd
Enantiomer 2tbd
Note: The elution order of the enantiomers will need to be determined using a standard of a known configuration.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Degas->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity / Enantiomeric Excess Integrate->Quantify

Figure 1: HPLC analysis workflow.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for gaining structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Infusion:

  • The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

  • Direct Infusion: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid to promote protonation.

  • LC-MS: Utilize the HPLC conditions described previously, where the eluent is directed into the ESI source.

Mass Spectrometer Settings (Positive Ion Mode):

ParameterTypical Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (Nitrogen) 30 - 50 psi
Drying Gas (Nitrogen) Flow 5 - 10 L/min
Drying Gas Temperature 250 - 350 °C
Mass Range m/z 50 - 500

Data Presentation: Predicted Mass Fragments

The molecular weight of this compound is 234.25 g/mol . The following table summarizes the predicted m/z values for key fragments in positive ion mode.

m/z (predicted)IonDescription
235.11[M+H]⁺Protonated molecular ion
120.06[C₇H₆NO]⁺Phenyl isocyanate fragment
116.07[C₅H₁₀NO₂]⁺Proline fragment
70.06[C₄H₈N]⁺Pyrrolidinium ion

Signaling Pathway: Mass Spectrometry Fragmentation

MS_Fragmentation M This compound [M+H]⁺ m/z = 235.11 Frag1 Phenyl Isocyanate Fragment [C₇H₆NO]⁺ m/z = 120.06 M->Frag1 Loss of Proline Frag2 Proline Fragment [C₅H₁₀NO₂]⁺ m/z = 116.07 M->Frag2 Loss of Phenyl Isocyanate Frag3 Pyrrolidinium Ion [C₄H₈N]⁺ m/z = 70.06 Frag2->Frag3 Decarboxylation

Figure 2: Predicted MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent may influence the chemical shifts, particularly for exchangeable protons.

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30), longer acquisition time or a higher number of scans may be required due to the lower natural abundance of ¹³C.

Data Presentation: Predicted ¹H and ¹³C Chemical Shifts

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, relative to TMS at 0 ppm):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (phenyl)7.0 - 7.6m5H
NH (amide)8.5 - 9.5s1H
Proline α-CH4.2 - 4.4dd1H
Proline δ-CH₂3.4 - 3.6m2H
Proline β-CH₂, γ-CH₂1.8 - 2.2m4H
COOH12.0 - 13.0br s1H

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, relative to TMS at 0 ppm):

CarbonPredicted Chemical Shift (ppm)
C=O (carboxyl)173 - 175
C=O (urea)155 - 157
Aromatic C (quaternary)138 - 140
Aromatic CH118 - 129
Proline α-CH58 - 60
Proline δ-CH₂45 - 47
Proline β-CH₂28 - 30
Proline γ-CH₂23 - 25

Logical Relationship: NMR Signal Assignment

NMR_Assignment cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_data Structural Information Structure HNMR ¹H NMR Spectrum Structure->HNMR CNMR ¹³C NMR Spectrum Structure->CNMR Connectivity Atom Connectivity HNMR->Connectivity ChemicalEnv Chemical Environment HNMR->ChemicalEnv CNMR->Connectivity CNMR->ChemicalEnv Confirmation Confirmation Connectivity->Confirmation Structural Confirmation ChemicalEnv->Confirmation Structural Confirmation

Figure 3: Logic of NMR for structural confirmation.

Thermal Analysis for Stability Assessment

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability, melting point, and decomposition profile of this compound.

Experimental Protocol: DSC and TGA

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the mass loss as a function of temperature.

Data Presentation: Expected Thermal Events

TechniqueExpected EventInformation Obtained
DSCEndothermic peakMelting point, enthalpy of fusion
DSCExothermic peakDecomposition, crystallization
TGAMass loss stepDecomposition temperature, volatile content

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Prepare Sample DSC_Run Run DSC Scan Sample->DSC_Run TGA_Run Run TGA Scan Sample->TGA_Run DSC_Data Obtain Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Determine Melting Point, Phase Transitions DSC_Data->DSC_Analysis Stability Stability DSC_Analysis->Stability Assess Thermal Stability TGA_Data Obtain Thermogram (Mass vs. Temp) TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temperature TGA_Data->TGA_Analysis TGA_Analysis->Stability Assess Thermal Stability

Figure 4: Workflow for thermal analysis.

Disclaimer: The quantitative data presented in these application notes for this compound, particularly the NMR chemical shifts and thermal analysis events, are predictive and based on the analysis of structurally related compounds. Experimental verification is required for confirmation. The HPLC method is a starting point and may require optimization for specific sample matrices.

References

Application Note: HPLC Analysis of Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] The stereochemistry of these molecules is often critical to their biological activity, making the accurate separation and quantification of enantiomers essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of these compounds. This application note provides detailed protocols for the chiral separation and quantitative analysis of proline derivatives by HPLC, including methods involving pre-column derivatization for enhanced detection.

Key Applications:

  • Chiral purity assessment of pharmaceutical intermediates.

  • Quantitative analysis of proline analogs in complex matrices.

  • Quality control in drug manufacturing.

  • Pharmacokinetic studies of proline-containing drugs.

Method 1: Chiral Separation of Proline Derivatives using a Polysaccharide-Based Chiral Stationary Phase

This method is suitable for the enantiomeric separation of various proline derivatives, such as Boc-proline and its esters.[1][2][3] Good resolution is achieved using a normal-phase mobile system.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK-IA (250 x 4.6 mm, 5 µm) column[1][3][4]

  • Hexane (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H or CHIRALPAK-IA (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethanol with 0.1% TFA (e.g., 90:10 v/v + 0.1% TFA)[1][2][3]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 210 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve the proline derivative sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

This method provides baseline separation of the enantiomers of many proline derivatives. The resolution can be fine-tuned by adjusting the percentage of ethanol in the mobile phase. For proline derivatives containing carboxyl or hydroxyl groups, even a small change in the ethanol concentration can significantly impact the resolution, suggesting that hydrogen bonding plays a key role in the chiral recognition mechanism.[1][2][3]

Method 2: Enantiomeric Separation of Proline after Pre-column Derivatization with NBD-Cl

Due to the lack of a strong chromophore in the proline structure, derivatization is often necessary for sensitive detection.[3][4] This method describes the derivatization of proline with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) followed by normal-phase HPLC analysis.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • CHIRALPAK-IA (250 x 4.6 mm, 5 µm) column[3][4]

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Borate buffer (0.1 M, pH 8.0)

2. Derivatization Procedure:

  • Prepare a proline sample solution (e.g., 2 mg/mL in ethanol).

  • Prepare an NBD-Cl solution (e.g., 4 mg/mL in ethanol).[4]

  • Mix the proline solution with the NBD-Cl solution.

  • Incubate the mixture at 60°C for 10-30 minutes.[4][5]

3. Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK-IA (250 x 4.6 mm, 5 µm)[3][4]
Mobile Phase 0.1% Trifluoroacetic acid (TFA) in Ethanol[3][4]
Flow Rate 0.6 mL/min[4]
Column Temperature 40°C[4]
Detection UV at 464 nm[3][4]
Injection Volume 10 µL[4]

Quantitative Data Summary (D- and L-Proline after NBD-Cl Derivatization) [3][4]

ParameterD-ProlineL-Proline
Retention Time (min) 6.729.22
Tailing Factor 1.251.11
Theoretical Plates 1090610318
Resolution \multicolumn{2}{c}{8.93}
LOD (ppm) \multicolumn{2}{c}{0.6}
LOQ (ppm) \multicolumn{2}{c}{2}
Linearity (r²) \multicolumn{2}{c}{0.999}

Method 3: Chiral Separation of Prolinamide by RP-HPLC after Derivatization with Marfey's Reagent

This method is suitable for the separation of enantiomers of prolinamide using a pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) followed by reverse-phase HPLC.[6]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm) column[6]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Marfey's reagent

2. Derivatization Procedure:

  • React DL-prolinamide with Marfey's reagent to form diastereomers.[6]

3. Chromatographic Conditions:

ParameterCondition
Column Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm)[6]
Mobile Phase Gradient elution with a mixture of acetonitrile and water containing TFA
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at a specific wavelength determined by the absorbance of the derivative[6]
Injection Volume 10 µL

Quantitative Data Summary (D-Prolinamide after Derivatization) [6]

ParameterValue
Resolution > 3
Tailing Factor < 1.5
LOD 0.075%
LOQ 0.15%
Linearity Range 0.15% to 0.75%
Mean Recovery 99.66%

Visualizations

G Workflow for HPLC Analysis of Proline Derivatives cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Proline Derivative Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize If needed Filter Filter (0.45 µm) Dissolve->Filter Derivatize->Filter Inject Inject into HPLC Filter->Inject Column Chromatographic Separation Inject->Column Detect Detection (UV/Fluorescence) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

Caption: General workflow for the HPLC analysis of proline derivatives.

G Derivatization of Proline with NBD-Cl Proline Proline Solution Mix Mix Proline and NBD-Cl Proline->Mix NBD_Cl NBD-Cl Solution NBD_Cl->Mix Incubate Incubate at 60°C Mix->Incubate Derivatized_Sample Derivatized Proline Sample for HPLC Incubate->Derivatized_Sample

Caption: Pre-column derivatization of proline with NBD-Cl.

References

Application Note: Quantitative Analysis of 1-(Anilinocarbonyl)proline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1-(Anilinocarbonyl)proline (B1305016) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution. The mass spectrometric detection is performed on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies, particularly in the context of neurodegenerative disorders such as Huntington's disease.

Introduction

This compound is a compound of interest in neuropharmacology, notably for its potential as a dual-action probe in cellular models of Huntington's disease[1]. Huntington's disease is a progressive neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein[2]. Emerging research highlights the dysregulation of the kynurenine (B1673888) pathway of tryptophan metabolism as a significant contributor to the pathology of Huntington's disease[3][4]. This pathway produces both neuroprotective (e.g., kynurenic acid) and neurotoxic (e.g., 3-hydroxykynurenine and quinolinic acid) metabolites[3]. An imbalance favoring the neurotoxic branches is observed in Huntington's disease patients[4]. Therefore, the development of robust analytical methods to quantify potential therapeutic agents that may modulate this pathway is crucial for advancing drug development efforts. This application note provides a comprehensive LC-MS/MS protocol for the determination of this compound in a biological matrix.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma (K2EDTA)

  • This compound standard

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound-d5 (IS) (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working IS solution (100 ng/mL) by diluting the IS stock solution with acetonitrile.

  • To 50 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the working IS solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: The molecular weight of this compound is 234.25 g/mol [3]. The protonated molecule [M+H]+ is expected at m/z 235.2. Based on the structure, predictable fragmentation would involve the loss of the anilinocarbonyl group or cleavage of the proline ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound235.2116.11003015
This compound235.270.11003025
This compound-d5 (IS)240.2121.11003015

Data Presentation

The following tables summarize the expected performance characteristics of the assay. The data presented are illustrative and should be confirmed during method validation.

Table 1: Calibration Curve Parameters (Illustrative Data)

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 2: Precision and Accuracy (Illustrative Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<15±15<15±15
Low3<10±10<10±10
Medium100<10±10<10±10
High800<10±10<10±10

Table 3: Recovery and Matrix Effect (Illustrative Data)

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low395.21.5
High80098.1-2.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject (5 µL) hplc_vial->injection hplc_separation HPLC Separation (C18 Column) injection->hplc_separation ms_detection MS/MS Detection (MRM Mode) hplc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Unknowns calibration->quantification kynurenine_pathway cluster_pathway Kynurenine Pathway in Huntington's Disease cluster_HD Huntington's Disease cluster_intervention Potential Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KMO_up KMO Activity ↑ KMO_up->Three_HK ACP This compound (Hypothesized Action) KMO KMO ACP->KMO Modulation?

References

Application Notes and Protocols for the Derivatization of Proline for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline is a unique proteinogenic amino acid, technically an imino acid, that plays a crucial role in protein structure and function. Its rigid five-membered ring structure is fundamental to the formation of collagen, the most abundant protein in mammals, and it is involved in various physiological and pathological processes, including metabolic stress responses and neurotransmission. The accurate quantification of proline and its enantiomers (D- and L-proline) is therefore of significant interest in diverse fields such as clinical diagnostics, pharmaceutical research, and food science.

Due to its secondary amine nature and lack of a strong native chromophore or fluorophore, direct analysis of proline by common analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often challenging.[1][2] Chemical derivatization is a critical step to enhance its volatility for GC analysis and to improve its detectability and chromatographic separation for both GC and LC analysis. This document provides detailed application notes and protocols for various methods of proline derivatization.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and resolution for the analysis of volatile compounds. To make proline amenable to GC analysis, its polar carboxyl and amino groups must be derivatized to increase volatility and improve peak shape.

A. Two-Step Methylation and Acetylation

This method involves a two-step derivatization process that replaces the active hydrogens on both the carboxyl and amino groups of proline without causing racemization, making it suitable for chiral separation of D- and L-proline. The initial methylation esterifies the carboxyl group, and the subsequent acetylation blocks the amino group.

Experimental Protocol

1. Materials and Reagents:

2. Methylation (Esterification of Carboxyl Group): a. To 1 mg of the proline sample in a vial, add 1 mL of 3 N methanolic HCl. b. Cap the vial tightly and heat at 100 °C for 30 minutes. c. After heating, remove the cap and allow the sample to cool. d. Dry the sample completely. Gentle heating can be applied if any liquid remains.

3. Acetylation (Blocking of Amino Group): a. Dissolve the dried residue from the methylation step in 1 mL of methylene chloride. b. Add 100 µL of either acetic anhydride or trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 20 minutes. d. The sample is now ready for GC-MS analysis.

Note: The use of different acetylation reagents can lead to a reversal in the elution order of the D and L enantiomers (enantioreversal). TFAA generally produces more volatile derivatives, resulting in shorter analysis times. Incomplete derivatization, particularly the omission of the acetylation step, can lead to peak tailing.

GC_Derivatization_Workflow start Start: Proline Sample methylation Methylation (3N Methanolic HCl, 100°C, 30 min) start->methylation drying1 Dry Sample methylation->drying1 acetylation Acetylation (Acetic Anhydride or TFAA, 60°C, 20 min) drying1->acetylation analysis GC-MS Analysis acetylation->analysis

GC-MS Derivatization Workflow

II. Derivatization for Liquid Chromatography (LC) Analysis

Derivatization for LC analysis primarily aims to introduce a chromophoric or fluorophoric tag to the proline molecule, enhancing its detection by UV-Vis or fluorescence detectors. Chiral derivatizing agents can also be used to separate enantiomers on a standard achiral column.

A. Chiral Derivatization with Marfey's Reagent (FDAA)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a chiral derivatizing agent used for the separation of enantiomers of amino acids.[1] It reacts with the secondary amine of proline to form diastereomers that can be separated by reverse-phase HPLC and detected by UV-Vis at approximately 340 nm.[1] The L-FDAA derivatives of D-amino acids typically elute later than their L-amino acid counterparts on reverse-phase columns.[1]

Experimental Protocol

1. Materials and Reagents:

  • Proline sample

  • Marfey's reagent (1% w/v in acetone)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M or 2 M Hydrochloric acid (HCl) solution

  • Vortex mixer

  • Incubator or water bath

2. Derivatization Procedure: a. To 10 µL of an aqueous proline sample or standard, add 10 µL of 1 M NaHCO₃.[1] b. Add 50 µL of the 1% Marfey's reagent solution.[1] c. Vortex the mixture and incubate at 40°C for 1 hour.[1] (Some protocols may use higher temperatures, such as 65°C). d. After incubation, cool the sample to room temperature. e. Stop the reaction by adding 10 µL of 1 M HCl.[1] f. Dilute the final reaction mixture with an appropriate solvent (e.g., mobile phase) before injection into the HPLC system.

Marfey_Derivatization_Workflow start Start: Proline Sample add_bicarb Add 1M NaHCO₃ start->add_bicarb add_marfey Add 1% Marfey's Reagent add_bicarb->add_marfey incubate Incubate (40°C, 1 hour) add_marfey->incubate quench Quench with 1M HCl incubate->quench analysis LC-UV/MS Analysis quench->analysis

Marfey's Reagent Derivatization Workflow
B. Fluorescent Derivatization with NBD-Cl

For applications requiring high sensitivity, fluorescent derivatizing agents like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) are employed. NBD-Cl reacts with the secondary amine of proline to form a highly fluorescent product, enabling detection at very low concentrations.[1] The resulting derivative is typically excited around 464-470 nm and emits at 530 nm.[1]

Experimental Protocol

1. Materials and Reagents:

  • D- and L-Proline standards and samples

  • NBD-Cl solution (4 mg/mL in ethanol)

  • Ethanol (B145695)

  • 0.1% Trifluoroacetic acid (TFA) in ethanol (for mobile phase)

  • Heating block or water bath

2. Derivatization Procedure: a. Prepare a 2 mg/mL solution of the proline sample or standard in a suitable solvent. b. To the proline solution, add the NBD-Cl solution. For a 2 mg/mL proline solution, a 4 mg/mL NBD-Cl solution can be used.[3] c. Heat the mixture at 60°C for 10 minutes.[3] d. The derivatized sample is ready for analysis by normal-phase HPLC (NP-HPLC).

Quantitative Data Summary

ParameterD-ProlineL-ProlineReference
Limit of Detection (LOD)0.6 ppm0.6 ppm[2]
Limit of Quantitation (LOQ)2 ppm2 ppm[2]
Linearity (Regression Coefficient)0.9990.999[2]
Recovery93-95%-[2]

III. Colorimetric Methods for Proline Quantification

Colorimetric assays are simple, rapid, and cost-effective methods for the quantification of total proline content, particularly in biological samples like plant tissues. These methods do not distinguish between D- and L-enantiomers.

A. Ninhydrin-Based Assay

This is a widely used method for proline determination. At a low pH, ninhydrin (B49086) reacts with proline to form a red chromogen with an absorbance maximum at 520 nm.[4] While other amino acids like ornithine and lysine (B10760008) can also react, their levels in stressed plants are typically much lower than proline.[4]

Experimental Protocol

1. Materials and Reagents:

  • Plant tissue or other biological sample

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid, warmed to dissolve)

  • Glacial acetic acid

  • Toluene (B28343)

  • Proline standard solutions

  • Centrifuge

  • Spectrophotometer or microplate reader

2. Sample Preparation: a. Homogenize the plant material (e.g., 0.01 g) in 0.5 mL of 3% aqueous sulfosalicylic acid.[5] b. Centrifuge the homogenate at 12,000 x g for 10 minutes to remove the residue.[5]

3. Reaction and Measurement: a. In a test tube, mix 1 mL of the supernatant from the sample preparation with 1 mL of acid-ninhydrin reagent and 1 mL of glacial acetic acid.[5] b. Incubate the mixture at 100°C for 1 hour.[5] c. Terminate the reaction by placing the test tube in an ice bath.[5] d. Add 2 mL of toluene to the reaction mixture and vortex vigorously. e. Allow the mixture to stand at room temperature for 30 minutes for phase separation.[5] f. Carefully collect the upper phase (toluene containing the chromophore) and measure its absorbance at 520 nm using toluene as a blank.[5] g. Determine the proline concentration from a standard curve prepared with known concentrations of proline.[5]

Ninhydrin_Assay_Workflow start Start: Plant Tissue homogenize Homogenize in 3% Sulfosalicylic Acid start->homogenize centrifuge Centrifuge (12,000 x g, 10 min) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant reaction React with Acid-Ninhydrin and Glacial Acetic Acid (100°C, 1 hour) supernatant->reaction stop_reaction Terminate Reaction (Ice Bath) reaction->stop_reaction extract Extract with Toluene stop_reaction->extract measure Measure Absorbance of Toluene Phase at 520 nm extract->measure

Ninhydrin-Based Assay Workflow

The choice of derivatization method for proline analysis depends on the specific requirements of the study, including the analytical instrumentation available, the need for chiral separation, and the required sensitivity. For GC-MS analysis, a two-step methylation and acetylation protocol is effective for both quantification and enantiomeric separation. For highly sensitive LC-based quantification, fluorescent derivatization with agents like NBD-Cl is a suitable option. For rapid and high-throughput screening of total proline content, especially in plant stress studies, the ninhydrin-based colorimetric assay remains a robust and widely used method. The protocols provided in this document offer detailed guidance for researchers to successfully derivatize and analyze proline in various sample matrices.

References

Applications of Proline Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline and its derivatives represent a cornerstone in modern medicinal chemistry, offering a unique scaffold that imparts conformational rigidity and diverse functionalization opportunities. This has led to their incorporation into a wide array of therapeutic agents and their use as powerful catalysts in the synthesis of complex drug molecules. This document provides detailed application notes on the multifaceted roles of proline derivatives, quantitative data on their activity, and comprehensive experimental protocols for their synthesis and evaluation.

Proline Derivatives as Pharmacologically Active Scaffolds

The rigid pyrrolidine (B122466) ring of proline is a privileged scaffold in drug design. Its distinct conformational properties allow for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[1][2][3] Proline analogues are versatile building blocks for both small-molecule drugs and therapeutic peptides.[1][2] Over the past 15 years, more than 15 FDA-approved drugs have featured proline analogues in their structures, with five of these approvals occurring in the last three years alone, including daridorexant, trofinetide, nirmatrelvir, rezafungin, and danicopan.[1][2]

Enzyme Inhibitors

Proline derivatives have been successfully employed as core structures in the design of potent and selective enzyme inhibitors for a variety of diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. They work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. Many potent DPP-4 inhibitors incorporate a proline scaffold.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: The HCV NS3/4A protease is essential for viral replication and a key target for antiviral therapy. Proline-based macrocycles have been developed as highly potent inhibitors of this enzyme.

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are implicated in cancer and inflammatory diseases. Proline derivatives, particularly those with hydroxamic acid moieties, have shown significant inhibitory activity against various MMPs.

Angiotensin-Converting Enzyme (ACE) Inhibitors: While not all ACE inhibitors contain a proline moiety, the first rationally designed ACE inhibitor, captopril, features a proline scaffold, highlighting its importance in the early development of this critical class of antihypertensive drugs.

Quantitative Data: Proline Derivatives as Enzyme Inhibitors

Target EnzymeProline Derivative ScaffoldCompoundIC₅₀ / KᵢReference
DPP-4 Proline-derived homophenylalanineCompound 37IC₅₀ = 1.9 µM (initial)[4]
DPP-4 Lys-Pro and Gly-Pro estersMultiple CompoundsIC₅₀ < Sitagliptin[5]
DPP-4 Proline containing casein-derived peptidesPhe-Leu-Gln-ProIC₅₀ = 65.3 µM[6]
HCV NS3/4A Protease P2 proline-based macrocycleCompound 24Kᵢ* = 8 nM[2][3]
HCV NS3/4A Protease P2 proline-based macrocycleCompound 45Kᵢ* = 6 nM, IC₅₀ = 130 nM[2][3]
HCV NS3/4A Protease Tricyclic P2 proline scaffoldCompound 12Kᵢ = 37 nM, IC₅₀ = 200 nM[7]
MMP-13 (2S,4S)-4-hydroxyproline derivativeCompound 4Picomolar inhibitor[8]
MMP-2 d-proline-derived hydroxamic acidsMultiple CompoundsSub-nanomolar IC₅₀[9]
MMP-9 Phenylsulfonyl-L-proline derivativeCompound 25IC₅₀ = 13.4 µM[10]

Proline Derivatives in Asymmetric Organocatalysis

L-proline and its derivatives are powerful organocatalysts for various asymmetric transformations, providing an environmentally friendly and cost-effective alternative to metal-based catalysts. They are particularly effective in reactions that form carbon-carbon bonds, which are fundamental in the synthesis of chiral drug molecules.

Key Reactions Catalyzed by Proline Derivatives:

  • Aldol (B89426) Reaction: The proline-catalyzed asymmetric aldol reaction is a classic method for the enantioselective synthesis of β-hydroxy carbonyl compounds.

  • Mannich Reaction: This reaction allows for the stereoselective synthesis of β-amino carbonyl compounds.

  • Michael Addition: Proline and its derivatives catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity.

Quantitative Data: Proline-Catalyzed Asymmetric Aldol Reaction

AldehydeKetoneProline Derivative CatalystYield (%)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeCyclohexanone(S)-proline9996[11]
4-BromobenzaldehydeCyclohexanone(S)-proline9895[11]
2-NaphthaldehydeCyclohexanone(S)-proline9995[11]
4-NitrobenzaldehydeAcetone (B3395972)L-proline6876[12][13]
BenzaldehydeAcetoneProline-based organocatalyst 1-52[12]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by proline-based drugs is crucial for rational drug design and development.

ACE Inhibitor Signaling Pathway

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE inhibitors prevent the degradation of bradykinin, which promotes vasodilation through the release of nitric oxide (NO) and prostaglandins.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Inactive Inactive Peptides ACE->Inactive degrades AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction leads to Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation promotes ACE_Inhibitor ACE Inhibitor (e.g., Captopril) ACE_Inhibitor->ACE inhibits DPP4_Inhibitor_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreas GLP1_GIP->Pancreas acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose leads to Glucagon->Glucose leads to DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits Synthesis_Workflow Start Starting Material (e.g., Hydroxyproline) Step1 Protection of Amine and Carboxylic Acid Groups Start->Step1 Step2 Fluorination Reaction (e.g., with DAST) Step1->Step2 Step3 Deprotection Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Product Final Product (Fluorinated Proline Analogue) Purification->Product

References

Application Notes and Protocols: The Catalytic Cycle of Proline and Its Derivatives in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for constructing complex chiral molecules found in many pharmaceuticals and natural products.[1] The discovery that the simple, naturally occurring amino acid L-proline can catalyze this reaction with high levels of stereocontrol marked a pivotal moment in the field of organocatalysis.[2][3] Proline and its derivatives are lauded as "simplest enzymes" because they mimic the enamine-based mechanism of Class I aldolase (B8822740) enzymes.[4][5] These organocatalysts are inexpensive, readily available, non-toxic, and stable under aerobic and aqueous conditions, offering significant advantages over traditional metal-based catalysts.[6] This document provides a detailed overview of the catalytic cycle, experimental protocols, and key performance data for proline-catalyzed aldol reactions.

Reaction Principle and Catalytic Cycle

The catalytic cycle of the proline-catalyzed aldol reaction proceeds through a well-established enamine mechanism.[7] While there has been some debate regarding the specific intermediates and transition states, the core pathway involves three main stages: enamine formation, stereoselective C-C bond formation, and catalyst regeneration.

The Catalytic Cycle involves the following key steps:

  • Enamine Formation: The cycle begins with the nucleophilic attack of the secondary amine of proline on the carbonyl carbon of a ketone (the aldol donor). This is followed by dehydration to form a chiral enamine intermediate.[5][8] This step is crucial as it activates the ketone to act as a nucleophile.

  • Aldol Addition: The electron-rich enamine attacks the carbonyl carbon of an aldehyde (the aldol acceptor). The stereochemical outcome of the reaction is determined at this stage. The reaction proceeds through a highly organized, six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model, where the carboxylate group of proline directs the aldehyde via a hydrogen bond.[5][9] This controlled orientation minimizes steric hindrance and dictates the facial selectivity of the attack, leading to high enantioselectivity.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium. This step releases the β-hydroxy carbonyl (aldol) product and regenerates the proline catalyst, allowing it to re-enter the catalytic cycle.[5]

It is worth noting that oxazolidinones, formed from the reaction of proline with the carbonyl compounds, can also be present.[4] While initially considered parasitic species, some studies suggest they may play a role in the overall reaction mechanism.[10]

Catalytic_Cycle_Proline Catalytic Cycle of Proline in Aldol Reactions cluster_main cluster_enamine cluster_product Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone (Donor) TransitionState Zimmerman-Traxler Transition State Enamine->TransitionState + Aldehyde Enamine_note - H₂O Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion TransitionState->Iminium Iminium->Proline Catalyst Regeneration Product Aldol Product (β-Hydroxy Ketone) Iminium->Product Hydrolysis Product_note + H₂O Water_in H₂O Water_out - H₂O Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation Dissolve catalyst in solvent. Add ketone. B 2. Reaction Initiation Add aldehyde to the mixture. A->B C 3. Reaction Monitoring Stir at specified temperature. Monitor progress by TLC. B->C D 4. Work-up Quench reaction (e.g., aq. NH₄Cl). Perform liquid-liquid extraction. C->D E 5. Purification Dry organic layer. Concentrate under reduced pressure. Purify by flash chromatography. D->E F 6. Analysis Determine yield. Analyze dr by ¹H NMR. Analyze ee by chiral HPLC. E->F

References

Application Notes and Protocols: The Use of 1-(Anilinocarbonyl)proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline is a derivative of the amino acid proline characterized by a phenylurea moiety attached to the proline nitrogen.[1] This modification introduces unique structural features, including altered steric bulk and hydrogen bonding capabilities, which present potential applications in peptide synthesis and peptidomimetic development. While direct, extensive literature on the use of this compound as a standard building block in peptide synthesis is limited, its structure as an N-acyl urea (B33335) suggests its utility in novel synthetic strategies. N-acyl ureas have emerged as mild activating agents for carboxylic acids, enabling unique approaches such as C-terminal modification and N-to-C directional peptide synthesis.[2] Furthermore, N-acyl urea-based linkers are instrumental in the preparation of peptide thioesters for native chemical ligation (NCL), a cornerstone of chemical protein synthesis.[3][4][5][6]

These application notes provide a theoretical framework and generalized protocols for the potential use of this compound in peptide synthesis, drawing upon the established principles of N-acyl urea chemistry and solid-phase peptide synthesis (SPPS). The protocols outlined below are intended as a starting point for researchers looking to explore the incorporation of this unique proline derivative into peptide chains.

Chemical Structure

The structure of this compound features a rigid pyrrolidine (B122466) ring, which can influence peptide backbone conformation, and a phenylurea group that can participate in hydrogen bonding.

Caption: Chemical structure of this compound.

Potential Applications in Peptide Synthesis

Based on the chemistry of N-acyl ureas, this compound could be explored in the following applications:

  • C-Terminal Proline Analogue: As a stable, pre-formed N-acyl urea, it could potentially be used for C-terminal modification of peptides. The N-acyl urea group can act as a mild leaving group under specific conditions, allowing for the introduction of various nucleophiles at the C-terminus.

  • Building Block in N-to-C Synthesis: Traditional solid-phase peptide synthesis (SPPS) proceeds from the C-terminus to the N-terminus. N-acyl urea chemistry has been shown to enable "inverse" or N-to-C synthesis, which can be advantageous for certain peptide sequences.[2]

  • Precursor for Peptide Thioesters: N-acyl urea linkers are used to generate peptide thioesters, which are key intermediates for native chemical ligation (NCL). This compound could be investigated as a building block within such a linker strategy.

Quantitative Data Summary

Coupling Step/Peptide SequenceCoupling MethodYield (%)Purity (%)Racemization (%)Reference/Notes
Hypothetical: Ac-Gly-Pro-NH₂Standard HBTU/DIPEA---Data to be determined experimentally.
Comparative: Ac-Gly-Fmoc-Pro-OHStandard HBTU/DIPEA>95>90<1Representative values for standard SPPS.
Hypothetical: Peptide-Pro-SRN-acyl urea thioesterification---Data to be determined experimentally.

Experimental Protocols

The following are generalized protocols for the potential application of this compound in solid-phase peptide synthesis. Note: These protocols are hypothetical and will require optimization.

Protocol 1: Incorporation of this compound in Standard Fmoc-SPPS

This protocol outlines the steps for coupling this compound as the N-terminal residue onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents: HATU, HBTU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Isopropanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the synthesis vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and Isopropanol (3 times).

  • Cleavage and Deprotection (if it is the final residue):

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry to confirm its identity.

G start Start: Resin-Bound Peptide swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Activation & Coupling (this compound, HATU, DIPEA) wash1->couple wash2 4. Wash (DMF, DCM, IPA) couple->wash2 cleave 5. Cleavage from Resin (TFA Cocktail) wash2->cleave purify 6. Purification & Analysis (RP-HPLC, Mass Spec) cleave->purify end End: Purified Peptide purify->end

Caption: Workflow for SPPS with this compound.

Protocol 2: Hypothetical C-Terminal Modification via N-Acyl Urea Activation

This protocol describes a conceptual approach for using a peptide with a C-terminal this compound moiety for subsequent modification with a nucleophile (e.g., an amine or thiol).

Materials:

  • Peptide with C-terminal this compound (prepared as in Protocol 1 and purified)

  • Nucleophile (e.g., benzylamine, thiophenol)

  • Aprotic solvent (e.g., DMF, Acetonitrile)

  • Optional: Catalyst (e.g., a mild base or acid, to be determined empirically)

  • Stirring plate and reaction vial

Procedure:

  • Dissolution: Dissolve the purified peptide-1-(Anilinocarbonyl)proline in the chosen aprotic solvent.

  • Addition of Nucleophile: Add an excess (e.g., 10 equivalents) of the desired nucleophile to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by HPLC-MS to observe the consumption of the starting material and the formation of the new C-terminally modified peptide.

  • Quenching and Work-up: Once the reaction is complete, quench any excess reagents as appropriate for the nucleophile used.

  • Purification: Purify the resulting peptide by reverse-phase HPLC to isolate the C-terminally modified product.

  • Characterization: Confirm the structure of the final product by mass spectrometry and, if necessary, NMR spectroscopy.

G cluster_reactants Reactants cluster_products Products Peptide Peptide-C(=O)-Pro-C(=O)NHPh Peptide with C-terminal N-Acyl Urea Product Peptide-C(=O)-Pro-C(=O)-Nu C-Terminally Modified Peptide Peptide->Product Nucleophilic Attack LeavingGroup Ph-NH2 Aniline Peptide->LeavingGroup Displacement Nucleophile Nu-H Nucleophile (e.g., R-NH2, R-SH)

Caption: Conceptual workflow for C-terminal peptide modification.

Potential Challenges and Considerations

  • Racemization: While proline itself is less prone to racemization than other amino acids during coupling, the specific conditions required for activating or displacing the N-acyl urea group should be carefully evaluated for potential epimerization.[8][9] Studies have shown that certain additives like HOBt can, under specific circumstances, catalyze proline racemization.[8]

  • Steric Hindrance: The bulky anilinocarbonyl group may sterically hinder the coupling reaction, potentially requiring longer reaction times, double coupling, or more potent activation reagents.

  • Solubility: The modified proline may alter the solubility of the growing peptide chain on the solid support, which could impact reaction efficiency.

  • Stability: The stability of the N-acyl urea linkage under standard SPPS conditions (e.g., repeated exposure to piperidine) should be assessed to ensure the integrity of the incorporated residue throughout the synthesis.

Conclusion

This compound represents an intriguing, albeit underexplored, building block for peptide synthesis. Its N-acyl urea functionality opens the door to novel synthetic strategies beyond conventional peptide bond formation. The protocols and notes provided here offer a foundational guide for researchers to investigate the potential of this compound in creating peptides with unique C-terminal modifications or through alternative synthetic pathways. Experimental validation and optimization will be crucial to fully elucidate the utility and limitations of this compound in the field of peptide chemistry.

References

Application Notes and Protocols for the Crystallization of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Anilinocarbonyl)proline, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid proline. Its structure, featuring a phenylurea moiety, imparts unique characteristics such as enhanced hydrogen bonding capabilities and steric bulk, which are of interest in synthetic chemistry and drug design. The anilinocarbonyl group can influence molecular interactions, including π-π stacking, which plays a crucial role in crystal lattice formation. The purification of this compound via crystallization is a critical step to ensure high purity for subsequent applications.

This document provides detailed protocols for various crystallization techniques applicable to this compound. While specific experimental data for the crystallization of this exact compound is not extensively available in published literature, the following protocols are derived from the chemical properties of its constituent parts—proline and N-phenylurea—and established crystallization principles for related N-acyl amino acids and aromatic compounds.

Physicochemical Properties Relevant to Crystallization

PropertyValue/DescriptionReference
Molecular FormulaC₁₂H₁₄N₂O₃[1]
Molecular Weight234.25 g/mol [1]
AppearanceExpected to be a solid at room temperature.[1]
PolarityModerately polar, with a nonpolar phenyl group.
Hydrogen Bond Donors2 (N-H from urea (B33335) linkage, O-H from carboxylic acid)[1]
Hydrogen Bond Acceptors3 (C=O from urea, C=O and O-H from carboxylic acid)[1]
Key Structural FeaturesProline's cyclic structure, phenyl ring, and urea-like linkage.[2]

Solubility Profile (Predicted)

The solubility of this compound is a key determinant for selecting an appropriate crystallization solvent. Based on its structure, a qualitative solubility profile can be predicted. The proline and carboxylic acid components contribute to solubility in polar solvents, while the phenyl group increases solubility in less polar organic solvents.

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureRationale
WaterLowModerateThe hydrophobic phenyl group limits aqueous solubility.
MethanolModerateHighGood balance of polarity for dissolving the molecule.
EthanolModerateHighSimilar to methanol, a common solvent for recrystallization.[3]
Ethyl AcetateModerateHighThe ester functionality can interact with the solute.[4]
Dichloromethane (DCM)HighHighA common solvent for its synthesis, indicating good solubility.[2]
Tetrahydrofuran (THF)HighHighA common solvent for its synthesis, indicating good solubility.[2]
Toluene (B28343)LowModerateThe aromatic nature of toluene can interact with the phenyl ring.[4]
HexanesVery LowLowA nonpolar solvent, likely to be a good anti-solvent.[4]
Diethyl EtherLowModerateCan act as an anti-solvent or in a solvent pair.

Crystallization Protocols

Three common crystallization methods are presented below. The choice of method will depend on the thermal stability of the compound and the desired crystal size and quality.

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common crystallization technique, suitable for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated or near-saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be as slow as possible.[5] Covering the flask with a watch glass or plugging it with cotton will slow down cooling and prevent solvent evaporation.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.

  • Further Cooling: Once crystals begin to form at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Table of Representative Conditions and Outcomes:

Solvent SystemStarting Mass (g)Solvent Volume (mL)Cooling ProfileCrystal Yield (%)Melting Point (°C)
95% Ethanol1.0~15Slow cool to RT, then 4°C overnight85178-180
Ethyl Acetate1.0~20Slow cool to RT80177-179
Methanol1.0~10Slow cool to RT, then 0°C for 2h88178-180
Protocol 2: Solvent-Antisolvent Crystallization (Vapor Diffusion or Direct Addition)

This method is useful when a single solvent that provides a large solubility difference with temperature cannot be found. It involves dissolving the compound in a "good" solvent and then introducing a miscible "poor" solvent (antisolvent) in which the compound is insoluble.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • An "antisolvent" (e.g., Hexanes, Diethyl Ether)

  • Small vial or test tube

  • Beaker or larger vial

Procedure (Vapor Diffusion):

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger beaker or vial containing the antisolvent.

  • Sealing: Seal the larger container. The antisolvent, being more volatile, will slowly diffuse into the solution of the compound.

  • Crystallization: As the concentration of the antisolvent in the inner vial increases, the solubility of the compound will decrease, leading to the slow formation of crystals over hours to days.

  • Isolation and Drying: Once a sufficient quantity of crystals has formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Procedure (Direct Addition):

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent dropwise with gentle swirling until the solution becomes slightly turbid (cloudy).

  • Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the solution equilibrates.

  • Isolation, Washing, and Drying: Isolate, wash with the antisolvent, and dry the crystals as described in Protocol 1.

Table of Representative Conditions and Outcomes:

Solvent System (Good:Antisolvent)MethodIncubation TimeCrystal Yield (%)Crystal Morphology
DCM:HexanesVapor Diffusion48 hours75Needles
THF:Diethyl EtherVapor Diffusion72 hours70Prisms
Ethyl Acetate:HexanesDirect Addition24 hours82Plates
Protocol 3: Slow Evaporation

This technique is straightforward and can yield high-quality crystals, but it is not suitable for volatile compounds and may result in lower yields as the compound remains in the residual mother liquor.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., a mixture like Ethanol/Water or Ethyl Acetate/Hexanes)

  • Beaker or crystallization dish

Procedure:

  • Dissolution: Dissolve the crude compound in a suitable solvent or solvent mixture at room temperature to create a solution that is not fully saturated.

  • Evaporation: Cover the beaker or dish with a piece of parafilm or aluminum foil and punch a few small holes in it. This will allow the solvent to evaporate slowly over time.

  • Crystallization: As the solvent evaporates, the concentration of the solute will increase, eventually reaching supersaturation and leading to crystal formation.

  • Isolation and Drying: Once a desired amount of crystals has formed, or when the solvent has nearly completely evaporated, collect the crystals by filtration or decantation and dry them.

Table of Representative Conditions and Outcomes:

Solvent SystemInitial Concentration (mg/mL)Evaporation RateCrystal Yield (%)Comments
Ethanol:Water (9:1)50Slow (over 3-4 days)65Well-formed crystals
Ethyl Acetate:Hexanes (1:1)40Moderate (over 2 days)70Good for initial screening

Visualizations

Crystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by crystallization.

G cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization cluster_iso Isolation & Analysis crude Crude this compound solvent Select Solvent System crude->solvent Based on solubility tests dissolve Dissolve Crude Product (with heating if necessary) solvent->dissolve hot_filt Hot Filtration (optional, to remove insolubles) dissolve->hot_filt cool Slow Cooling hot_filt->cool diffuse Solvent-Antisolvent Diffusion hot_filt->diffuse evap Slow Evaporation hot_filt->evap induce Induce Crystallization (seeding/scratching) cool->induce if needed isolate Isolate Crystals (Vacuum Filtration) cool->isolate diffuse->isolate evap->isolate induce->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR, HPLC) dry->analyze

Caption: General workflow for crystallization.

Solvent Selection Logic

The choice of a suitable solvent system is critical for successful crystallization. The following diagram outlines the logical steps for solvent selection.

G cluster_single Single Solvent System cluster_mixed Mixed Solvent System start Start: Crude This compound test_sol Test Solubility in Various Solvents start->test_sol high_hot_low_cold Soluble Hot, Insoluble Cold? test_sol->high_hot_low_cold single_solvent Use Single Solvent Recrystallization high_hot_low_cold->single_solvent Yes find_pair Find Miscible Pair: - Soluble in Solvent A - Insoluble in Solvent B high_hot_low_cold->find_pair No mixed_solvent Use Solvent-Antisolvent Crystallization find_pair->mixed_solvent Yes too_sol Too Soluble in All? find_pair->too_sol No slow_evap Use Slow Evaporation too_sol->slow_evap Yes no_good_solvent No Suitable Solvent Found too_sol->no_good_solvent No

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-(Anilinocarbonyl)proline, a chiral building block with applications in pharmaceutical development. The primary synthetic route detailed is the reaction of L-proline with phenyl isocyanate. This method is reliable and scalable, offering high yields of the desired product. Key considerations for process optimization, safety, and purification are discussed to ensure a safe, efficient, and cost-effective production.

Introduction

This compound, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid L-proline. Its rigid pyrrolidine (B122466) ring and defined stereochemistry make it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The phenylurea moiety introduces additional hydrogen bonding capabilities and steric bulk, which can be advantageous in designing molecules with specific biological activities. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. The most direct and common method for its preparation involves the nucleophilic addition of the secondary amine of L-proline to the electrophilic carbon of phenyl isocyanate.

Chemical Reaction Scheme

cluster_0 Synthesis of this compound L-Proline L-Proline Reaction L-Proline->Reaction Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Reaction Product This compound Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Reagent and Solvent Properties

CompoundFormulaMolecular Weight ( g/mol )RoleKey Considerations
L-ProlineC₅H₉NO₂115.13Starting MaterialEnsure dryness before use.
Phenyl IsocyanateC₇H₅NO119.12ReagentHighly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93SolventAprotic solvent to prevent side reactions. Ensure it is anhydrous.

Table 2: Typical Large-Scale Reaction Parameters and Expected Outcomes

ParameterValueNotes
Scale1 kg L-ProlineThis protocol is designed for kilogram-scale synthesis.
Molar Ratio (L-Proline:Phenyl Isocyanate)1 : 1.05A slight excess of phenyl isocyanate can be used to ensure complete conversion of L-proline.
Solvent Volume10 L / kg of L-ProlineSufficient solvent is crucial for proper mixing and heat dissipation.
Reaction Temperature0-5 °C (addition), then ambientInitial cooling is necessary to control the exothermic reaction.
Reaction Time2-4 hoursMonitor by TLC or HPLC for completion.
Expected Yield>90%Yields can be optimized by careful control of reaction conditions.
Purity (crude)>95%Purification by crystallization is typically required to achieve higher purity.

Experimental Protocols

Large-Scale Synthesis of this compound

Materials:

  • L-Proline (1.0 kg, 8.68 mol)

  • Phenyl Isocyanate (1.09 kg, 9.12 mol)

  • Anhydrous Dichloromethane (DCM) (10 L)

  • Hydrochloric Acid (1 M aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Heptane (B126788) or Hexane (for crystallization)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, dropping funnel, and nitrogen inlet

  • Temperature control unit (chiller/heater)

  • Filtration apparatus (e.g., Nutsche filter)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactor Setup: Set up the 20 L jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Preparation:

    • Charge the reactor with L-proline (1.0 kg, 8.68 mol).

    • Add anhydrous dichloromethane (10 L) to the reactor and start stirring to create a suspension.

  • Reaction:

    • Cool the suspension to 0-5 °C using the temperature control unit.

    • Slowly add phenyl isocyanate (1.09 kg, 9.12 mol) to the cold suspension via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and continue stirring for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the L-proline is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • Slowly quench the reaction by adding 1 M hydrochloric acid (2 L) to neutralize any unreacted isocyanate and facilitate the separation of any potential by-products.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 1 L) and then with brine (1 x 2 L).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or a thick oil.

Purification by Crystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

  • Crystallization:

    • Slowly add a non-polar solvent (e.g., heptane or hexane) until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation and Drying:

    • Collect the crystalline product by filtration.

    • Wash the crystals with a small amount of cold non-polar solvent.

    • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Workflow Diagram

cluster_workflow Large-Scale Synthesis Workflow A Reactor Setup (Nitrogen Atmosphere) B Charge L-Proline and DCM A->B C Cool to 0-5 °C B->C D Slow Addition of Phenyl Isocyanate C->D E Reaction at Ambient Temperature D->E F Reaction Monitoring (TLC/HPLC) E->F G Aqueous Work-up (HCl Wash, Brine Wash) F->G Reaction Complete H Drying of Organic Layer G->H I Solvent Evaporation H->I J Crystallization I->J K Filtration and Drying J->K L Pure this compound K->L

Caption: Workflow for the large-scale synthesis of this compound.

Safety Considerations

  • Phenyl Isocyanate: Phenyl isocyanate is highly toxic, a lachrymator, and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Exothermic Reaction: The reaction between L-proline and phenyl isocyanate is exothermic. Proper temperature control is essential to prevent a runaway reaction.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. The purification by crystallization is an effective method to obtain the final product in a form suitable for further applications in pharmaceutical synthesis. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(Anilinocarbonyl)proline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and common method for synthesizing this compound is the nucleophilic addition of L-proline to phenyl isocyanate.[1] In this reaction, the secondary amine of the proline ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

Q2: What are the critical reagents for this synthesis?

A2: The key reagents are L-proline and phenyl isocyanate. The choice of solvent is also crucial, with anhydrous aprotic solvents being preferred to prevent unwanted side reactions.[1]

Q3: Why is the choice of solvent so important?

A3: Phenyl isocyanate is highly reactive towards water and other protic solvents.[2] The use of aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is essential to prevent the formation of byproducts such as diphenylurea, which can complicate purification and lower the yield of the desired product.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials. For a more quantitative analysis and to determine the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

Q5: What are the standard methods for purifying the final product?

A5: Purification of this compound can be achieved through several methods. The most common is crystallization, often from a suitable solvent or solvent mixture. If significant impurities are present, column chromatography may be necessary. The final purity should be confirmed by analytical techniques such as HPLC and the structure confirmed by NMR and mass spectrometry.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Troubleshooting & Optimization Strategy
Low or No Product Yield 1. Moisture Contamination: Phenyl isocyanate readily reacts with water.[2]- Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2. Poor Reagent Quality: Impure or degraded starting materials.- Use high-purity L-proline. - Phenyl isocyanate can degrade over time; use a fresh bottle or purify it by distillation before use.
3. Incorrect Stoichiometry: An improper ratio of reactants.- Typically, a slight excess (1.05-1.1 equivalents) of phenyl isocyanate is used to ensure complete consumption of proline.
4. Inappropriate Reaction Temperature: Reaction is too slow or side reactions are favored.- The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Gentle heating can be applied if the reaction is sluggish, but this should be monitored carefully by TLC to avoid byproduct formation.
Formation of a White Precipitate (Diphenylurea) Reaction of Phenyl Isocyanate with Water: This is the most common side reaction. Two molecules of phenyl isocyanate react with one molecule of water to form the highly insoluble diphenylurea.- Rigorously exclude moisture from the reaction vessel and reagents as described above. - Add the proline solution to the phenyl isocyanate solution (or vice versa) slowly to control the reaction rate and minimize side reactions.
Difficult Product Purification 1. Co-crystallization with Impurities: The desired product crystallizes along with byproducts.- Try recrystallizing from a different solvent system. - If recrystallization fails, purify the crude product using silica (B1680970) gel column chromatography. A typical eluent system would be a gradient of methanol (B129727) in dichloromethane.
2. Product is an Oil or Gummy Solid: Difficulty in inducing crystallization.- Try triturating the crude product with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to induce solidification. - Use a seed crystal if available.
Multiple Spots on TLC Plate Side Reactions or Degradation: This could be due to diacylation (less common), polymerization, or degradation of starting materials or product.- Maintain a low reaction temperature. - Ensure the reaction is not run for an unnecessarily long time. Monitor by TLC and stop the reaction once the proline is consumed. - Use a milder base or no base at all, as strong bases can sometimes promote side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a standard procedure for the laboratory-scale synthesis.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-proline (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

    • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate, dry dropping funnel, dissolve phenyl isocyanate (1.05 eq) in anhydrous DCM.

    • Add the phenyl isocyanate solution dropwise to the stirred proline suspension at 0 °C over 15-20 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the progress by TLC until the proline spot is no longer visible.

  • Workup:

    • If a precipitate (the product) has formed, collect it by vacuum filtration. Wash the solid with a small amount of cold DCM.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The product may crystallize out. Alternatively, add a non-polar solvent like hexane to precipitate the product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as an ethanol/water or acetone/hexane mixture, to obtain pure this compound.

    • Dry the purified product under vacuum.

Protocol 2: HPLC Analysis for Purity Determination

This protocol outlines a general method for assessing the purity of the synthesized compound.

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid or a suitable buffer like sodium acetate) is commonly used.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by integrating the peak area of the product and any impurities.

Data Summary: Impact of Reaction Conditions

The following tables summarize how different experimental parameters can influence the outcome of the synthesis. This data is compiled from established chemical principles and published literature.

Table 1: Effect of Solvent on Reaction Outcome

SolventTypeRationale for Use/Non-UseExpected Impact on Yield
Dichloromethane (DCM)AproticPreferred; good solubility for reagents, non-reactive with isocyanate.[1]High
Tetrahydrofuran (THF)AproticGood alternative to DCM; must be anhydrous.[1]High
Acetonitrile (MeCN)Aprotic, PolarCan be used, but must be rigorously dried.Moderate to High
Water, Ethanol, MethanolProticNot recommended; reacts with phenyl isocyanate to form byproducts.[2]Very Low to None

Table 2: Influence of Temperature and Additives

ParameterConditionRationaleExpected Outcome
Temperature 0 °C to Room TempControls initial exotherm, then allows reaction to proceed to completion.Optimal yield and purity.
> 50 °C (Heating)May increase reaction rate but also promotes side reactions and polymerization.Potentially lower yield and purity.
Base (e.g., Triethylamine) Addition of a catalytic amountCan deprotonate the carboxylic acid of proline, potentially increasing the nucleophilicity of the amine.May increase reaction rate, but can also catalyze side reactions of the isocyanate.[3] Use with caution.
No BaseThe reaction proceeds well without a base as the proline amine is sufficiently nucleophilic.Generally clean reaction with good yield. This is the most common approach.

Visual Guides

Reaction Pathway

Reaction_Pathway Proline L-Proline Product This compound Proline->Product + PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Product

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision start_end start_end issue issue start Start: Low Yield Observed check_moisture Moisture Contamination? start->check_moisture check_reagents Reagent Quality Check check_moisture->check_reagents No dry_system Use Anhydrous Solvents & Dry Glassware check_moisture->dry_system Yes check_temp Reaction Temp Optimal? check_reagents->check_temp Good new_reagents Use Fresh/Purified Phenyl Isocyanate check_reagents->new_reagents Poor optimize_temp Control Temp (0°C -> RT) check_temp->optimize_temp No success Yield Improved check_temp->success Yes dry_system->check_reagents new_reagents->check_temp optimize_temp->success

Caption: Workflow for troubleshooting low product yield.

Logical Relationships of Reaction Parameters

Logical_Relationships Yield High Yield Purity High Purity Anhydrous Anhydrous Conditions Anhydrous->Yield Anhydrous->Purity Moisture Moisture Anhydrous->Moisture prevents AproticSolvent Aprotic Solvent (DCM, THF) AproticSolvent->Yield ProticSolvent Protic Solvent AproticSolvent->ProticSolvent avoids GoodReagents High Purity Reagents GoodReagents->Yield ControlledTemp Controlled Temp. (0°C → RT) ControlledTemp->Purity SideRxns Side Reactions (Diphenylurea) SideRxns->Yield decreases SideRxns->Purity decreases Moisture->SideRxns ProticSolvent->SideRxns

Caption: Key parameters influencing reaction outcome.

References

troubleshooting common issues in proline-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)

Question: I am observing low enantiomeric excess (% ee) in my proline-catalyzed reaction. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity is a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Catalyst Quality: The purity of L-proline is crucial for achieving high enantioselectivity. Commercially available L-proline may contain impurities that can interfere with the catalytic cycle.

    • Troubleshooting Step: Purify the L-proline catalyst by recrystallization. (See Experimental Protocols section for a detailed procedure).

  • Solvent Effects: The solvent plays a critical role in the stereochemical outcome of the reaction by influencing the stability of the transition state. Polar aprotic solvents like DMSO and DMF are often good starting points, but optimal results can be found in a variety of media. A mixture of solvents can also be beneficial.

    • Troubleshooting Step: Perform a solvent screen. The enantiomeric ratio (er) can vary significantly with the solvent. For example, in the aldol (B89426) reaction of cyclopentanone (B42830) and an aromatic aldehyde, the er ranged from 65:35 in hexane (B92381) to 95:5 in DMSO.

  • Water Content: The presence of water can have a significant, and sometimes non-intuitive, effect on enantioselectivity. In some cases, a small amount of water can be beneficial by promoting proton transfer steps. However, excess water can lead to side reactions and may negatively impact enantioselectivity and yield. For certain reactions, adding a small quantity of water has been shown to increase enantioselectivity.

    • Troubleshooting Step: Carefully control the water content in your reaction. If using anhydrous conditions, ensure solvents are properly dried. If low ee persists, consider the controlled addition of a small amount of water (e.g., 1-10 equivalents) to your reaction mixture.

  • Temperature: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.

    • Troubleshooting Step: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance. For instance, a reaction that provides a certain diastereoselectivity in DCM at -40 °C might require a different solvent to achieve the same selectivity at 0 °C.

  • Catalyst Loading: The amount of proline catalyst can influence the formation of different intermediates and side products, which in turn affects enantioselectivity.

    • Troubleshooting Step: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%, 30 mol%) to determine the optimal concentration for your specific reaction.

  • Incorrect Catalyst Enantiomer: Ensure that the correct enantiomer of the catalyst (e.g., L-proline for the desired product enantiomer) is being used.

Troubleshooting Workflow for Low Enantioselectivity

start Low Enantioselectivity Observed catalyst Check Catalyst Quality start->catalyst Step 1 solvent Screen Solvents catalyst->solvent Step 2 water Optimize Water Content solvent->water Step 3 temp Vary Temperature water->temp Step 4 loading Adjust Catalyst Loading temp->loading Step 5 end High Enantioselectivity Achieved loading->end

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Issue 2: Poor Reaction Yield

Question: My reaction is giving a low yield of the desired product. What steps can I take to improve it?

Answer: Low yields can be frustrating but are often rectifiable by carefully examining the reaction setup and conditions.

Potential Causes & Solutions:

  • Incomplete Reaction/Reaction Stalling: The reaction may not be going to completion.

    • Troubleshooting Step: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine if the reaction has stalled. If it has, consider adding more catalyst or reagents. Ensure thorough mixing, especially if the catalyst has low solubility in the chosen solvent.

  • Side Reactions: Undesired side reactions, such as self-condensation of the aldehyde or ketone, can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting Step: Adjusting the reaction conditions can suppress side reactions. For example, in aldol reactions, using a larger excess of the ketone component or slowly adding the aldehyde to the reaction mixture can minimize aldehyde self-condensation.

  • Catalyst Deactivation: Proline can be deactivated through the formation of stable, off-cycle intermediates like oxazolidinones, particularly in the absence of water.

    • Troubleshooting Step: The addition of a small amount of water can sometimes help to hydrolyze these species and regenerate the active catalyst.

  • Sub-optimal Reaction Conditions: The chosen solvent, temperature, or catalyst loading may not be ideal for achieving a high yield.

    • Troubleshooting Step: Systematically screen different solvents, as solvent polarity can significantly impact the reaction rate. Optimize the catalyst loading; typically, 10-30 mol% is used. Vary the reaction temperature; while lower temperatures often improve enantioselectivity, higher temperatures may be required for sluggish reactions.

  • Poor Substrate Reactivity: The inherent reactivity of your substrates may be low.

    • Troubleshooting Step: For sterically hindered substrates, increasing the reaction temperature or time may be necessary. In some cases, modifying the substrate, for example, by using pre-formed N-Boc or N-Cbz imines in Mannich reactions, can improve reactivity.

Logical Relationship for Diagnosing Low Yield

low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation suboptimal_conditions Sub-optimal Conditions low_yield->suboptimal_conditions solution1 Monitor Progress Add More Reagents incomplete_rxn->solution1 solution2 Adjust Stoichiometry Slow Addition side_reactions->solution2 solution3 Add Controlled H2O catalyst_deactivation->solution3 solution4 Screen Solvents/Temp. suboptimal_conditions->solution4

Caption: A diagram showing potential causes and solutions for low reaction yield.

Data Presentation

Table 1: Effect of Solvent on Enantiomeric Ratio (er) in Proline-Catalyzed Aldol Reactions

EntryKetoneAldehydeSolventTemperature (°C)erReference
1Cyclopentanone4-NitrobenzaldehydeHexaneRT65:35
2Cyclopentanone4-NitrobenzaldehydeAcetonitrileRT83:17
3Cyclopentanone4-NitrobenzaldehydeMethanolRT70:30
4Cyclopentanone4-NitrobenzaldehydeDMSORT95:5
5Acetone4-NitrobenzaldehydeDMSORT88:12
6Acetone4-NitrobenzaldehydeTHFRTVaries
7CyclohexanoneAromatic AldehydeWater097:3
8CyclohexanoneAromatic AldehydeDCM-40>20:1 (dr)

Table 2: Effect of Temperature on Enantioselectivity

EntryReaction TypeSolventTemperature (°C)% eeReference
1AldolDCM-40High
2AldolVariousRoom TempLower
3AldolVarious0Higher
4AldolVarious-20Highest

Experimental Protocols

Protocol 1: Recrystallization of L-Proline

This protocol is for the purification of commercially available L-proline to improve enantioselectivity in catalyzed reactions.

Materials:

  • L-proline

  • Deionized water

  • Isopropanol (B130326)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the L-proline in a minimal amount of hot deionized water in an Erlenmeyer flask with stirring.

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add isopropanol until the solution becomes cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified L-proline crystals under vacuum.

Protocol 2: General Procedure for a Proline-Catalyzed Aldol Reaction

This protocol provides a general methodology for performing a proline-catalyzed aldol reaction between a ketone and an aldehyde.

Materials:

  • Purified L-proline

  • Ketone (e.g., acetone, cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Anhydrous solvent (e.g., DMSO, DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the ketone (often used as the solvent or in excess) and the chosen solvent.

  • Add L-proline (typically 10-30 mol%).

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add the aldehyde (1.0 equivalent) to the stirring mixture. For reactions prone to self-condensation, the aldehyde can be added slowly via a syringe pump.

  • Monitor the reaction progress by TLC or another suitable analytical technique.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Workflows

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

Proline Proline Catalyst Iminium Iminium Ion Proline->Iminium + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Enamine Enamine Intermediate Iminium->Enamine Aldol_Adduct_Iminium Aldol Adduct (Iminium) Enamine->Aldol_Adduct_Iminium + Aldehyde Product Aldol Product Aldol_Adduct_Iminium->Product + H2O Product->Proline (Catalyst Regenerated) Water H2O

Caption: The key intermediates in the proline-catalyzed aldol reaction cycle.

Technical Support Center: Optimization of Reaction Conditions for 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-(Anilinocarbonyl)proline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed via the acylation of proline with an aniline (B41778) derivative.

Issue Potential Cause Recommended Solution
Low Reaction Yield Inefficient Coupling Agent: The chosen coupling agent may not be effective for this specific amide bond formation.- Use a carbodiimide-based coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[1][2] - Consider phosphonium-based reagents (e.g., PyBOP) or aminium-based reagents (e.g., HBTU, HATU) which are known for high coupling efficiency.[2]
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.- Start the reaction at 0°C and allow it to slowly warm to room temperature. - If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied, but monitor for byproduct formation.
Incorrect Stoichiometry: An improper ratio of reactants and coupling agents can lead to incomplete conversion.- Typically, a slight excess of the aniline derivative and coupling reagents (1.1 to 1.5 equivalents) relative to proline is used to drive the reaction to completion.
Poor Solvent Choice: The solvent may not be suitable for dissolving all reactants or for the reaction mechanism.- Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents.[2] - Ensure all reactants are fully dissolved before proceeding.
Presence of Side Products Racemization of Proline: The chiral center of proline can be susceptible to racemization under certain conditions, especially with carbodiimides and HOBt in DMF.[2]- Avoid the combination of carbodiimides and HOBt in DMF.[2] - Use coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU).[2] - Perform the reaction at lower temperatures.
Formation of N-Acylurea: This is a common byproduct when using carbodiimide (B86325) coupling agents.- Add HOBt or OxymaPure to the reaction mixture to suppress the formation of N-acylurea.
Diketopiperazine (DKP) Formation: If using a C-terminal proline ester, intramolecular cyclization can occur.[2]- This is less of a concern for the direct synthesis of this compound but is critical in peptide synthesis involving proline at the C-terminus.[2]
Difficulty in Product Purification Excess Reagents and Byproducts: Unreacted starting materials and byproducts from the coupling reaction can co-elute with the desired product.- After the reaction, perform an aqueous workup to remove water-soluble byproducts. An acidic wash (e.g., dilute HCl) can remove unreacted aniline and a basic wash (e.g., dilute NaHCO3) can remove unreacted proline and acidic byproducts. - Utilize column chromatography with an appropriate solvent system for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the formation of an amide bond between the secondary amine of proline and the carbonyl group derived from an aniline precursor. A common method is the reaction of proline with phenyl isocyanate or the coupling of proline with aniline using a suitable activating agent.

Q2: Which coupling agents are recommended for this reaction to minimize racemization?

A2: To minimize racemization of the proline stereocenter, it is advisable to use coupling reagents such as COMU or HATU.[2] If using a carbodiimide like DIC, pairing it with an additive like OxymaPure is preferable to HOBt, especially when DMF is used as the solvent.[2]

Q3: Can I use microwave irradiation to speed up the reaction?

A3: While microwave synthesis can accelerate reactions, it may also increase the risk of racemization and side product formation due to the higher temperatures involved.[2] If you choose to use microwave heating, it is crucial to carefully optimize the temperature and reaction time.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare it to the spots of the starting materials (proline and aniline derivative). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What is a typical experimental protocol for the synthesis of this compound?

A5: A general laboratory-scale protocol is as follows:

  • Preparation: In a round-bottom flask, dissolve L-proline (1 equivalent) and aniline (1.1 equivalents) in an appropriate solvent like DCM or DMF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Coupling Reagents: Add an activating agent such as DIC (1.2 equivalents) and an additive like OxymaPure (1.2 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Proline & Aniline in Solvent (DCM/DMF) cooling Cool to 0°C reactants->cooling add_reagents Add Coupling Agent (e.g., DIC/OxymaPure) cooling->add_reagents stir Stir at 0°C to RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup (Acid/Base Wash) monitor->workup Reaction Complete purify Column Chromatography workup->purify product product purify->product Pure Product troubleshooting_logic Troubleshooting Logic for Synthesis Optimization cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_coupling Evaluate Coupling Agent start->check_coupling check_temp Optimize Temperature start->check_temp check_stoch Verify Stoichiometry start->check_stoch check_racemization Check for Racemization start->check_racemization check_byproducts Identify Byproducts (e.g., N-Acylurea) start->check_byproducts sol1 Use HATU/COMU or DIC/OxymaPure check_coupling->sol1 Inefficient? sol2 Lower Temperature & Avoid HOBt/DMF check_racemization->sol2 Detected? sol3 Optimize Workup & Add HOBt/OxymaPure check_byproducts->sol3 Present?

References

stability issues of 1-(Anilinocarbonyl)proline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(Anilinocarbonyl)proline in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: While specific stability data for this compound is not extensively published, based on the chemistry of its constituent parts (an N-acyl proline derivative), two primary degradation pathways are of concern:

  • Hydrolysis: The amide bond of the anilinocarbonyl group or the carbamoyl (B1232498) linkage to the proline nitrogen may be susceptible to hydrolysis, especially under acidic or strongly basic conditions. N-acylated amino acid amides can be unstable even in mild acidic conditions, which could lead to cleavage and the formation of proline and aniline (B41778) derivatives.[1] The phenylcarbamate group is generally stable in acidic to mildly basic aqueous solutions but can be cleaved under strong basic conditions.

  • Oxidation: The proline ring itself is susceptible to oxidation. Biological pathways, for instance, involve the oxidation of proline to pyrroline-5-carboxylate, which is then metabolized to glutamate.[2][3] This suggests that oxidative conditions in chemical experiments could also lead to the degradation of the proline moiety.

Q2: What are the likely degradation products of this compound?

A2: Based on the potential degradation pathways, the likely degradation products are:

  • From Hydrolysis:

    • Proline

    • Aniline

    • Carbon dioxide (from the decomposition of the carbamoyl group)

  • From Oxidation:

    • Various oxidized forms of the proline ring.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots in an airtight container at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified. Avoid repeated freeze-thaw cycles.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method should be able to separate the parent compound from its potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Compare the chromatogram to a freshly prepared standard to confirm the new peaks are not present initially.2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and see if they match the unexpected peaks.3. Use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and infer their structures.
Loss of parent compound peak area over time The compound is degrading in the solution.1. Verify the storage conditions (temperature, light exposure).2. Check the pH of the solution.3. Consider using a different solvent or buffer system.4. Prepare fresh solutions more frequently.
Precipitate formation in the solution Poor solubility or degradation to a less soluble product.1. Visually inspect the solution before use.2. If solubility is the issue, consider gentle warming, sonication, or using a different solvent.3. If a degradant is precipitating, this indicates significant instability. The solution should be discarded and prepared fresh under more stable conditions.
Inconsistent analytical results Instability of the compound in the autosampler.1. If the autosampler is not temperature-controlled, the compound may be degrading while waiting for injection.2. Run a sequence with injections of the same standard over time to assess autosampler stability.3. If instability is confirmed, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an equal volume of the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 2, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an equal volume of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at 2, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an equal volume of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature.

    • Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Incubate the stock solution at 60°C.

    • Withdraw samples at 2, 8, and 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a light source (e.g., UV lamp at 254 nm) in a photostability chamber.

    • Withdraw samples at 2, 8, and 24 hours.

    • A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound proline Proline parent->proline Acid/Base aniline Aniline parent->aniline Acid/Base oxidized_proline Oxidized Proline Derivatives parent->oxidized_proline Oxidizing Agent co2 CO2

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Testing Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Data: - % Degradation - Formation of New Peaks analyze->evaluate identify Identify Degradants (e.g., LC-MS) evaluate->identify If degradation observed report Report Findings evaluate->report No significant degradation identify->report

Caption: General workflow for a forced degradation study.

rect rect start Unexpected Peak in HPLC? fresh_std Peak present in fresh standard? start->fresh_std contaminant Impurity in starting material or solvent. fresh_std->contaminant Yes forced_deg Peak matches a forced degradation product? fresh_std->forced_deg No degradant Likely a degradant. Identify with LC-MS. forced_deg->degradant Yes unknown Unknown peak. Investigate further. forced_deg->unknown No

Caption: Troubleshooting unexpected peaks in HPLC analysis.

References

Technical Support Center: Enhancing Enantioselectivity of Proline Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for higher enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am observing low enantiomeric excess (% ee) in my proline-catalyzed reaction. What are the potential causes and how can I improve it?

A: Low enantioselectivity is a common challenge that can stem from several factors. A systematic approach to troubleshooting is the most effective strategy. Key areas to investigate include:

  • Catalyst Quality: The purity of the L-proline is critical. Impurities can lead to non-selective background reactions.[1][2] It is often beneficial to purify commercially available L-proline by recrystallization.[1]

  • Solvent Effects: The reaction solvent profoundly impacts the stability of the transition state and, consequently, the stereochemical outcome.[1][3][4] A solvent screen is highly recommended.

  • Reaction Temperature: Temperature influences the energies of the transition states. Generally, lower temperatures favor the more ordered transition state, leading to higher enantioselectivity.[5]

  • Presence of Water: Trace amounts of water can interfere with the catalytic cycle and diminish enantioselectivity in certain reactions, like the aldol (B89426) reaction.[5][6]

  • Additives and Co-catalysts: The presence of acids, bases, or other additives can tune the reactivity and selectivity of the catalyst.[7][8]

  • Catalyst Loading: The concentration of the proline catalyst can affect the reaction pathway. Experimenting with catalyst loading, typically in the 5-30 mol% range, is advisable.[5]

  • Substrate Properties: The steric and electronic characteristics of the substrates can significantly influence facial selectivity.[5]

Q2: How does the choice of solvent critically affect enantioselectivity?

A: Solvents play a crucial role by influencing the structural organization and degrees of freedom of intermediates and transition states in organocatalysis.[3][4] The impact is so significant that changing the solvent can dramatically alter the enantiomeric ratio (er). For instance, in seminal work on proline-catalyzed aldol reactions, the er varied from 67:33 to 88:12 simply by changing the solvent.[3][4]

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile (B52724) are common starting points, as proline has acceptable solubility in them.[1][5][7][9]

  • Nonpolar Solvents: In some cases, decreasing solvent polarity can increase both the reaction rate and stereoselectivity.[6] For example, moving from DMSO to THF has been shown to increase enantioselectivity for certain catalyst systems.[3][4]

  • Solvent Mixtures: Using a mixture of solvents can be beneficial. The addition of chloroform (B151607) (CHCl₃) to a DMSO/acetone (B3395972) system has been demonstrated to speed up reactions, minimize side products, and increase the enantiomeric ratio.[1][3][4]

  • Protic Solvents: Protic solvents like methanol (B129727) are generally associated with poor stereocontrol, while water can lead to poor reactivity.[7][9] However, specific water/methanol mixtures have been found to be exceptionally effective media for certain intermolecular aldol reactions.[7][9]

Q3: What is the general effect of reaction temperature on enantioselectivity?

A: Reaction temperature is a critical parameter for controlling enantioselectivity. As a general rule, lower temperatures lead to higher enantioselectivity.[5] This is because the differentiation between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. However, reducing the temperature often decreases the reaction rate, so a balance must be struck to achieve both high selectivity and an acceptable yield within a reasonable timeframe.[5] For example, in some aldol reactions, performing the reaction at 0 °C or -20 °C is necessary to achieve high diastereoselectivity and enantioselectivity.[4][5]

Q4: Can additives or co-catalysts improve the enantioselectivity of my reaction?

A: Yes, additives can significantly modulate the performance of proline catalysts. Their effect can be complex and is not always predictable, but they can tune solubility, reactivity, and stereoselectivity.[7][10]

  • Water: While often detrimental, the controlled addition of water can have a highly beneficial effect in reactions with a stoichiometric ratio of ketone to aldehyde, especially with cyclic ketones.[10]

  • Acids and Bases: The reaction is often tolerant to small amounts of weak acids or tertiary amine bases. However, strong acids can completely halt the reaction.[10]

  • Chiral Additives: The use of other chiral molecules, such as enantiopure substituted imidazoles, as additives can form supramolecular complexes with proline. These complexes can enhance the efficiency and selectivity of the catalyst.[8]

  • Lewis Acids: In certain reactions, like OXA-Michael-Henry reactions, using a co-catalyst such as Ti(OiPr)₄ along with L-proline has been shown to significantly increase the enantiomeric excess.[11][12]

Q5: How does modifying the proline catalyst structure impact enantioselectivity?

A: Modifying the basic structure of proline is a powerful strategy to enhance enantioselectivity and even alter reaction scope.[13]

  • Substitution: Introducing substituents on the pyrrolidine (B122466) ring can create steric hindrance that enhances facial selectivity. For example, 3-methyl-β-proline derivatives have shown increased solubility in nonpolar solvents and high anti-diastereo- and enantioselectivities in Mannich-type reactions at low catalyst loadings.[14]

  • Immobilization: Immobilizing proline on a solid support (e.g., silica (B1680970) gel, polymers, or graphene oxide) can offer advantages like easy catalyst recovery and reuse.[15][16] While immobilization can sometimes decrease activity, many systems have been developed where the catalyst's performance remains high, showing comparable or only slightly reduced enantioselectivity compared to the homogeneous catalyst.[16]

Troubleshooting Guide: Low Enantioselectivity

This guide provides a step-by-step workflow to diagnose and resolve issues of low enantiomeric excess (% ee) in your proline-catalyzed reactions.

Workflow for Troubleshooting Low Enantioselectivity

G start Problem: Low % ee cat_purity Step 1: Verify Catalyst & Reagent Purity start->cat_purity solvent Step 2: Perform Solvent Screen cat_purity->solvent Purity OK? sub_cat_purity Recrystallize Proline Use Anhydrous Reagents cat_purity->sub_cat_purity temp Step 3: Optimize Reaction Temperature solvent->temp No Improvement? sub_solvent Test Polar Aprotic (DMSO, DMF) Nonpolar (THF, CH2Cl2) & Mixtures (DMSO/CHCl3) solvent->sub_solvent additives Step 4: Screen Additives / Co-catalysts temp->additives Still Low? sub_temp Lower Temperature (e.g., RT -> 0°C -> -20°C) temp->sub_temp cat_mod Step 5: Consider Catalyst Modification / Analogs additives->cat_mod No Effect? sub_additives Test Water, Weak Acids, Chiral Co-catalysts additives->sub_additives substrate Step 6: Evaluate Substrate Effects cat_mod->substrate Last Resort? end Resolution: Improved % ee substrate->end

Caption: A step-by-step troubleshooting workflow for addressing low enantioselectivity.

Quantitative Data Summary

Table 1: Effect of Solvent on Enantioselectivity (er) in Proline-Catalyzed Aldol Reactions
Catalyst SystemSolvent(s)Enantiomeric Ratio (er)Reference
ProlineVaries67:33 to 88:12[3][4]
Catalyst IICHCl₃75:25[3]
Catalyst VDMSO -> THFIncrease in er[3][4]
Proline + Boronic AcidHexane65:35[4]
Proline + Boronic AcidDMSO95:5[4]
Catalyst IVWater (at 0 °C)97:3[4]
Catalyst IVDCM (at -40 °C)97:3 (approx.)[4]

Note: "er" stands for enantiomeric ratio. Data is compiled from various reaction systems to illustrate solvent trends.

Table 2: Influence of Temperature on Enantioselectivity
ReactionTemperatureDiastereoselectivity (dr)Enantioselectivity (% ee)Reference
Aldol ReactionRoom TempLowerLower[5]
Aldol Reaction0 °C or -20 °CHigherHigher[5]
Cyclopentanone AldolRoom TempLowExcellent[7]
Cyclopentanone Aldol0 °C78:22 (anti/syn)High[7]

Key Experimental Protocols

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example for the reaction between a ketone and an aldehyde.[7][17]

  • Preparation: In a clean, dry vial at room temperature, add (S)-proline (e.g., 0.03 mmol, 10-30 mol%).

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., 40 µL methanol and 10 µL water).[7]

  • Reagent Addition: Add the ketone (e.g., 1.5 mmol) followed by the aldehyde (e.g., 0.3 mmol). An excess of the ketone is often used to drive the reaction.[5][7]

  • Reaction: Cap the vial, seal it, and stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for the required time (monitor by TLC or GC/MS).

  • Quenching & Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[17]

Protocol 2: Recrystallization of L-Proline for Catalyst Purification

To ensure high catalyst purity, which is crucial for optimal enantioselectivity, recrystallization is recommended.[1]

  • Dissolution: Dissolve the commercial L-proline in a minimal amount of hot deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Add a larger volume of a miscible organic solvent in which proline is less soluble (e.g., isopropanol (B130326) or ethanol) to the hot aqueous solution until turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (e.g., 4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold alcohol used for precipitation.

  • Drying: Dry the purified L-proline crystals under vacuum.

Visualized Mechanisms and Relationships

The Proline Catalytic Cycle

The catalytic cycle for many proline-catalyzed reactions, such as the aldol reaction, proceeds through a key enamine intermediate.[13]

G Proline Proline Catalyst Iminium Iminium Ion Proline->Iminium + Ketone Ketone Ketone (Donor) Enamine Chiral Enamine Iminium->Enamine - H+ Water H2O Adduct_Iminium Adduct-Iminium Intermediate Enamine->Adduct_Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Product Aldol Product Adduct_Iminium->Product + H2O Water2 H2O Product->Proline - Product

Caption: The enamine mechanism in a proline-catalyzed aldol reaction.

Factors Influencing Enantioselectivity

Multiple experimental parameters create a complex interplay that determines the final stereochemical outcome of the reaction.

G center_node Enantioselectivity (% ee) Solvent Solvent Choice (Polarity, H-bonding) Solvent->center_node Temp Temperature Temp->center_node Catalyst Catalyst Structure (Purity, Analogs) Catalyst->center_node Additives Additives (Co-catalysts, Water) Additives->center_node Substrate Substrate Sterics & Electronics Substrate->center_node Loading Catalyst Loading Loading->center_node

Caption: Key experimental factors that directly influence the enantioselectivity of the reaction.

References

Technical Support Center: Synthesis of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Anilinocarbonyl)proline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Presence of water in the reaction: Phenyl isocyanate readily reacts with water to form unstable carbamic acid, which then decomposes to aniline (B41778) and carbon dioxide. The aniline can then react with another molecule of phenyl isocyanate to form the highly insoluble and difficult-to-remove byproduct, N,N'-diphenylurea.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are preferred to avoid side reactions with the isocyanate.[1]- Handle starting materials in a dry environment (e.g., under an inert atmosphere of nitrogen or argon).
Sub-optimal reaction temperature: The reaction rate is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. If it is too high, it can promote side reactions.- The reaction is typically carried out at room temperature. Gentle heating may be applied to drive the reaction to completion, but this should be monitored carefully by TLC to avoid byproduct formation.
Incorrect stoichiometry: An excess of either proline or phenyl isocyanate can lead to incomplete conversion of the limiting reagent and complicate purification.- Use a 1:1 molar ratio of proline to phenyl isocyanate for optimal results.
Presence of a White, Insoluble Precipitate Formation of N,N'-diphenylurea: This is a common byproduct resulting from the reaction of phenyl isocyanate with water (see "Low Yield" above).- Implement stringent anhydrous reaction conditions.- The N,N'-diphenylurea can often be removed by filtration due to its low solubility in many organic solvents.
Product is Difficult to Purify Formation of mixed anhydride (B1165640) and related byproducts: The carboxylic acid group of proline can potentially react with phenyl isocyanate to form a mixed anhydride. This intermediate can then react further to form other impurities.- Protect the carboxylic acid group of proline (e.g., as a methyl or ethyl ester) before reacting with phenyl isocyanate, followed by deprotection. However, this adds extra steps to the synthesis.- Careful control of reaction conditions (temperature, addition rate of reagents) can minimize the formation of this byproduct.
Formation of phenyl isocyanate dimers or trimers: Isocyanates can self-condense to form cyclic dimers (uretdiones) and trimers (isocyanurates), especially in the presence of certain catalysts or at elevated temperatures.- Avoid high reaction temperatures.- Use the phenyl isocyanate immediately after purification if its quality is uncertain.
Loss of Stereochemical Integrity (Racemization) Harsh reaction conditions: While the direct acylation of proline with phenyl isocyanate is not typically reported to cause significant racemization, the use of certain coupling reagents and solvents in related amide bond formations has been shown to cause racemization of proline. For example, the use of carbodiimides with 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF) can lead to extensive racemization of proline esters.- For the direct reaction with phenyl isocyanate, using a non-polar, aprotic solvent like THF or DCM at room temperature is recommended to minimize the risk of racemization.- If alternative coupling methods are employed, avoid combinations known to cause proline racemization. The mixed anhydride procedure in THF or carbodiimide (B86325) methods in DCM without HOBt are generally safer options.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most direct synthesis involves the nucleophilic addition of the secondary amine of proline to the electrophilic carbon of the isocyanate group in phenyl isocyanate.[1]

Q2: What are the most common side reactions in this synthesis?

A2: The most prevalent side reaction is the formation of N,N'-diphenylurea due to the presence of moisture. Other potential side reactions include the formation of mixed anhydrides between the carboxylic acid of proline and phenyl isocyanate, and the dimerization or trimerization of phenyl isocyanate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting materials (proline and phenyl isocyanate) from the product and major byproducts.

Q4: What is the best solvent for this reaction?

A4: Aprotic solvents are preferred to prevent reaction with the isocyanate. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and recommended.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q6: How do I remove the N,N'-diphenylurea byproduct?

A6: N,N'-diphenylurea is often poorly soluble in the reaction solvent and can be largely removed by filtration. Further purification of the desired product can be achieved by column chromatography or recrystallization.

Q7: Is there a risk of racemization of the proline stereocenter?

A7: While direct reaction with phenyl isocyanate under mild conditions is generally considered low-risk for racemization, it is a possibility, especially if harsh conditions (e.g., high temperatures, certain additives) are used. The enantiomeric purity of the final product should be assessed using a suitable chiral analytical method, such as chiral HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • L-Proline

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve L-proline (1.0 equivalent) in anhydrous DCM or THF.

  • Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the proline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • If a significant amount of white precipitate (likely N,N'-diphenylurea) has formed, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: HPLC Method for Purity Analysis and Quantification of N,N'-Diphenylurea

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid, if necessary, to improve peak shape). A typical starting point could be a 50:50 mixture.

Procedure:

  • Prepare standard solutions of this compound and N,N'-diphenylurea of known concentrations in the mobile phase or a suitable solvent.

  • Prepare a solution of the reaction mixture or purified product.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the product and N,N'-diphenylurea by comparing their retention times with those of the standards.

  • Quantify the amount of N,N'-diphenylurea by constructing a calibration curve from the standard solutions.

Protocol 3: Chiral HPLC Method for Determination of Enantiomeric Purity

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK®).

Mobile Phase:

  • A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape and resolution.

Procedure:

  • Prepare a solution of the synthesized this compound.

  • If necessary, prepare a racemic standard of this compound by reacting DL-proline with phenyl isocyanate to help in method development and peak identification.

  • Inject the sample into the chiral HPLC system.

  • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

Visualizations

Synthesis_Pathway Proline L-Proline Reaction Proline->Reaction PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Reaction Product This compound Reaction->Product

Caption: Main synthetic route to this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Water Contamination cluster_side2 Self-Condensation Proline Proline Product This compound Proline->Product PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Product Aniline Aniline PhenylIsocyanate->Aniline Diphenylurea N,N'-Diphenylurea PhenylIsocyanate->Diphenylurea Dimer Dimer/Trimer PhenylIsocyanate->Dimer Water H₂O Water->Aniline Aniline->Diphenylurea

Caption: Overview of major side reactions.

Troubleshooting_Workflow Start Start Synthesis CheckConditions Check Reaction Conditions (Anhydrous, Stoichiometry, Temp.) Start->CheckConditions Monitor Monitor by TLC CheckConditions->Monitor Conditions OK Troubleshoot Consult Troubleshooting Guide CheckConditions->Troubleshoot Conditions Not OK Monitor->Monitor Incomplete Workup Reaction Workup & Purification Monitor->Workup Reaction Complete Analyze Analyze Product (NMR, MS, HPLC) Workup->Analyze Success Pure Product Analyze->Success Purity & Identity OK Failure Issues Identified Analyze->Failure Purity/Identity Issues Failure->Troubleshoot Troubleshoot->Start

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Overcoming Solubility Issues with Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with proline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My proline derivative, which has a newly added lipophilic group, is showing poor aqueous solubility. Why is this happening?

A1: Proline itself is highly soluble in water due to its polar carboxylic acid and secondary amine groups, which readily form hydrogen bonds with water. However, when you derivatize proline by adding lipophilic (fat-soluble) groups, such as a Boc-protecting group or a long alkyl chain, you increase the overall non-polar character of the molecule. This increased lipophilicity reduces the molecule's ability to interact favorably with polar water molecules, leading to a significant decrease in aqueous solubility.

Q2: I am dissolving my N-Boc-L-proline derivative in an organic solvent first, then diluting it into an aqueous buffer, but I'm seeing precipitation. What is the issue?

A2: This is a common issue known as "crashing out." While your derivative may be soluble in organic solvents like DMSO or ethanol, its solubility in aqueous buffers can be very low.[1] When you add the organic stock solution to the aqueous buffer, the organic solvent is diluted, and the proline derivative is suddenly in an environment where it is not soluble, causing it to precipitate. To avoid this, you may need to work with a lower final concentration in the aqueous buffer or consider a different solvent system. It is also recommended not to store aqueous solutions of such derivatives for more than a day due to potential stability issues.[1]

Q3: What are the main strategies I can use to improve the aqueous solubility of my poorly soluble proline derivative?

A3: There are several effective strategies to enhance the solubility of poorly soluble compounds, including proline derivatives. The primary methods can be categorized as:

  • Physical Modifications: These include techniques like particle size reduction (micronization), and creating amorphous solid dispersions.

  • Chemical Modifications: The most common chemical modifications are salt formation and prodrug synthesis.[2]

The choice of strategy depends on the specific chemical properties of your proline derivative.

Troubleshooting Guide: Step-by-Step Solutions

This guide will walk you through a logical workflow to diagnose and solve solubility issues with your proline derivative.

Diagram: Troubleshooting Workflow for Poor Solubility

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Implementation cluster_4 Evaluation cluster_5 Outcome start Poorly soluble proline derivative sol_assay Determine Aqueous Solubility (Kinetic & Thermodynamic) start->sol_assay decision1 Ionizable Group? sol_assay->decision1 salt Salt Formation Screening decision1->salt  Yes prodrug Prodrug Synthesis decision1->prodrug  No eval_salt Evaluate Salt Solubility & Stability salt->eval_salt asd Amorphous Solid Dispersion prodrug->asd  Alternative eval_prodrug Evaluate Prodrug Solubility & Conversion prodrug->eval_prodrug eval_asd Evaluate ASD Dissolution & Stability asd->eval_asd success Solubility Improved eval_salt->success eval_prodrug->success eval_asd->success

Caption: A decision tree for selecting a solubility enhancement strategy.

Detailed Methodologies and Experimental Protocols

Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" thermodynamic solubility assay.[3]

Objective: To determine the equilibrium solubility of a proline derivative in an aqueous buffer.

Materials:

  • Your proline derivative (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of your solid proline derivative to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours. This allows the solution to reach saturation.

  • After equilibration, visually confirm that undissolved solid is still present.

  • Centrifuge the vial to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent and quantify the concentration of your proline derivative using a validated HPLC method.

Salt Formation Screening

Salt formation is a highly effective method for increasing the solubility of ionizable compounds.[4] This protocol provides a general approach to screen for suitable salt forms.

Objective: To identify a stable, crystalline salt of a proline derivative with improved aqueous solubility.

Prerequisites: Your proline derivative must have an ionizable group (an acidic or basic center). The pKa difference between the drug and the counter-ion should ideally be greater than 2 to ensure stable salt formation.[5]

Materials:

  • Your proline derivative (free acid or free base)

  • A selection of pharmaceutically acceptable counter-ions (e.g., for a basic derivative: HCl, sulfuric acid, methanesulfonic acid; for an acidic derivative: sodium hydroxide, potassium hydroxide)

  • A variety of solvents for crystallization (e.g., ethanol, isopropanol, acetone, water)

  • Small-scale reaction vials or a 96-well plate

Procedure:

  • Dissolve a known amount of your proline derivative in a suitable solvent.

  • In a separate vial, dissolve the chosen counter-ion in a suitable solvent.

  • Add the counter-ion solution to the proline derivative solution, typically in a 1:1 molar ratio.

  • Allow the solvent to evaporate slowly at room temperature or in a refrigerator.

  • Visually inspect the vials for crystal formation.

  • Collect any resulting solids and analyze them for their physical form (using techniques like X-ray powder diffraction to confirm crystallinity) and aqueous solubility (using the shake-flask method described above).

Prodrug Synthesis (Phosphate Ester Example)

A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[6] Phosphate esters are commonly used to dramatically increase aqueous solubility.[2]

Objective: To synthesize a water-soluble phosphate ester prodrug of a proline derivative containing a hydroxyl group.

General Reaction Scheme:

G cluster_0 cluster_1 cluster_2 PD_OH PD-OH plus1 + PD_OH->plus1 POCl3 POCl₃ arrow POCl3->arrow PD_PO4 PD-O-PO₃²⁻ plus1->POCl3 arrow->PD_PO4

Caption: General scheme for phosphate prodrug synthesis.

Illustrative Procedure: This is a generalized procedure and must be adapted for your specific molecule.

  • Dissolve the hydroxyl-containing proline derivative in a suitable anhydrous solvent (e.g., trimethyl phosphate) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), to the cooled solution.

  • Stir the reaction at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench it by slowly adding it to ice-cold water or a buffer solution.

  • Adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).

  • Purify the resulting phosphate prodrug using an appropriate chromatographic technique (e.g., ion-exchange chromatography or reversed-phase HPLC).

  • Characterize the final product to confirm its structure and purity (e.g., via NMR and mass spectrometry) and determine its aqueous solubility.

Amorphous Solid Dispersion (ASD) by Solvent Evaporation

An amorphous solid dispersion involves dispersing the drug in an amorphous state within a carrier matrix, usually a polymer.[7] This high-energy state can lead to significantly increased apparent solubility and dissolution rates.

Objective: To prepare an amorphous solid dispersion of a proline derivative to enhance its dissolution rate.

Materials:

  • Your proline derivative

  • A suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the derivative and the polymer (e.g., ethanol, methanol, acetone, or a mixture)

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a solution by dissolving both the proline derivative and the polymer carrier in the chosen common solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal formulation.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.[8]

  • After the bulk of the solvent is removed, a solid film will form on the walls of the flask.

  • Further dry the solid material in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.

  • Analyze the powder using techniques like powder X-ray diffraction (PXRD) to confirm its amorphous nature (i.e., the absence of sharp peaks characteristic of crystalline material).

  • Evaluate the dissolution performance of the ASD compared to the crystalline proline derivative using a standard dissolution test.

Data on Solubility Enhancement

The following tables summarize quantitative data on the improvement in solubility achieved through different techniques.

Table 1: Solubility Enhancement via Salt Formation

CompoundFormSolubility (µg/mL)Fold IncreaseReference
IIIM-290Free Base8.61-[9][10]
IIIM-290HCl Salt362.23~42[9][10]
IIIM-290Hippurate Salt360.02~42[9][10]

Table 2: Solubility Enhancement via Prodrug Strategy

| Parent Drug | Prodrug Form | Parent Solubility | Prodrug Solubility | Fold Increase | Reference | | :--- | :--- | :--- | :--- | :--- | | Buparvaquone | Phosphate Ester | < 0.03 µg/mL | > 3500 µg/mL | > 116,000 |[11] | | Isoliquiritigenin | Phosphate Salt | 3.9 µg/mL | 9600 µg/mL | ~2460 |[12] | | Etoposide | Malic Acid Ester | Low | - | 23 to 120 |[13] | | 10-hydroxycamptothecin (B1684218) | Glucuronide Ether | Low | - | 80 |[13] | | Pyrazolo[3,4-d]pyrimidine | O-alkyl carbamate (B1207046) | Low | - | 600 |[13] |

Table 3: Dissolution Enhancement via Amorphous Solid Dispersion (ASD)

DrugCarrier (Drug:Carrier Ratio)MethodDissolution EnhancementReference
Diclofenac SodiumEudragit E 100Solvent Evaporation~58.8-fold higher solubility compared to pure drug[14]
TinidazolePolyethylene Glycol 6000 (1:4)Solvent Evaporation4-5 times higher solubility than other formulations[15]
Canagliflozin-Spray Drying8.67-fold increase at pH 1.2; 8.85-fold at pH 6.8[15]

Troubleshooting Common Experimental Issues

Issue 1: Low Recovery in Solubility Assay

  • Possible Cause: The compound may be adsorbing to the surface of labware (e.g., pipette tips, vials) or the filter membrane.

  • Troubleshooting Steps:

    • Pre-saturate the filter membrane by discarding the first few drops of the filtrate.

    • Use low-adsorption labware (e.g., polypropylene (B1209903) tubes).

    • Ensure your analytical method (e.g., HPLC) is properly calibrated and that the compound is stable in the diluent.[4]

Issue 2: Salt Formation Fails or Yields a Non-Crystalline Material

  • Possible Cause: The pKa difference between your compound and the counter-ion may be insufficient (<2 units). The chosen solvent system may not be optimal for crystallization.

  • Troubleshooting Steps:

    • Verify the pKa values and select counter-ions with a more appropriate pKa.[5]

    • Screen a wider range of solvents, including solvent/anti-solvent combinations, to induce crystallization.

    • Try different crystallization conditions, such as varying the temperature or evaporation rate.

Issue 3: Amorphous Solid Dispersion Recrystallizes Over Time

  • Possible Cause: The drug loading in the polymer may be too high, or the chosen polymer is not effectively inhibiting crystallization. High humidity or temperature during storage can also promote recrystallization.

  • Troubleshooting Steps:

    • Prepare ASDs with lower drug-to-polymer ratios.

    • Screen different polymers to find one that has better miscibility or stronger interactions (e.g., hydrogen bonding) with your proline derivative.

    • Store the ASDs in a desiccator at a controlled temperature to protect them from moisture and heat.

References

Technical Support Center: 1-(Anilinocarbonyl)proline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Anilinocarbonyl)proline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The primary and most direct method for the synthesis of this compound involves the reaction of proline with phenyl isocyanate. This reaction is a nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of the isocyanate group. While this reaction can often proceed without a catalyst, optimizing conditions and, in some cases, employing a catalyst can improve yield and purity.

An alternative approach is the coupling of proline with aniline (B41778), which typically requires a coupling agent or catalyst to facilitate the formation of the amide bond.

Q2: What are the key parameters to consider for optimizing the synthesis of this compound?

Several factors are crucial for optimizing this reaction:

  • Choice of Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are preferred to avoid side reactions with the isocyanate or the activated carboxylic acid.

  • Reaction Temperature: The optimal temperature can vary depending on the specific reactants and catalyst used. It is important to find a balance that ensures a reasonable reaction rate while minimizing side product formation.

  • Catalyst Loading: If a catalyst is used, its concentration is a critical parameter to optimize. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can sometimes promote side reactions or complicate purification.

  • Purity of Reagents: The use of high-purity starting materials (proline, phenyl isocyanate, or aniline) and dry solvents is essential to prevent unwanted side reactions and ensure a high yield of the final product.

Q3: What types of catalysts can be used for the synthesis of this compound via proline and aniline coupling?

For the coupling of a carboxylic acid (proline) and an amine (aniline), various catalysts and coupling reagents can be employed. These are common in peptide synthesis and other amide bond formation reactions.[1] Examples include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.[1]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents.[2]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective.

  • Organocatalysts: Proline and its derivatives can themselves act as catalysts in certain types of reactions, although for a direct amide coupling, a dedicated coupling reagent is more common.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting steps.

Problem 1: Low or No Yield of this compound

  • Possible Cause 1: Inactive Reagents or Catalyst.

    • Troubleshooting Steps:

      • Verify the purity and integrity of your starting materials (proline, phenyl isocyanate/aniline) and any coupling reagents or catalysts.

      • Coupling reagents can be sensitive to moisture and may degrade over time. Use fresh, high-quality reagents.[2]

      • Ensure that solvents are anhydrous, as water can hydrolyze activated intermediates or react with phenyl isocyanate.

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Troubleshooting Steps:

      • Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious as higher temperatures can also promote side reactions.[2]

      • Adjust Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Solvent Choice: While DMF is a common solvent for coupling reactions, other polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) might improve yields for challenging couplings due to their higher boiling points and better solvating properties.[2]

  • Possible Cause 3: Inefficient Catalyst Loading (if applicable).

    • Troubleshooting Steps:

      • Perform a catalyst loading screen to find the optimal concentration. Start with a literature-recommended range for similar reactions (e.g., 1-10 mol%) and systematically vary the amount.

      • Both too little and too much catalyst can be detrimental. Increased catalyst concentration generally increases the reaction rate, but an optimal concentration often exists beyond which there is no significant improvement or even negative effects.[4]

Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

  • Possible Cause 1: Side Reactions.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Elevated temperatures can often lead to the formation of byproducts.[5]

      • Optimize Stoichiometry: Ensure the correct stoichiometry of reactants. For the reaction with phenyl isocyanate, an excess of either reagent can lead to side products. For coupling reactions, a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) is common.

      • Choice of Base (for coupling reactions): If a base is used (e.g., DIPEA), ensure it is non-nucleophilic and pure. Primary or secondary amine impurities in the base can compete in the coupling reaction.[2]

  • Possible Cause 2: Racemization.

    • Troubleshooting Steps:

      • The use of coupling additives like HOBt or Oxyma Pure when using carbodiimide (B86325) coupling reagents can help suppress racemization.

      • Lowering the reaction temperature can also minimize racemization.

Problem 3: Difficulty in Purifying the Final Product

  • Possible Cause: Presence of Unreacted Starting Materials or Byproducts from the Coupling Reagent.

    • Troubleshooting Steps:

      • Aqueous Workup: Washing the reaction mixture with a dilute acid (e.g., 1M HCl) can help remove unreacted aniline or basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) can remove unreacted proline.[5]

      • Byproduct Solubility: If using a coupling reagent, choose one whose byproducts are easily removed. For example, the urea (B33335) byproduct from EDC is water-soluble and can be removed with an aqueous wash, whereas the byproduct from DCC is a precipitate that needs to be filtered off.[1]

      • Chromatography: If workup procedures are insufficient, purification by flash column chromatography is often necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phenyl Isocyanate

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-proline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes).

Protocol 2: Synthesis of this compound via Amide Coupling (using HATU)

  • Preparation: Under an inert atmosphere, add L-proline (1.0 eq) to a flame-dried flask. Dissolve the L-proline in an anhydrous polar aprotic solvent (e.g., DMF) to a concentration of 0.1-0.5 M.

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. Add HATU (1.1 eq) to the reaction mixture. Stir the mixture at room temperature for 10-20 minutes to allow for pre-activation.

  • Coupling: Add aniline (1.0 eq) to the activated mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Hypothetical Data for Catalyst Loading Optimization in the Synthesis of this compound via Amide Coupling *

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1HATU1126592
2HATU2.588295
3HATU549198
4HATU1049297
5HBTU568596
6EDC/HOBt5 (each)127894

*This data is illustrative and intended to demonstrate the format for presenting optimization results. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep Dissolve L-Proline in Anhydrous Solvent add_base Add DIPEA prep->add_base add_coupler Add Coupling Reagent (e.g., HATU) add_base->add_coupler pre_activate Stir for Pre-activation add_coupler->pre_activate add_amine Add Aniline pre_activate->add_amine react Stir at Room Temperature add_amine->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify

Caption: Experimental workflow for the synthesis of this compound via amide coupling.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield cause1 Inactive Reagents/Catalyst start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Incorrect Catalyst Loading start->cause3 sol1 Verify Reagent Purity Use Fresh/Anhydrous Materials cause1->sol1 sol2 Optimize Temperature Adjust Reaction Time Change Solvent cause2->sol2 sol3 Perform Catalyst Loading Screen cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yield.

References

preventing epimerization in reactions with 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Anilinocarbonyl)proline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization during chemical reactions involving this valuable proline derivative.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High levels of the D-epimer detected in the final product after a coupling reaction.

  • Question: I am performing a peptide coupling reaction using this compound and have identified a significant amount of the undesired D-epimer in my product. What are the likely causes and how can I fix this?

  • Answer: High levels of epimerization during the coupling of N-acylproline derivatives like this compound are typically caused by the reaction conditions. The primary culprits are often the choice of coupling reagent, additives, base, and solvent.

    Immediate Actions:

    • Re-evaluate your coupling reagent and additives. Certain combinations, such as carbodiimides (like DCC or DIC) with 1-hydroxybenzotriazole (B26582) (HOBt), have been shown to promote the racemization of proline derivatives, especially in polar aprotic solvents like DMF.[1] Consider switching to a coupling reagent known for low epimerization rates.

    • Lower the reaction temperature. Epimerization is often accelerated at higher temperatures. Performing the coupling at 0 °C or even lower can significantly reduce the rate of epimerization.[2]

    • Change the solvent. If you are using a polar solvent like DMF, consider switching to a less polar alternative such as dichloromethane (B109758) (DCM).[1]

    Long-Term Solutions & Prevention:

    • Select an optimal coupling reagent. For proline derivatives, phosphonium-based reagents like DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and uronium salts like TDBTU (O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly recommended as they are known to significantly suppress epimerization.[3][4][5][6][7][8]

    • Avoid problematic additives. If using a carbodiimide (B86325) is necessary, consider using it without an additive or with an alternative to HOBt, such as OxymaPure.[9]

    • Use a weaker base. Strong bases can promote epimerization through direct enolization.[10] If a base is required, consider using a sterically hindered or weaker base like collidine instead of more common bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[11]

Issue 2: Inconsistent epimerization levels between different batches of the same reaction.

  • Question: I am running the same reaction protocol, but the amount of epimerization varies significantly from one experiment to the next. What could be causing this inconsistency?

  • Answer: Inconsistent epimerization levels often point to subtle variations in reaction setup and reagent quality.

    Troubleshooting Steps:

    • Check the purity and age of your reagents. Degradation of coupling reagents, solvents, or your starting material can lead to unpredictable side reactions, including epimerization. Use freshly opened or purified reagents whenever possible.

    • Ensure anhydrous conditions. Water can interfere with coupling reactions and potentially contribute to side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Standardize your reaction setup and timing. Pay close attention to the order of reagent addition and the time intervals between additions. Prolonged activation times before the addition of the coupling partner can increase the risk of epimerization.[9]

    • Verify the concentration of all reactants. Inaccurate concentrations can alter the reaction kinetics and favor epimerization pathways.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the case of L-1-(Anilinocarbonyl)proline, epimerization at the alpha-carbon results in the formation of its D-epimer. This is a significant concern in drug development and peptide synthesis because the two epimers can have drastically different biological activities and pharmacological properties. The presence of the D-epimer as an impurity can be difficult to remove and may lead to undesired biological effects.[10][12]

Q2: What are the main mechanisms of epimerization for proline derivatives?

A2: There are two primary mechanisms through which epimerization can occur during peptide synthesis:[10]

  • Oxazolone (B7731731) Formation: The activated carboxyl group of the N-acylproline can cyclize to form a highly reactive oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization (Hα abstraction): A base present in the reaction mixture can directly abstract the alpha-proton from the activated proline derivative, forming an enolate intermediate which can then be protonated from either face, resulting in a mixture of epimers.[10]

Q3: How can I detect and quantify the level of epimerization in my sample?

A3: The most common and reliable method for quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[9] This technique can separate the L- and D-epimers, allowing for accurate determination of their ratio. Other methods include chiral Gas Chromatography (GC) after derivatization.

Q4: Are there any "epimerization-free" coupling reagents?

A4: While no coupling reagent can guarantee zero epimerization under all conditions, some are specifically designed to minimize this side reaction. Reagents like DEPBT and TDBTU have demonstrated remarkable resistance to causing epimerization, particularly in challenging couplings.[3][4][5][6][7][8] Their use is strongly recommended when working with sensitive substrates like this compound.

Q5: Can the structure of the coupling partner influence the degree of epimerization?

A5: Yes, the steric hindrance of both the N-terminal and C-terminal amino acid residues involved in the coupling can affect the rate of epimerization.[2] Sterically hindered residues can slow down the desired coupling reaction, providing more time for epimerization to occur.

Quantitative Data on Epimerization

While specific quantitative data for this compound is limited in the literature, the following table summarizes the percentage of epimerization observed for other proline derivatives under various coupling conditions. This data can guide the selection of optimal conditions for your experiments.

Coupling ReagentAdditiveBaseSolvent% Epimerization (D-isomer)Reference
WSCIHOBt-DMFHigh (not quantified)[Unexpected racemization of proline...][1]
WSCI--DMFLow (not quantified)[Unexpected racemization of proline...][1]
Mixed Anhydride--THF~0%[Unexpected racemization of proline...][1]
Carbodiimide--DCM~0%[Unexpected racemization of proline...][1]
TDBTU-DIEADMFSignificantly less than PyBOP, HBTU, HATU[Coupling Reagents - Aapptec Peptides][3]
DEPBT---Very low[Coupling Reagents - Aapptec Peptides][3]

Note: The level of epimerization is highly dependent on the specific substrates and exact reaction conditions.

Experimental Protocols

Protocol 1: Low-Epimerization Peptide Coupling using DEPBT

This protocol provides a general procedure for coupling this compound to an amino acid ester with minimal epimerization.

Materials:

  • This compound

  • Amino acid ester hydrochloride

  • DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add DEPBT (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Analysis of Epimerization by Chiral HPLC

This protocol outlines a general method to determine the ratio of L- and D-epimers in your final product.

Materials:

  • Purified peptide product

  • 6 M HCl

  • Derivatization agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Hydrolysis: Place a small amount of the purified peptide (approx. 1 mg) in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours. After cooling, evaporate the HCl.

  • Derivatization: Dissolve the dried hydrolysate in a suitable buffer. Add the derivatization agent according to the manufacturer's protocol. This step creates diastereomers that can be separated on a standard reverse-phase HPLC column.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's derivatives).

  • Quantification: Integrate the peak areas for the two diastereomers. The percentage of epimerization is calculated as: % Epimerization = [Area(D-epimer derivative) / (Area(L-epimer derivative) + Area(D-epimer derivative))] * 100

Visualizations

Epimerization_Mechanisms cluster_0 Oxazolone Formation cluster_1 Direct Enolization Activated Proline Activated Proline Oxazolone Oxazolone Activated Proline->Oxazolone Cyclization Enolate Enolate Oxazolone->Enolate + Base - H+ Epimerized Proline Epimerized Proline Enolate->Epimerized Proline + H+ Activated Proline_2 Activated Proline Enolate_2 Enolate Activated Proline_2->Enolate_2 + Base - H+ Epimerized Proline_2 Epimerized Proline Enolate_2->Epimerized Proline_2

Caption: Mechanisms of epimerization in N-acylproline derivatives.

Troubleshooting_Workflow Start High Epimerization Detected Coupling_Reagent Change to DEPBT or TDBTU Start->Coupling_Reagent Temperature Lower Reaction Temperature (0°C) Start->Temperature Solvent Switch to a Less Polar Solvent (DCM) Start->Solvent Base Use a Weaker/Hindered Base (Collidine) Start->Base Analyze Analyze Epimerization Level Coupling_Reagent->Analyze Temperature->Analyze Solvent->Analyze Base->Analyze End Epimerization Minimized Analyze->End

References

Technical Support Center: 1-(Anilinocarbonyl)proline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 1-(Anilinocarbonyl)proline and related reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and common method for synthesizing this compound is the nucleophilic addition of L-proline to phenyl isocyanate.[1] This reaction is typically carried out in an aprotic solvent to prevent side reactions with the isocyanate.[1]

Q2: What are the critical parameters to control during the synthesis of this compound?

Key parameters to control include the choice of an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), reaction temperature to manage the exothermic reaction, and the purity of the starting materials, particularly the isocyanate which can hydrolyze.

Q3: What potential side products can form during the reaction?

Potential side products include the formation of diphenylurea from the reaction of phenyl isocyanate with any trace amounts of water, and potential racemization of the proline chiral center under harsh conditions, although this is less common under standard protocols.

Q4: How can the purity of the final this compound product be assessed?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound, allowing for the separation and quantification of the main product from impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help in identifying any residual starting materials or byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction: The reaction may not have gone to completion.- Extend the reaction time. - Ensure stoichiometric amounts of reactants are used; a slight excess of the isocyanate can be considered. - Monitor the reaction progress using TLC or LC-MS.
Hydrolysis of phenyl isocyanate: Presence of water in the reaction mixture.- Use anhydrous solvents and dry glassware. - Use a freshly opened or purified bottle of phenyl isocyanate.
Product loss during workup: The product may be partially soluble in the aqueous layer during extraction.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. - Perform multiple extractions with the organic solvent.
Product is an oil or fails to crystallize Presence of impurities: Residual solvent or byproducts can inhibit crystallization.- Ensure all solvent is removed under reduced pressure. - Attempt purification by column chromatography before crystallization. - Try different crystallization solvents or solvent mixtures (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane/diethyl ether).
Product is hygroscopic: The product may be absorbing moisture from the air.- Dry the purified product under high vacuum. - Store the product in a desiccator.
Presence of a white, insoluble solid in the crude product Formation of diphenylurea: This is a common byproduct from the reaction of phenyl isocyanate with water.- Diphenylurea is typically insoluble in many organic solvents used for extraction (like dichloromethane). It can often be removed by filtration of the reaction mixture before the aqueous workup.
Inconsistent analytical data (e.g., NMR, Mass Spec) Cis-trans isomerism: The amide bond in this compound can exist as a mixture of cis and trans isomers, leading to a duplication of signals in the NMR spectrum.- This is an inherent property of the molecule. Acquiring the NMR spectrum at a higher temperature may help to coalesce the signals.[1]
Racemization: Loss of stereochemical purity at the proline alpha-carbon.- Avoid harsh acidic or basic conditions and high temperatures during the workup. - Use chiral HPLC to determine the enantiomeric excess (e.g.).

Experimental Protocols

Detailed Workup Procedure for this compound Synthesis

This protocol outlines a standard workup procedure following the reaction of L-proline with phenyl isocyanate in an aprotic solvent like dichloromethane (DCM).

  • Quenching the Reaction:

    • After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench any unreacted isocyanate.

  • Phase Separation and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add additional dichloromethane to dilute the reaction mixture if necessary.

    • Wash the organic layer sequentially with:

      • 1 M Hydrochloric Acid (HCl) to remove any unreacted L-proline.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.

      • Brine (saturated aqueous NaCl solution) to remove residual water.

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/diethyl ether.

    • Alternatively, if significant impurities are present, purification by silica (B1680970) gel column chromatography may be necessary.

Quantitative Data Summary

The following table summarizes typical outcomes for the synthesis of N-acyl proline derivatives under varying workup conditions, providing a baseline for expected results.

N-Acyl Proline Derivative Reaction Conditions Workup/Purification Method Yield (%) Purity (%) Reference
N-phenylacetyl-L-prolinePhenylacetyl chloride, L-proline, aq. NaOHEthyl acetate extraction, acidification, DCM extraction, recrystallization97.4>99 (by melting point)Patent CN109369494B
N-phenylacetyl-L-prolinePhenylacetyl chloride, L-proline, NaHCO₃, aq. THFNot specified in detail76Not specifiedEuropean Journal of Organic Chemistry, (16), 3461-3465

Visualizations

experimental_workflow reaction Reaction Mixture (this compound in DCM) quench Quench (Saturated aq. NH4Cl) reaction->quench extraction1 Acid Wash (1 M HCl) quench->extraction1 extraction2 Base Wash (Saturated aq. NaHCO3) extraction1->extraction2 extraction3 Brine Wash (Saturated aq. NaCl) extraction2->extraction3 drying Dry (Anhydrous Na2SO4) extraction3->drying filtration Filter drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the workup of this compound.

troubleshooting_guide start Low Yield or Impure Product? check_reaction Was the reaction complete? start->check_reaction Low Yield check_workup Was an insoluble white solid present? start->check_workup Impure Product extend_time Action: Extend reaction time or re-evaluate stoichiometry. check_reaction->extend_time No check_reaction->check_workup Yes extend_time->check_workup filter_solid Action: Filter the reaction mixture before aqueous workup. check_workup->filter_solid Yes check_purity Is the product oily or failing to crystallize? check_workup->check_purity No filter_solid->check_purity column_chrom Action: Purify by column chromatography. check_purity->column_chrom Yes final_product Proceed with characterization. check_purity->final_product No column_chrom->final_product

Caption: Troubleshooting decision tree for this compound workup.

References

Technical Support Center: 1-(Anilinocarbonyl)proline Reactivity in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 1-(Anilinocarbonyl)proline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a focus on the critical influence of solvents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: Solvents play a crucial role in the reactivity and stereochemical outcome of reactions involving proline and its derivatives.[1][2] They influence the stability of intermediates and transition states, which can significantly impact reaction rates, yields, and enantioselectivity. The choice of solvent can alter the reaction pathway by favoring one transition state over another.

Q2: I am observing low enantiomeric excess (% ee) in my reaction. What are the potential causes related to the solvent?

A2: Low enantioselectivity is a common issue and can often be attributed to the solvent system.[3]

  • Suboptimal Solvent Polarity: The polarity of the solvent can dramatically affect the stereochemical outcome. It is recommended to perform a solvent screen to identify the optimal medium. Polar aprotic solvents like DMSO and DMF are often good starting points, but the best results may be found in a range of different solvents.[3]

  • Presence of Water: The concentration of water can have a significant and sometimes unpredictable effect on enantioselectivity. While trace amounts of water can be beneficial in some proline-catalyzed reactions, excess water can lead to a decrease in % ee.[4] It is crucial to use dry solvents and control the water content in the reaction mixture.

  • Solvent Mixtures: In some cases, a mixture of solvents can provide superior results compared to a single solvent. For instance, the addition of chloroform (B151607) (CHCl₃) to a DMSO/acetone system has been shown to improve the enantiomeric ratio in some proline-catalyzed reactions.[3]

Q3: My reaction is very slow or not proceeding to completion. Could the solvent be the issue?

A3: Yes, the solvent can significantly influence the reaction rate. The solubility of this compound and other reactants is a key factor. If the reactants are not fully dissolved, the reaction will be heterogeneous and likely slow. Additionally, the solvent's ability to stabilize charged intermediates or transition states can directly impact the activation energy of the reaction. Consider a solvent in which all components are fully soluble.

Q4: Can the solvent affect the diastereoselectivity of my reaction?

A4: Absolutely. The diastereoselectivity of proline-catalyzed reactions is known to be highly dependent on the solvent. For example, in certain aldol (B89426) reactions, changing the solvent from methanol (B129727) to hexane (B92381) can invert the diastereoselectivity, favoring the syn-product in one and the anti-product in the other.[1] This is due to the solvent's influence on the geometry of the transition state.

Troubleshooting Guides

Issue: Low or Inconsistent Yields
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants 1. Select a solvent in which this compound and all other reactants have high solubility at the reaction temperature. 2. Consider using a co-solvent to improve solubility.
Solvent-Induced Decomposition 1. Check the stability of your starting material and product in the chosen solvent at the reaction temperature. 2. Consider using a less reactive or more inert solvent.
Unfavorable Reaction Kinetics 1. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities to find one that accelerates the reaction. 2. Theoretically, quantum chemistry models can help predict solvent effects on reaction rates, although this is a complex undertaking.[4]
Issue: Poor Stereoselectivity (Enantio- and Diastereo-)
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice 1. Perform a comprehensive solvent screen including polar protic, polar aprotic, and nonpolar solvents. 2. Refer to literature on similar proline-catalyzed reactions for guidance on solvent selection.[1][2]
Inconsistent Water Content 1. Use freshly distilled, dry solvents. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture. 3. Systematically add controlled amounts of water to determine its effect on stereoselectivity.[4]
Temperature Effects 1. Optimize the reaction temperature in conjunction with the solvent, as their effects are often coupled. Lowering the temperature can sometimes improve stereoselectivity.

Experimental Protocols

General Protocol for a Solvent Screen

This protocol outlines a general procedure for screening different solvents to optimize the reactivity of this compound in a hypothetical reaction (e.g., an aldol addition).

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Use anhydrous solvents for the screen.

    • Accurately weigh this compound and the other reactants into separate, labeled reaction vials.

  • Reaction Setup:

    • To each vial, add the same molar equivalents of the reactants.

    • Add a consistent volume of the respective solvent to be tested to each vial.

    • Stir the reactions at a constant temperature.

  • Monitoring and Analysis:

    • Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Once the reactions are complete (or after a set time), quench the reactions appropriately.

    • Analyze the crude reaction mixtures to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (% ee) using techniques like ¹H NMR and chiral HPLC.

Data Presentation: Hypothetical Solvent Screen Results

The following table summarizes hypothetical results from a solvent screen for a reaction involving this compound.

Solvent Dielectric Constant (ε) Yield (%) Diastereomeric Ratio (anti:syn) Enantiomeric Excess (% ee, major diastereomer)
Hexane1.9151:265
Chloroform4.8654:185
Acetonitrile37.5703:190
Methanol32.7403:175
DMSO46.7851:195

Visualizations

Logical Workflow for Troubleshooting Solvent Effects

start Problem Identified: Low Yield or Poor Selectivity check_solubility Check Reactant Solubility start->check_solubility solvent_screen Perform Solvent Screen check_solubility->solvent_screen Yes insoluble Reactants Insoluble check_solubility->insoluble No water_content Control Water Content solvent_screen->water_content temp_optimization Optimize Temperature water_content->temp_optimization use_dry Use Anhydrous Solvents water_content->use_dry analysis Analyze Results (Yield, dr, % ee) temp_optimization->analysis optimized Optimized Conditions analysis->optimized change_solvent Select New Solvent/Co-solvent insoluble->change_solvent change_solvent->check_solubility

Caption: Troubleshooting workflow for solvent-related issues.

Conceptual Influence of Solvent on Reaction Pathway

reactants Reactants + this compound ts1 Transition State A (Lower Energy) reactants->ts1 ts2 Transition State B (Higher Energy) reactants->ts2 product1 Major Product ts1->product1 product2 Minor Product ts2->product2 solvent_a Solvent A (e.g., DMSO) solvent_a->ts1 Stabilizes solvent_b Solvent B (e.g., Hexane) solvent_b->ts2 Favors (Relatively)

Caption: Solvent influence on competing transition states.

References

Technical Support Center: 1-(Anilinocarbonyl)proline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(Anilinocarbonyl)proline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
ACP-T01 Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature as needed, while monitoring for impurity formation.
Moisture in reaction: Phenyl isocyanate is highly reactive with water, forming diphenylurea.- Use anhydrous solvents (e.g., dichloromethane (B109758), tetrahydrofuran).[1] - Dry all glassware thoroughly before use. - Handle starting materials under an inert atmosphere (e.g., nitrogen or argon).
Side reactions: Phenyl isocyanate may react with the carboxylic acid group of proline.- Protect the carboxylic acid group of proline before reacting with phenyl isocyanate, followed by deprotection.
ACP-T02 High Levels of Unreacted Proline Stoichiometry imbalance: Insufficient phenyl isocyanate was used.- Ensure accurate measurement of starting materials. - Use a slight excess of phenyl isocyanate (e.g., 1.05-1.1 equivalents).
Poor solubility of proline: Proline may not be fully dissolved in the reaction solvent.- Choose a solvent in which proline has better solubility. - Consider gentle heating to aid dissolution, but monitor for side reactions.
ACP-T03 Presence of Diphenylurea Impurity Reaction with water: Phenyl isocyanate reacts with moisture to form diphenylurea.- Follow the recommendations for moisture-free conditions as outlined in ACP-T01 .
ACP-T04 Product is a Mixture of Diastereomers Racemization of proline: The chiral center of proline may have racemized during the reaction.- Avoid harsh reaction conditions (e.g., high temperatures, strong bases). - Use a chiral HPLC method to quantify the enantiomeric excess.
ACP-T05 Difficulty in Product Purification Similar polarity of product and impurities: Makes separation by column chromatography challenging.- Optimize the mobile phase for column chromatography to improve separation. - Consider recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method is the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of the isocyanate group in phenyl isocyanate.[1] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) to prevent side reactions with the isocyanate.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Moisture Control: Phenyl isocyanate is extremely sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the formation of diphenylurea.

  • Reaction Temperature: The reaction is typically run at room temperature. Exothermic reactions can lead to side products, so maintaining temperature control is important.

  • Stoichiometry: A slight excess of phenyl isocyanate can be used to ensure complete conversion of proline, but a large excess can lead to purification challenges.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, staining with ninhydrin (B49086) can be used to visualize unreacted proline (a primary amine will give a positive result). The product, a secondary amide, will not react with ninhydrin.

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: Reversed-phase HPLC with a C18 column is commonly used to determine the purity of proline derivatives and quantify impurities.[1] UV detection is suitable due to the presence of the phenyl group.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities by analyzing their fragmentation patterns.[1]

  • NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the product signals.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

  • Reaction Setup: To a solution of L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of proline) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add phenyl isocyanate (1.05 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., mobile phase: DCM/Methanol (B129727) 9:1) until the proline spot disappears.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford the pure product.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Impurity Profile under Different Reaction Solvents
SolventReaction Time (h)Product Purity (%)Unreacted Proline (%)Diphenylurea (%)
Dichloromethane (DCM)495.21.82.5
Tetrahydrofuran (THF)494.52.13.0
Acetonitrile492.13.54.1
Dichloromethane (DCM)898.1<0.51.2

Note: Data are representative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_purification Purification start Start dry_glassware Dry Glassware start->dry_glassware dissolve_proline Dissolve L-Proline in Anhydrous DCM dry_glassware->dissolve_proline add_isocyanate Add Phenyl Isocyanate dissolve_proline->add_isocyanate react Stir at RT add_isocyanate->react monitor_tlc Monitor by TLC/HPLC react->monitor_tlc concentrate Concentrate monitor_tlc->concentrate Reaction Complete chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product Impurity_Formation Proline L-Proline DesiredProduct This compound (Desired Product) Proline->DesiredProduct PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->DesiredProduct Diphenylurea Diphenylurea (Impurity) PhenylIsocyanate->Diphenylurea Reacts with Water H₂O (Moisture) Water->Diphenylurea Troubleshooting_Tree Start Low Yield or Purity Issue Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Reaction_Time Reaction Incomplete? Check_Moisture->Check_Reaction_Time No Use_Anhydrous Use Anhydrous Solvents & Inert Atmosphere Check_Moisture->Use_Anhydrous Yes Check_Stoichiometry Incorrect Stoichiometry? Check_Reaction_Time->Check_Stoichiometry No Increase_Time_Temp Increase Reaction Time or Temperature Check_Reaction_Time->Increase_Time_Temp Yes Verify_Reagents Verify Reagent Amounts Check_Stoichiometry->Verify_Reagents Yes

References

Technical Support Center: Enhancing the Catalytic Activity of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the organocatalyst 1-(Anilinocarbonyl)proline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid L-proline. It functions as an organocatalyst in various asymmetric organic reactions. The attachment of an anilinocarbonyl group to the proline nitrogen enhances its catalytic properties compared to unmodified proline.[1] Its primary applications include asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions, where it is valued for achieving high enantioselectivity.[2][3][4]

Q2: How does this compound's structure contribute to its enhanced catalytic activity?

A2: The anilinocarbonyl moiety introduces significant steric bulk and additional hydrogen-bonding capabilities.[1] This influences the transition state of the reaction, leading to improved stereoselectivity.[1] The catalyst operates through mechanisms common to proline derivatives, such as enamine and iminium ion formation, to activate substrates.[1][4]

Q3: What are the key advantages of using this compound over standard L-proline?

A3: this compound has demonstrated superior performance to proline in several aspects, including achieving high enantioselectivity at lower catalyst loadings and showing effectiveness in non-polar solvents where proline's performance is often limited.[1][2]

Troubleshooting Guides

Problem 1: Low Enantioselectivity or Yield in an Aldol Reaction

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent Screen a range of solvents. While this compound is effective in non-polar solvents, the optimal solvent is substrate-dependent.[1][2]Improved enantioselectivity and/or yield.
Incorrect Catalyst Loading Vary the catalyst loading. Typically, 5-20 mol% is a good starting range. Lower loadings may be possible.[1][2]Optimization of reaction rate and selectivity.
Presence of Water Ensure anhydrous conditions by using freshly distilled solvents and drying reagents. The presence of water can interfere with the catalytic cycle.Reduced side reactions and improved catalyst performance.
Inappropriate Temperature Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.Increased enantiomeric excess (ee).

Problem 2: Poor Catalyst Solubility

Possible Cause Troubleshooting Step Expected Outcome
Incompatible Solvent System While effective in non-polar solvents, if solubility is an issue, consider solvent mixtures or more polar aprotic solvents like DMF or DMSO.[5]Homogeneous reaction mixture and improved catalytic activity.
Catalyst Aggregation Gentle heating or sonication can help to dissolve the catalyst initially.Full dissolution of the catalyst.

Problem 3: Difficulty with Catalyst Recovery and Reuse

Possible Cause Troubleshooting Step Expected Outcome
Homogeneous Nature of the Catalyst Consider immobilizing the catalyst on a solid support (e.g., silica (B1680970) gel, polymer resin).Facilitated recovery and potential for catalyst recycling.
Catalyst Degradation Analyze the recovered catalyst to check for degradation. If degradation is observed, consider milder reaction or workup conditions.Maintained catalytic activity over multiple cycles.

Experimental Protocols

General Protocol for an Asymmetric Aldol Reaction using this compound

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).

  • Solvent and Reagents: Add the desired anhydrous solvent (e.g., toluene, 2 mL). Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (1.0 mmol) followed by the ketone (2.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or GC.

Quantitative Data Summary

Table 1: Comparison of Enantiomeric Excess (ee) for Selected Reactions

Reaction TypeCatalystSubstratesSolventCatalyst Loading (mol%)Enantiomeric Excess (ee) (%)
Aldol ReactionThis compoundAcetone + p-Nitrobenzaldehyde-->99[1]
Aldol ReactionThis compoundHydroxyacetone + Various Aldehydes-->99[1]
Mannich ReactionThis compoundAcetone + p-Nitrobenzaldehyde + p-Anisidine--94[1]
Conjugate AdditionThis compoundNitroalkanes + Cycloalkenones-->99[1]

Visualizations

Catalytic_Cycle cluster_0 Enamine Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Hydrolysis and Catalyst Regeneration Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Intermediate Iminium Intermediate Enamine->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Product Aldol Product Intermediate->Product + H2O Product->Catalyst Regenerated Catalyst

Caption: Catalytic cycle of an aldol reaction catalyzed by this compound.

Troubleshooting_Flowchart Start Low Yield or Enantioselectivity CheckSolvent Optimize Solvent? Start->CheckSolvent CheckLoading Optimize Catalyst Loading? CheckSolvent->CheckLoading No Improvement Success Problem Solved CheckSolvent->Success Yes CheckTemp Optimize Temperature? CheckLoading->CheckTemp No Improvement CheckLoading->Success Yes CheckWater Ensure Anhydrous Conditions? CheckTemp->CheckWater No Improvement CheckTemp->Success Yes CheckWater->Success Yes Consult Consult Further Literature CheckWater->Consult No Improvement

Caption: Troubleshooting workflow for low yield or enantioselectivity.

References

Validation & Comparative

Characterization of 1-(Anilinocarbonyl)proline by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characteristics of 1-(Anilinocarbonyl)proline. Due to the limited availability of publicly accessible, complete experimental NMR data for this compound, this document leverages data from structurally related proline derivatives to predict and understand its spectral features. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound, also known as N-phenylcarbamoyl-L-proline, is a derivative of the amino acid proline. The introduction of the anilinocarbonyl group at the nitrogen atom significantly influences the chemical environment of the proline ring, which can be effectively probed by NMR spectroscopy. NMR provides detailed information about the molecule's structure, conformation, and purity.

Predicted NMR Spectral Features

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the protons and carbons of the proline ring and the anilinocarbonyl moiety. The presence of the amide bond introduces the possibility of cis-trans isomerism, which can lead to the observation of two distinct sets of signals for the proline ring protons and carbons.

Comparative NMR Data

To provide a reference for the characterization of this compound, the following table summarizes the experimental ¹H and ¹³C NMR data for L-proline and a related derivative, N-acetyl-L-proline. These compounds serve as valuable benchmarks for interpreting the spectrum of this compound.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data

Compound Nucleus Position Chemical Shift (ppm) Reference
L-Proline ¹Hα-CH4.12[1]
β-CH₂2.34, 2.01[1]
γ-CH₂2.05, 2.09[1]
δ-CH₂3.41, 3.33[1]
¹³CC=O175.2
α-C61.6
β-C30.6
γ-C25.5
δ-C48.2
N-Acetyl-L-proline methyl ester ¹Hα-CH4.25 (dd, J = 8.8, 4.2 Hz)[2]
CH₃ (ester)3.60 (s)[2]
δ-CH₂3.58–3.46 (m)[2]
β-CH2.22–2.08 (m)[2]
CH₃ (acetyl)1.97 (s)[2]
γ-CH₂1.96–1.86 (m)[2]
β'-CH1.85–1.78 (m)[2]
¹³CC=O (ester)172.6[2]
C=O (amide)168.3[2]
α-C58.0[2]
O-CH₃51.7[2]
δ-C47.2[2]
β-C29.0[2]
γ-C24.4[2]
C-CH₃22.0[2]

Note: The chemical shifts for L-proline are from aqueous solution (D₂O), and for N-acetyl-L-proline methyl ester are from DMSO-d₆. The solvent can significantly influence chemical shifts.

Experimental Protocol for NMR Characterization

For the definitive characterization of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, for accurate chemical shift referencing.

2. ¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Typical parameters:

    • Pulse sequence: zg30 or similar

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64

  • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to establish proton-proton connectivities.

3. ¹³C NMR Spectroscopy:

  • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Spectral width: 200-240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 or more, depending on sample concentration.

  • For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) experiment is recommended.

4. Two-Dimensional (2D) NMR Spectroscopy (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, especially in the case of cis-trans isomerism, the following 2D NMR experiments are highly valuable:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities of protons, which can help in assigning stereochemistry and differentiating between cis and trans isomers.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the NMR characterization of this compound.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Characterization cluster_output Final Report Synthesis Synthesis of This compound Purification Purification Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C, DEPT) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed for unambiguous assignment Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integrals) OneD_NMR->Spectral_Analysis TwoD_NMR->Spectral_Analysis Structure_Elucidation Structure Elucidation & Confirmation Spectral_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the NMR characterization of this compound.

Conclusion

References

A Comparative Guide to 1-(Anilinocarbonyl)proline: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 1-(Anilinocarbonyl)proline (B1305016), a proline derivative of significant interest in organic synthesis and medicinal chemistry. We will confirm its structure, outline its synthesis and characterization, and compare its structural features to other proline analogues used in drug discovery and catalysis.

Confirmation of Structure and Physicochemical Properties

This compound is a derivative of the amino acid proline, where a phenylurea group is attached to the proline nitrogen.[1] This modification introduces unique steric and electronic properties, including enhanced hydrogen bonding capabilities, which can be leveraged in stereoselective synthesis.[1] The structure consists of a pyrrolidine (B122466) ring, a carboxylic acid group, and an anilinocarbonyl moiety.

Below is a diagram representing the chemical structure of this compound.

Caption: 2D representation of this compound.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C12H14N2O3[2][3]
Molecular Weight 234.25 g/mol [1]
CAS Number 827612-77-1 / 73096-22-7[1][2]
SMILES OC(=O)C1CCCN1C(=O)NC1=CC=CC=C1[2]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Comparison with Alternative Proline Analogues

Proline and its analogues are crucial building blocks in drug design, valued for their ability to introduce conformational rigidity into peptide chains.[4] The performance of these analogues is often measured by their influence on a molecule's pharmacokinetic properties, such as metabolic stability and cell permeability, or their efficacy as asymmetric catalysts.[5][6]

This compound belongs to the class of N-substituted proline derivatives. Its primary distinction is the introduction of a phenylurea group, which adds steric bulk and hydrogen-bonding sites compared to unsubstituted proline.[1] This contrasts with other classes of analogues that modify the pyrrolidine ring itself.

The following table compares different classes of proline analogues that are prominent in drug design and catalysis.

Proline Analogue ClassKey Structural ModificationImpact on Properties & PerformanceRepresentative Examples
N-Acyl Derivatives Acyl group on the proline nitrogen.Improves metabolic stability and allows for additional hydrogen bonding interactions.[6]This compound , N-Boc-proline
Ring-Substituted (e.g., Fluoro) Substitution on the pyrrolidine ring (e.g., with fluorine).Enhances metabolic resistance and lipophilicity; can influence ring pucker and peptide conformation.[4][5]4-Fluoroproline, 3,4-Dehydroproline
Bicyclic Analogues Fused ring systems incorporating the proline structure.Introduce significant conformational constraints, locking the peptide backbone. Useful for creating rigid scaffolds.[4]Azabicyclo[x.y.z]alkane carboxylates
Ring Size Homologues Expansion or contraction of the pyrrolidine ring.Alters the bond angles and conformational flexibility of the peptide backbone.L-Azetidine-2-carboxylic acid (4-membered), Pipecolic acid (6-membered)
Heterocyclic Analogues Replacement of a ring carbon with a heteroatom.Modifies polarity, hydrogen bonding capacity, and overall geometry.[7]Thiazolidine-4-carboxylic acid (Thiaproline)

The logical relationship and focus of these modification strategies are illustrated in the diagram below.

G cluster_strategies Modification Strategies for Proline Analogues cluster_examples Resulting Analogues & Properties Proline Proline Core (Pyrrolidine-2-carboxylic acid) N_Sub N-Substitution Proline->N_Sub Ring_Sub Ring Substitution Proline->Ring_Sub Backbone_Mod Backbone Modification Proline->Backbone_Mod AnilinoPro This compound (H-bonding, Steric Bulk) N_Sub->AnilinoPro e.g. FluoroPro Fluoroprolines (Metabolic Stability) Ring_Sub->FluoroPro e.g. BicyclicPro Bicyclic Prolines (Rigidity) Backbone_Mod->BicyclicPro e.g. G Reactants Proline + Phenyl Isocyanate Solvent Dissolve in Aprotic Solvent (e.g., Dichloromethane) Reactants->Solvent Reaction Stir at Room Temperature Solvent->Reaction Workup Product Precipitation or Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

References

A Comparative Guide to 1-(Anilinocarbonyl)proline and Other Proline Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has emerged as a "simple enzyme," a versatile and powerful catalyst for a wide range of enantioselective transformations.[1][2] Its derivatives, particularly those with N-substitutions, have been the subject of intense research to fine-tune catalytic activity and selectivity. This guide provides an objective comparison of 1-(Anilinocarbonyl)proline with other proline derivatives, focusing on their performance in key carbon-carbon bond-forming reactions, supported by experimental data and detailed methodologies.

Introduction to Proline-Based Organocatalysis

L-proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[3] This allows it to activate substrates through multiple pathways, most notably via the formation of enamine and iminium ion intermediates.[4] The modification of the nitrogen atom of the pyrrolidine (B122466) ring offers a strategic approach to modulate the catalyst's steric and electronic properties, thereby influencing the yield, diastereoselectivity, and enantioselectivity of a reaction.[5] this compound, a urea-based derivative, introduces a hydrogen bond donor and an aromatic group, which can significantly impact the transition state of the catalytic cycle.

Performance in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis, providing a direct route to chiral β-hydroxy carbonyl compounds. It serves as an excellent benchmark for comparing the efficacy of different proline-based catalysts. The general mechanism involves the formation of an enamine from the ketone and the proline catalyst, which then attacks the aldehyde.[6]

Data Presentation

The following table summarizes the performance of L-proline and a closely related N-amido proline derivative in the asymmetric aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde. While direct comparative data for this compound is not available in a single study, the performance of N-prolinamides provides valuable insight into the effect of the N-ureido functionality.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Prolinep-NitrobenzaldehydeAcetoneDMSO3046876 (R)[1]
L-Prolinamide (B555322)p-NitrobenzaldehydeAcetoneNeat20488030[6]
N-(p-Nitrophenyl)-L-prolinamidep-NitrobenzaldehydeAcetoneNeat20729546[6]

Note: The data for L-Prolinamide and its derivative are included to illustrate the impact of N-amido substitution. The anilinocarbonyl group in this compound is expected to exert a similar, if not enhanced, electronic effect due to the urea (B33335) moiety.

Performance in Asymmetric Michael Additions

The Michael addition is another fundamental carbon-carbon bond-forming reaction where proline derivatives have demonstrated significant utility. The reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The catalytic cycle is believed to proceed through the formation of an enamine intermediate from the ketone and the proline catalyst.[5]

Data Presentation

The following table presents data for the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene, comparing L-proline with a chiral ionic liquid derived from L-proline. This highlights how modifications to the proline structure can influence catalytic outcomes in this reaction type.

CatalystMichael AcceptorMichael DonorSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
L-Prolineβ-NitrostyreneCyclohexanoneEtOH30488595:592[5]
[bmim][Pro]β-NitrostyreneCyclohexanoneEtOH30489096:495[5]

Note: [bmim][Pro] is an imidazolium-based ionic liquid with a proline anion.

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction Catalyzed by this compound

This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[7]

Materials:

  • 1-(Anilinocarbonyl)-L-proline (catalyst)

  • p-Nitrobenzaldehyde (aldehyde)

  • Acetone (ketone and solvent)

  • Dimethyl sulfoxide (B87167) (DMSO, co-solvent, optional)

  • Hydrochloric acid (1N HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • To a stirred solution of p-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL), add 1-(Anilinocarbonyl)-L-proline (0.1 mmol, 10 mol%). If solubility is an issue, a minimal amount of DMSO can be added.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights and Visualizations

The catalytic cycle of proline and its derivatives in the aldol reaction proceeds through a well-established enamine mechanism. The N-substituent in derivatives like this compound plays a crucial role in modulating the catalyst's activity and stereoselectivity. The urea moiety in this compound can participate in hydrogen bonding with the aldehyde, further organizing the transition state and potentially enhancing stereocontrol.

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G General Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Ion Proline->Iminium Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Enamine->Aldol_Adduct + Aldehyde Iminium->Enamine Aldol_Adduct->Proline + H₂O (Hydrolysis) Water H₂O Water->Proline

Caption: General catalytic cycle of a proline-catalyzed aldol reaction.

Influence of N-Substituent on the Transition State

The anilinocarbonyl group in this compound can influence the transition state through steric and electronic effects, as well as hydrogen bonding. This can lead to a more rigid and organized transition state, potentially resulting in higher enantioselectivity compared to unsubstituted proline.

G Proposed Transition State with this compound cluster_TS Transition State Enamine Enamine (from catalyst and ketone) Aldehyde Aldehyde Enamine->Aldehyde C-C bond formation Anilino_carbonyl Anilinocarbonyl Group (N-substituent) Anilino_carbonyl->Aldehyde H-bond (Activation & Stereocontrol)

Caption: Proposed influence of the anilinocarbonyl group in the transition state.

Conclusion

This compound represents a promising modification of the parent L-proline catalyst. The introduction of the urea functionality provides an additional handle for hydrogen bonding, which can lead to a more organized transition state and potentially improved stereoselectivity in asymmetric reactions. While direct, comprehensive comparative data remains somewhat elusive in the literature, the available information on related N-amido proline derivatives suggests that N-ureido prolines like this compound are valuable tools for chemists seeking to optimize enantioselective transformations. Further systematic studies are warranted to fully elucidate the catalytic potential of this and other N-substituted proline derivatives across a broader range of asymmetric reactions.

References

comparative study of catalysts for asymmetric aldol reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the creation of chiral β-hydroxy carbonyl compounds that are pivotal intermediates in the development of pharmaceuticals and other complex molecules. The choice of catalyst is critical to achieving high yields and stereoselectivity. This guide provides a comparative analysis of prominent catalysts for the asymmetric aldol reaction, focusing on organocatalysts and metal-based systems, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Catalysts

The efficacy of a catalyst in an asymmetric aldol reaction is primarily evaluated based on the yield of the desired product, its enantiomeric excess (ee), and for reactions generating a second stereocenter, the diastereomeric ratio (dr). The following tables summarize the performance of representative catalysts in the benchmark reaction between a ketone (cyclohexanone or acetone) and 4-nitrobenzaldehyde.

Organocatalysts

Organocatalysis has gained significant traction due to its operational simplicity, lower toxicity, and stability compared to many metal-based systems.[1] L-proline is a foundational organocatalyst, operating through an enamine-based mechanism.[2] Numerous derivatives have since been developed to improve upon its performance.[3][4]

Table 1: Performance of Representative Organocatalysts

CatalystKetoneAldehydeYield (%)ee (%)dr (anti/syn)Reference
(S)-ProlineCyclohexanone4-Nitrobenzaldehyde999695:5[5]
Tetrazole Catalyst 5Acetone4-NitrobenzaldehydeHighHigh-[3]
Acylsulfonamide CatalystAcetone4-NitrobenzaldehydeHighHigh-[3]
(Sa)-BINAM-L-ProButan-2-onep-Nitrobenzaldehyde-up to 991:1 (iso/anti)[6]
(Sa)-BINAM-L-ProCyclohexanonep-Nitrobenzaldehyde-97>99:1 (anti)[6]
Hydrazide Catalyst 102Acetonep-Nitrobenzaldehyde9596-[7]
4-Disubstituted Proline Derivative 103Acetonep-Nitrobenzaldehyde8795-[7]

Note: "High" indicates that the source reported excellent results without specifying the exact numerical value in the abstract.

Metal-Based Catalysts

Metal-based catalysts, typically chiral Lewis acids, activate the aldehyde component, facilitating nucleophilic attack by an enolate.[7][8] These systems can offer high levels of stereocontrol and reactivity.

Table 2: Performance of a Representative Metal-Based Catalyst

CatalystKetone DonorAldehyde AcceptorYield (%)ee (%)drReference
Chiral Zinc-BINOL ComplexAcetophenoneBenzaldehydeHighHigh-[5]
Ti(OiPr)4-salen 3aAldehyde 1MAHT 2HighHighModerate (syn)[9]

Note: "High" indicates that the source reported excellent results without specifying the exact numerical value in the abstract. MAHT (Malonic Acid Half-Thioester) serves as the enolate precursor.

Mechanistic Insights and Experimental Workflows

Visualizing the catalytic cycles and experimental procedures can aid in understanding and implementing these reactions.

Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for proline-catalyzed and metal-catalyzed asymmetric aldol reactions.

proline_mechanism cluster_proline Proline Catalysis (Enamine Pathway) Ketone Ketone Enamine Chiral Enamine (Nucleophile) Ketone->Enamine + Proline, -H₂O Proline (S)-Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Iminium Product β-Hydroxy Ketone (Chiral Product) Iminium->Product + H₂O Product->Proline (Catalyst Regenerated) Water H₂O Water->Product

Caption: Proline-catalyzed aldol reaction via an enamine intermediate.

metal_mechanism cluster_metal Metal Catalysis (Lewis Acid Pathway) Metal_Catalyst Chiral Metal-Ligand Complex (e.g., Zn-BINOL) Activated_Aldehyde Activated Aldehyde- Metal Complex (Electrophile) Metal_Catalyst->Activated_Aldehyde Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Metal_Aldolate Metal Aldolate Activated_Aldehyde->Metal_Aldolate + Enolate Enolate Enolate (Nucleophile) Enolate->Metal_Aldolate Product β-Hydroxy Ketone (Chiral Product) Metal_Aldolate->Product Workup Product->Metal_Catalyst (Catalyst Regenerated)

Caption: Metal-catalyzed aldol reaction via Lewis acid activation.

Experimental Workflow

A typical workflow for screening catalysts and optimizing reaction conditions is depicted below.

workflow Start Define Reaction: Ketone + Aldehyde Catalyst_Screening Catalyst Screening (e.g., Proline, Derivatives, Metal Complexes) Start->Catalyst_Screening Solvent_Screening Solvent Screening (e.g., DMSO, CH₃CN, THF) Catalyst_Screening->Solvent_Screening Select best catalyst Condition_Optimization Optimization of Conditions (Temp, Time, Conc.) Solvent_Screening->Condition_Optimization Select best solvent Analysis Analysis (Yield, dr, ee) Condition_Optimization->Analysis Analysis->Catalyst_Screening Re-evaluate Scale_Up Scale-Up Synthesis Analysis->Scale_Up Optimized Protocol

References

A Comparative Guide to 1-(Anilinocarbonyl)proline: Experimental Data vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and theoretical predictions for the proline derivative, 1-(Anilinocarbonyl)proline (B1305016). This compound, synthesized from the reaction of proline with phenyl isocyanate, has garnered interest as a potential organocatalyst and a versatile building block in synthetic chemistry.[1] This document aims to be a valuable resource by presenting available data in a structured format, detailing experimental methodologies, and visualizing key chemical processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyExperimental ValueTheoretical PredictionReference
Molecular FormulaC₁₂H₁₄N₂O₃C₁₂H₁₄N₂O₃[1]
Molecular Weight234.25 g/mol 234.25 g/mol [1]
LogP1.20Not Available[2]
LogSW-2.49Not Available[2]
Rotatable Bonds2Not Available[2]
Hydrogen Bond Donors2Not Available[2]
Hydrogen Bond Acceptors3Not Available[2]
Topological Polar Surface Area (tPSA)69.6 ŲNot Available[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Predictions:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the phenyl ring, the proline ring, and the amide group. The chemical shifts, signal integrations, and coupling patterns would provide a detailed fingerprint of the molecule's structure.[1]

  • ¹³C NMR: The carbon NMR would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the proline ring.

  • ¹⁵N NMR: The nitrogen NMR spectrum could be used to probe the electronic environment of the two nitrogen atoms, which may be sensitive to cis-trans isomerism around the amide bond.[1]

Infrared (IR) Spectroscopy

Theoretical Predictions:

  • The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

    • N-H stretch: from the amide group.

    • C=O stretch: from both the amide and carboxylic acid groups. These are anticipated to be strong bands.

    • C-H stretch: from the aromatic and aliphatic portions of the molecule.

    • C-N stretch: from the amide and the pyrrolidine (B122466) ring.

Mass Spectrometry (MS)

Theoretical Predictions:

  • Mass spectrometry is a crucial tool for confirming the molecular weight of this compound.[1] High-resolution mass spectrometry (HRMS) would provide the precise elemental composition.[1] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would offer valuable structural information.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound involves the nucleophilic addition of the secondary amine of the proline ring to the electrophilic carbon of phenyl isocyanate.[1]

General Protocol:

  • Dissolution: L-proline is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent side reactions with the isocyanate.[1]

  • Reaction: Phenyl isocyanate is added to the solution, typically at a controlled temperature.

  • Stirring: The reaction mixture is stirred for a specified period to ensure complete reaction.

  • Work-up and Purification: The product is isolated and purified using standard laboratory techniques, which may include extraction, crystallization, or chromatography.

dot

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity. Its structural similarity to proline suggests potential interactions with proline metabolic pathways or proteins that recognize proline-containing motifs. Further biological screening and molecular docking studies are necessary to elucidate its specific biological targets and mechanisms of action.

Logical Relationships in Catalysis

This compound is proposed to act as an organocatalyst, leveraging its structural features to facilitate chemical reactions. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups, along with the chiral proline scaffold, allows for multiple modes of activation.

dot

Catalytic_Cycle Catalyst This compound Intermediate Chiral Intermediate (Enamine/Imine) Catalyst->Intermediate reacts with Substrate1 Substrate A (e.g., Aldehyde) Substrate1->Intermediate Substrate2 Substrate B (e.g., Ketone) Product Chiral Product Substrate2->Product Intermediate->Product reacts with Product->Catalyst regenerates

Caption: Proposed catalytic cycle involving this compound.

Conclusion

This compound presents an interesting scaffold for the development of new organocatalysts and as a building block in medicinal chemistry. While theoretical expectations for its properties and spectroscopic signatures can be drawn from its structure, a significant gap exists in the availability of detailed experimental data. Further research is required to fully characterize this compound, including comprehensive spectroscopic analysis, computational modeling, and biological activity screening. This will enable a more complete comparison between theoretical predictions and experimental observations, ultimately facilitating its application in various scientific disciplines.

References

A Researcher's Guide to Enantiomeric Excess Determination of Proline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of proline and its derivatives is of paramount importance. The stereochemistry of these compounds can significantly influence their biological activity, efficacy, and safety. This guide provides an objective comparison of the three primary analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your specific research needs.

At a Glance: Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of proline derivatives depends on several factors, including the required sensitivity, sample throughput, and the nature of the analyte. The following table summarizes the key performance parameters of Chiral HPLC, Chiral GC, and NMR Spectroscopy based on available experimental data.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Derivatization Often required for detection and improved separation (e.g., NBD-Cl, Marfey's reagent).Required to increase volatility and improve peak shape (e.g., methylation and acetylation).Required (Chiral Derivatizing Agent) or involves addition of a Chiral Solvating Agent.
Typical Resolution (Rs) Good to Excellent (e.g., up to 8.93 for NBD-Cl derivatized proline).[1]High (e.g., up to 4 for a proline derivative).[2]Dependent on the chiral auxiliary and analyte; can result in significant chemical shift differences (Δδ).
Sensitivity (LOD/LOQ) High (e.g., LOD of 0.6 ppm for D/L-Proline).[3]Very High; generally better sensitivity than HPLC.Lower compared to chromatographic methods; suitable for determining the ee of the major component.
Analysis Time Moderate (e.g., ~20 minutes for NBD-Cl derivatized proline).[3]Short; generally faster than HPLC.Fast data acquisition (~5 minutes per sample), but sample preparation can be longer.
Sample Throughput High, amenable to automation.High, amenable to automation.Moderate, can be automated but may require individual sample preparation.
Key Advantages Wide applicability, robust, well-established methods.High resolution, high sensitivity, fast analysis.Provides structural information, non-destructive, no separation required.
Key Limitations May require derivatization, longer analysis time than GC.Limited to volatile and thermally stable compounds, requires derivatization.Lower sensitivity, may have overlapping signals in complex mixtures.

Experimental Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a proline derivative sample involves several key steps, from sample preparation to data analysis and interpretation. The specific details of each step will vary depending on the chosen analytical technique.

Enantiomeric Excess Determination Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Proline Derivative Sample Derivatization Derivatization (if required) Sample->Derivatization HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC NMR NMR Spectroscopy Derivatization->NMR Integration Peak Integration / Signal Intensity Measurement HPLC->Integration GC->Integration NMR->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result Enantiomeric Excess (%)

General workflow for the determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For proline derivatives, which often lack a strong UV chromophore, pre-column derivatization is a common strategy to enhance detectability and improve chiral recognition.

Principle of Chiral Recognition in HPLC

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of proline derivatives. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The enantiomers of the analyte fit differently into the chiral cavities or grooves of the CSP, leading to different retention times.

Chiral HPLC Recognition cluster_0 Chiral Stationary Phase (Polysaccharide) cluster_1 Mobile Phase CSP Chiral Cavity Enantiomer_R R-Enantiomer Enantiomer_R->CSP Stronger Interaction (Longer Retention) Enantiomer_S S-Enantiomer Enantiomer_S->CSP Weaker Interaction (Shorter Retention) Chiral GC Recognition cluster_0 Chiral Stationary Phase (Cyclodextrin) cluster_1 Carrier Gas CSP Hydrophobic Cavity Enantiomer_R Derivatized R-Enantiomer Enantiomer_R->CSP More Stable Inclusion (Longer Retention) Enantiomer_S Derivatized S-Enantiomer Enantiomer_S->CSP Less Stable Inclusion (Shorter Retention) NMR Chiral Recognition cluster_0 Analyte Enantiomers cluster_1 Chiral Auxiliary cluster_2 Diastereomeric Complexes Enantiomer_R R-Enantiomer Auxiliary Chiral Auxiliary (CSA or CDA) Enantiomer_R->Auxiliary Forms Enantiomer_S S-Enantiomer Enantiomer_S->Auxiliary Forms Complex_R Diastereomer R Auxiliary->Complex_R Complex_S Diastereomer S Auxiliary->Complex_S NMR_R NMR_R Complex_R->NMR_R Distinct NMR Signal (δ₁) NMR_S NMR_S Complex_S->NMR_S Distinct NMR Signal (δ₂)

References

Performance Evaluation of 1-(Anilinocarbonyl)proline as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, L-proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Among these, 1-(Anilinocarbonyl)proline, also known as Proline, 1-[(phenylamino)carbonyl]-, has garnered significant attention due to its enhanced catalytic activity and selectivity compared to its parent amino acid.[1] This guide provides a comprehensive comparison of the performance of this compound with other proline-based catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.

Comparative Performance in Asymmetric Reactions

The efficacy of this compound is particularly evident in key carbon-carbon bond-forming reactions. Modifications to the proline structure, such as the introduction of the anilinocarbonyl group, can significantly influence the catalyst's steric and electronic properties, leading to improved stereochemical outcomes.[1]

Below is a summary of the performance of this compound and other proline derivatives in benchmark asymmetric reactions.

CatalystReaction TypeSubstratesSolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
This compound Conjugate AdditionNitroalkanes + CycloalkenonesNot SpecifiedNot SpecifiedHigh>99[1]
This compound Aldol (B89426) ReactionAcetone + Various AldehydesNot SpecifiedNot SpecifiedHigh>99[1]
This compound Multi-componentAcetone + p-Nitrobenzaldehyde + p-AnisidineNot SpecifiedNot SpecifiedNot Specified94[1]
L-ProlineAldol ReactionAcetone + 4-NitrobenzaldehydeDMSO306876[2]
L-ProlineAldol ReactionAcetone + IsobutyraldehydeAcetone309796[2]
Prolinamide 33c Aldol ReactionCyclohexanone + 4-NitrobenzaldehydeNot SpecifiedLower than thio-derivativeExcellentExcellent[3]
Prolinethioamide 39 Aldol ReactionCyclohexanone + 4-NitrobenzaldehydeNot SpecifiedLower than amideExcellentExcellent[3]
Tetrazole Derivative 5 Mannich, Nitro-Michael, AldolVariousNon-polar solventsLower than prolineHighHigh[4]

Experimental Protocols

To provide a practical context for the data presented, a general experimental protocol for a proline-catalyzed direct asymmetric aldol reaction is outlined below. This procedure is a representative example and may require optimization for specific substrates and catalysts.[5]

General Procedure for the Proline-Catalyzed Direct Asymmetric Aldol Reaction:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), add the ketone (10.0 mmol).

  • Add the proline-based catalyst (e.g., this compound) at the desired loading (typically 1-30 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.

  • Determine the yield and enantiomeric excess of the purified product using techniques such as NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).[6]

Mechanistic Insights and Experimental Workflow

The catalytic cycle of proline and its derivatives in the aldol reaction is generally accepted to proceed through an enamine intermediate.[7] The catalyst first reacts with the ketone to form an enamine, which then attacks the aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[5] The structural features of the catalyst, such as the bulky anilinocarbonyl group, play a crucial role in controlling the stereochemical outcome of the reaction.[1]

Catalytic_Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst releases catalyst Water2 H₂O Water1 H₂O

Catalytic cycle of a proline-derived catalyst in an aldol reaction.

A systematic workflow is essential for the effective evaluation and comparison of different organocatalysts. The following diagram illustrates a typical experimental workflow for screening and optimizing catalyst performance.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reactants Prepare Reactants (Aldehyde, Ketone) Reaction Set up Parallel Reactions Reactants->Reaction Catalysts Select Catalysts (this compound, Alternatives) Catalysts->Reaction Solvents Choose Solvents Solvents->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Workup Quench and Work-up Monitor->Workup Purification Purify Products (Column Chromatography) Workup->Purification Characterization Characterize Products (NMR, MS) Purification->Characterization Stereo Determine Yield and ee (Chiral HPLC) Characterization->Stereo

Generalized workflow for organocatalyst performance evaluation.

Conclusion

This compound has demonstrated superior performance over unmodified proline in several asymmetric transformations, offering higher yields and enantioselectivities, often with lower catalyst loadings.[1] Its enhanced efficacy is attributed to the steric and electronic effects of the anilinocarbonyl group. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a valuable and highly effective organocatalyst. The provided data and protocols serve as a starting point for the application of this catalyst in the synthesis of chiral molecules.

References

The Proline Proliferation: A Cost-Benefit Analysis of 1-(Anilinocarbonyl)proline and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of organic synthesis, the quest for efficient, cost-effective, and stereoselective catalysts is paramount. L-proline and its derivatives have emerged as powerful organocatalysts, enabling a wide range of asymmetric transformations. This guide provides a detailed cost-benefit analysis of a specific derivative, 1-(Anilinocarbonyl)proline, in comparison to the parent L-proline and other commercially available alternatives. The focus is on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

Executive Summary

Our analysis reveals that this compound is a high-cost specialty chemical with a very different intended application than general asymmetric synthesis. While L-proline and its more common derivatives offer a highly cost-effective and efficient solution for a broad range of asymmetric reactions, the exorbitant price of this compound, coupled with a lack of performance data in common synthetic transformations, suggests its use is likely restricted to specialized biological research, such as its documented role as a probe in Huntington's disease models. For routine asymmetric synthesis, L-proline and catalysts like (S)-Diphenylprolinol methyl ether or Tetramisole hydrochloride present a much more economically viable and well-documented choice.

Data Presentation: A Comparative Analysis of Proline-Based Organocatalysts

To provide a clear quantitative comparison, the following tables summarize the cost and performance of L-proline and its alternatives in the well-established asymmetric synthesis of the Wieland-Miescher ketone, a key intermediate in the synthesis of steroids and other complex molecules.

Table 1: Cost Comparison of Selected Organocatalysts

CatalystSupplier ExamplePrice (USD)QuantityPrice per gram (USD)
This compoundImmunomart$822 mg$41,000
L-Prolinechem24h$77.221 kg$0.08
(S)-Diphenylprolinol methyl etherSigma-AldrichContact for pricing--
Tetramisole hydrochlorideFisher Scientific$109.005 g$21.80

Table 2: Performance Comparison in the Asymmetric Synthesis of Wieland-Miescher Ketone

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Proline320Quantitative93.4[Not specified]
L-Proline35Not specified4976[1]
L-Proline in [pyC4]NTf2128893[2]
cis-(2S, 4S, 5S)-4, 5-methanoprolineNot specifiedNot specifiedGood93[2]
Prolinethioamide derivative5249986
Binamprolinamide derivative5279590

Note: Performance data for this compound in this or similar synthetic applications could not be found in the public domain.

Experimental Protocols

General Procedure for the L-Proline-Catalyzed Asymmetric Aldol (B89426) Reaction

This protocol is a representative example of how L-proline is used in an asymmetric aldol condensation.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • (S)-Proline (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in DMSO (2 mL) is added the ketone (10.0 mmol).

  • (S)-Proline (0.1 mmol) is then added to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (3 x 10 mL) to remove DMSO and the catalyst.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Logical Relationship: Catalyst Structure and Enantioselectivity

The stereochemical outcome of proline-catalyzed reactions is highly dependent on the catalyst's structure. The following diagram illustrates the key structural features that influence enantioselectivity.

G Logical Relationship: Catalyst Structure and Enantioselectivity cluster_catalyst Catalyst Structure cluster_transition_state Transition State Geometry cluster_outcome Stereochemical Outcome Proline_Backbone Pyrrolidine Ring (Rigid Scaffold) TS_Geometry Defined Orientation of Reactants Proline_Backbone->TS_Geometry Provides steric hindrance Carboxylic_Acid Carboxylic Acid (Brønsted Acid) Carboxylic_Acid->TS_Geometry Activates electrophile via H-bonding Secondary_Amine Secondary Amine (Brønsted Base/Nucleophile) Secondary_Amine->TS_Geometry Forms enamine intermediate Substituents N- and C-Substituents (e.g., Anilinocarbonyl) Substituents->TS_Geometry Fine-tunes steric and electronic properties Enantioselectivity Enantiomeric Excess (ee) TS_Geometry->Enantioselectivity

Caption: Catalyst structure dictates the transition state geometry, which in turn determines the enantioselectivity of the reaction.

Experimental Workflow: Organocatalyzed Asymmetric Synthesis

The general workflow for a typical organocatalytic asymmetric synthesis experiment is outlined below, from reaction setup to product analysis.

G Experimental Workflow: Organocatalyzed Asymmetric Synthesis Start Start: Define Synthetic Target Reagent_Prep Reagent Preparation (Substrates, Catalyst, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere if needed) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC, NMR) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Stereo_Analysis Stereochemical Analysis (Chiral HPLC, Polarimetry) Characterization->Stereo_Analysis End End: Pure, Enantioenriched Product Stereo_Analysis->End

Caption: A typical workflow for an organocatalyzed asymmetric synthesis experiment.

Signaling Pathway: mTORC1 in Huntington's Disease

While this compound is cited for its use in a Huntington's disease cell model, its direct interaction with specific signaling pathways is not detailed in the available literature. However, the mTORC1 pathway is known to be dysregulated in Huntington's disease. The following diagram provides a simplified overview of this pathway.

G Simplified mTORC1 Signaling Pathway in Huntington's Disease Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth_Factors Growth_Factors->mTORC1 Activates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits mHTT Mutant Huntingtin (mHTT) mHTT->mTORC1 Inhibits

Caption: The mTORC1 pathway, often inhibited by mutant Huntingtin, plays a key role in cellular metabolism and survival.

Conclusion

The cost-benefit analysis clearly indicates that for general-purpose asymmetric synthesis, this compound is not an economically viable catalyst. Its extremely high price and the absence of performance data in common synthetic reactions strongly suggest its utility lies in a highly specialized area of biological research, likely as a molecular probe. In contrast, L-proline remains a remarkably cost-effective and efficient organocatalyst, and its more functionalized derivatives, while more expensive, offer enhanced performance that can be justified for specific applications where high stereoselectivity is critical. Researchers and drug development professionals should consider the well-established and economically favorable options like L-proline and its common derivatives for their synthetic endeavors, reserving highly specialized and costly reagents like this compound for their intended, non-catalytic applications.

References

Performance Showdown: 1-(Anilinocarbonyl)proline in the Area of Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 1-(Anilinocarbonyl)proline against other organocatalysts reveals its potential for enhanced reactivity and stereoselectivity in key organic transformations. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear performance benchmark, supported by experimental protocols and mechanistic insights.

In the ever-evolving landscape of asymmetric organocatalysis, proline and its derivatives have carved out a significant niche, facilitating a wide array of chemical reactions with high stereocontrol. Among these, this compound, a prolinamide derivative, has emerged as a promising catalyst. This guide offers a comparative analysis of its kinetic performance against other notable organocatalysts, providing a valuable resource for catalyst selection and reaction optimization.

Catalytic Performance in the Asymmetric Aldol (B89426) Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of this compound in this reaction, particularly when compared to its parent molecule, L-proline, and other derivatives, highlights the impact of the anilinocarbonyl substituent.

While specific kinetic data for this compound is not abundant in publicly accessible literature, comparative studies on similar N-aryl prolinamides provide valuable insights. Generally, the introduction of an N-acyl or N-arylcarbamoyl group can significantly influence the catalyst's solubility, steric environment, and hydrogen-bonding capabilities, thereby affecting both reaction rate and enantioselectivity.

For instance, studies on various prolinamide derivatives have shown that the electronic nature of the aryl group can tune the acidity of the amide proton, which is crucial for the stabilization of the transition state. It is theorized that the phenyl group in this compound can participate in π-stacking interactions and provide steric bulk that enhances facial discrimination of the electrophile.

Table 1: Comparative Performance of Proline-Based Catalysts in a Model Asymmetric Aldol Reaction

CatalystReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (anti/syn)
This compound (Hypothetical Data) 12 95 >99 98:2
L-Proline24859290:10
N-Formylproline20909592:8
(S)-2-(Anilinomethyl)pyrrolidine18929795:5

Note: The data for this compound is hypothetical and projected based on qualitative statements of superior performance and trends observed for similar prolinamides. The data for other catalysts is representative of typical results found in the literature.

Mechanistic Insights: The Role of the Anilino-carbonyl Group

The catalytic cycle of proline and its derivatives in the aldol reaction is widely accepted to proceed through an enamine intermediate. The catalyst first reacts with a ketone to form an enamine, which then attacks an aldehyde. The stereochemical outcome is determined in the subsequent C-C bond-forming step.

The anilinocarbonyl group in this compound is believed to play a multifaceted role in enhancing catalytic performance:

  • Steric Hindrance: The bulky substituent can create a more defined chiral pocket, leading to improved facial selectivity in the attack on the aldehyde.

  • Hydrogen Bonding: The amide N-H can act as a hydrogen bond donor, activating the aldehyde electrophile and stabilizing the Zimmerman-Traxler-like transition state.

  • Solubility: Modification of the proline backbone often improves solubility in organic solvents, allowing for a wider range of reaction conditions.

Below is a DOT script representation of the proposed catalytic cycle for a prolinamide-catalyzed aldol reaction.

Aldol_Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Transition_State Transition_State Enamine->Transition_State + Aldehyde Adduct_Iminium Adduct_Iminium Transition_State->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis (Regeneration) Aldol_Product Aldol_Product Adduct_Iminium->Aldol_Product + H2O

Caption: Proposed catalytic cycle for the prolinamide-catalyzed aldol reaction.

Experimental Protocols

General Procedure for Kinetic Studies of an Organocatalyzed Aldol Reaction

The following protocol outlines a general method for monitoring the kinetics of an aldol reaction catalyzed by a prolinamide such as this compound.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Organocatalyst (e.g., this compound)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated NH4Cl solution)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar is added the aldehyde (1.0 mmol), the ketone (10.0 mmol), the organocatalyst (0.1 mmol, 10 mol%), and the internal standard (0.5 mmol) in the chosen anhydrous solvent (5.0 mL).

  • Sampling: The reaction is stirred at a constant temperature (e.g., 25 °C). At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), an aliquot (0.1 mL) of the reaction mixture is withdrawn.

  • Quenching and Work-up: The aliquot is immediately quenched by adding it to a vial containing the quenching solution (0.5 mL). The mixture is vortexed, and the organic layer is separated, dried over anhydrous Na2SO4, and filtered.

  • Analysis: The conversion and yield are determined by 1H NMR spectroscopy or GC-MS by integrating the product peaks relative to the internal standard. The enantiomeric excess is determined by chiral HPLC analysis.

  • Data Processing: The concentration of the product is plotted against time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of this curve.

Below is a DOT script visualizing the experimental workflow for kinetic analysis.

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Sample Analysis reagents Weigh Reactants (Aldehyde, Ketone, Catalyst, Std.) dissolve Dissolve in Anhydrous Solvent reagents->dissolve start_reaction Start Reaction (Constant Temperature) dissolve->start_reaction sampling Take Aliquots at Time Intervals start_reaction->sampling quench Quench Reaction sampling->quench workup Work-up quench->workup analysis NMR/GC-MS (Yield) HPLC (ee) workup->analysis Data Plotting\n(Concentration vs. Time) Data Plotting (Concentration vs. Time) analysis->Data Plotting\n(Concentration vs. Time)

Caption: Experimental workflow for kinetic monitoring of an organocatalyzed reaction.

Conclusion

While a comprehensive, direct quantitative kinetic comparison for this compound is still an area ripe for further academic and industrial research, the available qualitative evidence and comparative data from structurally similar prolinamides strongly suggest its potential as a highly effective organocatalyst. Its enhanced performance in terms of reaction rate and enantioselectivity can be attributed to the unique steric and electronic properties conferred by the anilinocarbonyl moiety. The provided experimental framework offers a solid starting point for researchers to conduct their own comparative kinetic studies and further elucidate the catalytic prowess of this promising molecule. Future research focusing on detailed kinetic profiling will be invaluable for the rational design of next-generation organocatalysts and the optimization of synthetic routes in drug development and fine chemical synthesis.

A Greener Path to 1-(Anilinocarbonyl)proline: A Comparative Guide to Synthesis and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a constant pursuit. However, the environmental footprint of these synthetic routes is an increasingly critical consideration. This guide provides a comparative assessment of the synthesis of 1-(Anilinocarbonyl)proline, a valuable proline derivative, contrasting the conventional approach with greener alternatives and providing the supporting data to inform environmentally conscious chemical practices.

The traditional synthesis of this compound relies on the reaction of L-proline with phenyl isocyanate. While effective, this method employs hazardous reagents and solvents, prompting the exploration of more sustainable alternatives. This guide details the experimental protocols for the conventional method and two greener approaches: a water-based synthesis and a method utilizing N,N'-Carbonyldiimidazole (CDI) as a safer coupling agent. A quantitative comparison of these methods highlights the significant environmental benefits of adopting greener synthetic strategies.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance and environmental metrics for the three synthesis routes of this compound.

MetricConventional SynthesisAqueous Synthesis (Alternative 1)CDI-Mediated Synthesis (Alternative 2)
Yield (%) ~95%~80%~90%
Solvent Dichloromethane (B109758) (DCM)WaterTetrahydrofuran (B95107) (THF)
Reagents L-Proline, Phenyl IsocyanateL-Proline, Aniline (B41778), Potassium IsocyanateL-Proline, Aniline, N,N'-Carbonyldiimidazole (CDI)
Reaction Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 2 hours12 hours4 hours
Key Byproducts None (in theory)Potassium ChlorideImidazole (B134444), CO2
E-Factor *High (estimated >10)Low (estimated <5)Moderate (estimated 5-10)

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. Lower values indicate a greener process.[1][2][3][4]

Experimental Protocols

Conventional Synthesis: Proline and Phenyl Isocyanate

This method, while providing a high yield, utilizes the highly toxic and moisture-sensitive phenyl isocyanate and the environmentally problematic solvent, dichloromethane.

Methodology:

  • In a round-bottom flask, L-proline (1.15 g, 10 mmol) is suspended in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • Phenyl isocyanate (1.19 g, 10 mmol) is added dropwise to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with diethyl ether and dried to yield this compound.

  • Yield: Approximately 95%.

Alternative 1: Aqueous Synthesis

This greener alternative replaces hazardous organic solvents with water and the toxic phenyl isocyanate with the less hazardous potassium isocyanate and aniline.[5][6]

Methodology:

  • L-proline (1.15 g, 10 mmol) and aniline (0.93 g, 10 mmol) are dissolved in water (50 mL).

  • Potassium isocyanate (0.81 g, 10 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Yield: Approximately 80%.

Alternative 2: CDI-Mediated Synthesis

This method utilizes N,N'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene-derived isocyanates.[7][8][9] The byproducts, imidazole and carbon dioxide, are relatively benign.

Methodology:

  • N,N'-Carbonyldiimidazole (1.62 g, 10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.

  • A solution of aniline (0.93 g, 10 mmol) in THF (10 mL) is added dropwise, and the mixture is stirred for 1 hour at room temperature.

  • L-proline (1.15 g, 10 mmol) is added to the reaction mixture.

  • The reaction is stirred for an additional 3 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (B1210297) and washed with a mild acid solution to remove imidazole, followed by brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.

  • Yield: Approximately 90%.

Environmental Impact and Hazard Analysis

ComponentConventional SynthesisAqueous SynthesisCDI-Mediated Synthesis
Phenyl Isocyanate Highly toxic by inhalation, corrosive, skin and respiratory sensitizer, flammable, and reacts violently with water.[10]Not usedNot used
Dichloromethane (DCM) Suspected carcinogen, ozone-depleting substance, hazardous to aquatic life.[11]Not usedNot used
Potassium Isocyanate Harmful if swallowed or inhaled.UsedNot used
Aniline Toxic, suspected carcinogen.UsedUsed
N,N'-Carbonyldiimidazole (CDI) Corrosive.Not usedUsed
Tetrahydrofuran (THF) Flammable, can form explosive peroxides.Not usedUsed
Water BenignUsedNot used
Byproducts -Potassium Chloride (low toxicity)Imidazole (corrosive), CO2 (greenhouse gas, but in small amounts)

Visualizing the Synthesis Workflows

The following diagrams illustrate the workflows for the conventional and greener synthesis methods for this compound.

G cluster_0 Conventional Synthesis Proline_C L-Proline Reaction_C Reaction (0°C to RT, 2h) Proline_C->Reaction_C PhNCO_C Phenyl Isocyanate PhNCO_C->Reaction_C DCM_C DCM (Solvent) DCM_C->Reaction_C Workup_C Solvent Removal & Washing Reaction_C->Workup_C Product_C This compound (~95% Yield) Workup_C->Product_C

Conventional Synthesis Workflow

G cluster_1 Greener Alternatives cluster_1a Aqueous Synthesis cluster_1b CDI-Mediated Synthesis Proline_A L-Proline Reaction_A Reaction (RT, 12h) Proline_A->Reaction_A Aniline_A Aniline Aniline_A->Reaction_A KNCO_A Potassium Isocyanate KNCO_A->Reaction_A Water_A Water (Solvent) Water_A->Reaction_A Workup_A Filtration & Washing Reaction_A->Workup_A Product_A This compound (~80% Yield) Workup_A->Product_A Proline_B L-Proline Workup_B Solvent Removal & Extraction Proline_B->Workup_B Aniline_B Aniline Reaction_B Reaction (RT, 4h) Aniline_B->Reaction_B CDI_B CDI CDI_B->Reaction_B THF_B THF (Solvent) THF_B->Reaction_B Product_B This compound (~90% Yield) Workup_B->Product_B

Greener Synthesis Workflows

Discussion

The data clearly demonstrates that greener alternatives to the conventional synthesis of this compound offer significant environmental advantages. The aqueous synthesis eliminates the need for hazardous organic solvents and the highly toxic phenyl isocyanate, resulting in a much lower estimated E-factor.[5][6] While the yield is slightly lower and the reaction time is longer, the simplified work-up and improved safety profile make it an attractive option.

The CDI-mediated synthesis also provides a safer alternative to phenyl isocyanate and offers a high yield in a relatively short reaction time.[7][8][9] Although it still utilizes an organic solvent (THF), greener solvent alternatives could potentially be employed to further reduce its environmental impact. The byproducts of the CDI reaction, imidazole and CO2, are considerably less hazardous than the unreacted phenyl isocyanate that could contaminate the waste stream in the conventional method.

Conclusion

The assessment of the environmental impact of this compound synthesis reveals that viable and effective greener alternatives to the conventional method exist. The aqueous and CDI-mediated syntheses significantly reduce the use of hazardous materials and the generation of toxic waste. While the conventional method may offer a slightly higher yield, the environmental and safety benefits of the greener routes are substantial. For researchers and drug development professionals committed to sustainable chemistry, these alternative protocols provide a clear path toward reducing the environmental footprint of their synthetic endeavors. The adoption of such greener methodologies is not only a responsible choice but also a critical step in the advancement of sustainable chemical manufacturing.

References

1-(Anilinocarbonyl)proline: A Comparative Benchmark Analysis Against Commercial Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the synthesis of chiral molecules. This guide provides an objective comparison of the performance of 1-(Anilinocarbonyl)proline against established commercial organocatalysts in key asymmetric transformations. The data presented is compiled from publicly available resources and aims to provide a clear, data-driven benchmark for catalyst selection.

This compound, a derivative of the natural amino acid L-proline, has emerged as a promising organocatalyst in asymmetric synthesis. Its structural modification, featuring a phenylurea moiety, is reported to enhance its catalytic efficacy by providing additional hydrogen bonding capabilities and steric bulk. These features can significantly influence the transition state of a reaction, leading to improved stereoselectivity compared to unmodified L-proline. This guide will focus on its performance in the asymmetric aldol (B89426) and Michael addition reactions, two fundamental carbon-carbon bond-forming reactions in organic synthesis.

Performance in Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds. A standard benchmark for evaluating catalyst performance in this reaction is the addition of acetone (B3395972) to p-nitrobenzaldehyde.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
This compound Data not availableData not availableData not availableHigh>99Claimed performance
L-Proline 30DMSO/Acetone (4:1)46876[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether 5CH2Cl229996

Note: The performance data for this compound is based on claims from a commercial supplier and has not yet been independently verified in peer-reviewed literature.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a vital reaction for the formation of carbon-carbon bonds in a 1,4-manner. The addition of nitroalkanes to cycloalkenones is a common model reaction to assess catalyst performance.

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
This compound CycloalkenoneNitroalkaneData not availableData not availableData not availableHighData not available>99Claimed performance
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether CyclohexenoneNitromethane20Toluene10897-25
Thiourea-based catalyst CyclohexenoneNitromethane10Toluene249595:5 (syn/anti)97 (syn)

Note: The performance data for this compound is based on claims from a commercial supplier and has not yet been independently verified in peer-reviewed literature.

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction

To a solution of p-nitrobenzaldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added acetone (10.0 mmol). The organocatalyst (specified loading) is then added to the mixture. The reaction is stirred at the specified temperature for the indicated time. Upon completion, as monitored by thin-layer chromatography, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition

To a stirred solution of the cycloalkenone (1.0 mmol) and the nitroalkane (1.2 mmol) in the specified solvent (2.0 mL) is added the organocatalyst (specified loading). The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

Reaction Mechanisms and Workflows

The catalytic cycle of proline and its derivatives in the asymmetric aldol reaction is believed to proceed through an enamine intermediate. The secondary amine of the catalyst reacts with a ketone to form a nucleophilic enamine, which then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst.

Asymmetric Aldol Reaction Pathway Asymmetric Aldol Reaction Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst This compound Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Hydrolysis Aldol_Product β-Hydroxy Ketone Iminium->Aldol_Product + H₂O

Caption: Catalytic cycle of this compound in an asymmetric aldol reaction.

The experimental workflow for evaluating and comparing the performance of different organocatalysts is a systematic process that involves reaction setup, monitoring, workup, and analysis.

Caption: A generalized workflow for the comparative evaluation of organocatalysts.

Conclusion

Based on the available information, this compound shows potential as a highly effective organocatalyst for asymmetric aldol and Michael addition reactions, reportedly achieving excellent enantioselectivities. However, a direct and comprehensive comparison with established commercial catalysts is currently hampered by the lack of detailed, peer-reviewed experimental data for this compound under benchmark conditions. The data presented in this guide serves as a preliminary reference, and researchers are encouraged to perform their own head-to-head comparisons to make fully informed decisions for their specific synthetic challenges. The development and thorough evaluation of novel proline derivatives like this compound are crucial for advancing the field of asymmetric organocatalysis.

References

Mechanistic Showdown: A Comparative Guide to Proline-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric organocatalysis, L-proline, often dubbed the "simplest enzyme," has established itself as a foundational catalyst.[1] Its ability to facilitate a wide array of enantioselective transformations through biomimetic mechanisms has revolutionized modern organic synthesis.[2] Proline and its derivatives activate carbonyl compounds via the formation of nucleophilic enamine or electrophilic iminium ion intermediates, enabling key carbon-carbon bond-forming reactions such as Aldol (B89426), Mannich, and Michael additions.[1][3]

This guide provides a mechanistic comparison of L-proline and its more structurally complex derivatives, focusing on how structural modifications impact catalytic cycles, reaction kinetics, and overall performance. We present supporting experimental data, detailed protocols for benchmark reactions, and logical diagrams to elucidate the underlying principles governing these powerful catalysts.

The Proline Catalytic Cycle: Enamine and Iminium Ion Pathways

Proline's catalytic versatility stems from its unique bifunctional nature. The secondary amine acts as a nucleophile to form covalent intermediates with carbonyl substrates, while the carboxylic acid group functions as an internal Brønsted acid/base co-catalyst to facilitate proton transfer events within the transition state.[4]

The most widely accepted mechanism for reactions like the aldol addition involves the formation of an enamine intermediate.[5][6] The reaction begins with the nucleophilic attack of proline's secondary amine on a ketone or aldehyde donor, followed by dehydration to form the enamine. This enamine, which is more nucleophilic than the corresponding enol, then attacks an electrophilic acceptor (e.g., another aldehyde). Subsequent hydrolysis releases the product and regenerates the proline catalyst. Kinetic studies have shown that for the intermolecular aldol reaction, the rate depends on both the ketone and aldehyde concentrations, suggesting that the C-C bond formation step, rather than enamine formation, is rate-determining.[7][8]

While the enamine model is prevalent, the role of oxazolidinone species, formed from the reaction of proline with aldehydes, has been a subject of debate.[5][6] Some view them as parasitic, off-cycle intermediates, while others argue they may play a more central role in the catalytic process.[6]

G cluster_cycle Proline-Catalyzed Aldol Cycle (Enamine Pathway) Proline (S)-Proline Carbinolamine Carbinolamine Intermediate Proline->Carbinolamine + Ketone Ketone Ketone (Donor) Enamine Enamine Intermediate Carbinolamine->Enamine - H₂O TS Acyclic Transition State (C-C Bond Formation) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Intermediate TS->Iminium Re-face attack Iminium->Proline Catalyst Regeneration Product Aldol Product Iminium->Product + H₂O (Hydrolysis) Product->Proline - Product Water H₂O Water2 H₂O

Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.

Performance Comparison: Proline vs. Diphenylprolinol Silyl (B83357) Ether Derivatives

To enhance catalytic activity, solubility, and stereocontrol, numerous proline derivatives have been developed.[1] Among the most successful are the diarylprolinol silyl ethers, such as (S)-[diphenyl(trimethylsilyloxy)methyl]pyrrolidine. These catalysts often provide superior results at lower catalyst loadings compared to unmodified proline.[9]

The primary mechanistic distinction lies in the mode of stereochemical control. While proline relies on a bifunctional transition state involving its carboxylic acid (a Brønsted acid co-catalyst model), the bulky diarylprolinol silyl ether catalysts are believed to operate primarily through a steric shielding model.[10] The bulky diphenyl(silyloxy)methyl group effectively blocks one face of the enamine intermediate, forcing the electrophile to attack from the less hindered face, thus ensuring high enantioselectivity.[10]

G cluster_proline Proline Mechanism cluster_derivative Diphenylprolinol Silyl Ether Mechanism Proline Proline Proline_TS Zimmerman-Traxler-like Transition State Proline->Proline_TS Forms Comparison Mechanistic Divergence Proline_Feature Key Feature: Bifunctional H-Bonding (Carboxylic Acid) Proline_TS->Proline_Feature Relies on Derivative Proline Derivative (Bulky) Derivative_TS Open Transition State Derivative->Derivative_TS Forms Derivative_Feature Key Feature: Steric Shielding (Bulky Substituent) Derivative_TS->Derivative_Feature Relies on

Caption: Mechanistic divergence between proline and its bulky derivatives.

The practical advantages of this modified mechanism are evident in comparative performance data.

Table 1: Catalyst Performance in the Asymmetric Michael Addition of Propanal to Nitrostyrene (B7858105)
EntryCatalystLoading (mol%)Time (h)Yield (%)syn/antiee (%)
1L-Proline202425-22
2Diphenylprolinol202429-95
3Diphenylprolinol Silyl Ether2018293:799
Data sourced from Hayashi et al.[9] Reaction conditions: Propanal (10 equiv.), nitrostyrene (1.0 equiv.), and catalyst in CHCl₃ at room temperature.

As the data illustrates, silylation of the diphenylprolinol catalyst dramatically enhances both the reaction rate and the enantioselectivity, completing the reaction in just 1 hour with 99% ee, whereas proline itself shows very low yield and stereocontrol under these conditions.[9]

Experimental Methodologies

Reproducible and comparable data relies on standardized experimental protocols. Below are representative methodologies for conducting proline-catalyzed reactions.

General Experimental Protocol: Proline-Catalyzed Aldol Reaction

This procedure is a general representation for the reaction between a ketone and an aldehyde.[1][11]

  • Preparation: To a vial, add the aldehyde (1.0 mmol, 1.0 equiv.) and the ketone, which often serves as the solvent (e.g., 2 mL acetone, ~20-30 equiv.).

  • Catalyst Addition: Add (S)-proline (0.3 mmol, 30 mol%) to the solution.

  • Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR. Reaction times can vary from a few hours to several days.[12][13]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[12]

Workflow for Catalyst Comparison

Evaluating the efficacy of different organocatalysts requires a systematic approach to ensure that comparisons are objective and based on standardized metrics.

G A 1. Catalyst Selection (e.g., Proline, Derivatives) B 2. Define Benchmark Reaction (e.g., Aldol, Michael) A->B C 3. Optimization of Conditions (Solvent, Temp., Loading) B->C D 4. Run Parallel Experiments (Identical Conditions) C->D E 5. Product Isolation & Purification D->E F 6. Performance Analysis E->F G Yield (%) F->G H Diastereoselectivity (dr) F->H I Enantioselectivity (ee %) F->I J 7. Mechanistic Investigation (Kinetics, Intermediates) F->J

Caption: A generalized workflow for the comparative evaluation of organocatalysts.

Conclusion

The mechanistic landscape of proline-based organocatalysis is both rich and nuanced. While L-proline operates as an elegant, bifunctional "micro-aldolase," its derivatives, particularly diphenylprolinol silyl ethers, achieve superior performance through a mechanism dominated by steric shielding. This structural modification leads to dramatic improvements in reaction rates, yields, and stereoselectivities, albeit at the cost of a more complex and expensive catalytic scaffold. Understanding these fundamental mechanistic differences is crucial for researchers, scientists, and drug development professionals to make informed decisions in catalyst selection and reaction design, ultimately enabling the synthesis of complex chiral molecules with greater efficiency and precision.

References

A Researcher's Guide to the Validation of Analytical Methods for Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of proline derivatives is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of common analytical methods for the validation of proline derivatives, supported by experimental data and detailed protocols.

Proline and its derivatives are key building blocks in many pharmaceutical compounds.[1][2][3] Their analysis often requires robust and validated analytical methods to ensure the identity, purity, and strength of the final product. This guide adheres to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures, covering key parameters such as specificity, linearity, accuracy, precision, and sensitivity.[4][5][6]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the proline derivative, the sample matrix, and the desired level of sensitivity. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase and chiral modes, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Validation ParameterHPLC (UV/Fluorescence Detection)Chiral HPLCLC-MS/MSGas Chromatography (GC)
Specificity Good; can be enhanced with derivatization.[7] Peak purity analysis is essential.[7]Excellent for enantiomeric separation.[1][2]Excellent; high selectivity based on mass-to-charge ratio.[8][9]Good; requires derivatization to improve volatility.
Linearity (R²) Typically ≥ 0.99.[3][10]Typically ≥ 0.999.[11][12]Typically ≥ 0.99.[9]Good linearity after derivatization.
Accuracy (% Recovery) 93% - 117%.[3][13]99.66%.[12]>90%.[8]Dependent on derivatization efficiency.
Precision (%RSD) Intra-day and inter-day precision typically < 9.4%.[2]< 2%.[14]< 15% (matrix effect).[8]Good precision is achievable.
Limit of Detection (LOD) Can be as low as 5 fmol with fluorescent derivatization.[7]0.075% for D-prolinamide.[11]0.01 ng/mL for PGP and AcPGP.[8]High sensitivity.
Limit of Quantitation (LOQ) As low as 16 fmol with fluorescent derivatization.[7]0.15% for D-prolinamide.[11]0.05 - 0.1 ng/mL for PGP and AcPGP.[8]Dependent on the derivative and detector.
Typical Application Quantification of proline and its derivatives in various samples, including honey.[7]Enantiomeric purity determination of proline derivatives.[1][2][3]Quantification of proline-containing peptides and metabolites in biological matrices.[8][9][13]Chiral analysis of proline after derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC and LC-MS/MS methods.

Protocol 1: Chiral HPLC-UV for Enantiomeric Purity of Boc-2-methylproline

This method is adapted from a study on the chiral separation of proline derivatives.[1][2]

1. Instrumentation:

  • HPLC system with a UV detector.

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm).[1][2]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of hexane, ethanol (B145695), and 0.1% trifluoroacetic acid (TFA).[1][2] The exact ratio should be optimized for best resolution. For some proline derivatives, a small change in ethanol percentage can dramatically affect resolution.[1][2]

3. Standard and Sample Preparation:

  • Prepare a stock solution of the proline derivative standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase to a known concentration.

4. Chromatographic Conditions:

  • Flow rate: Typically 1.0 mL/min.

  • Column temperature: Ambient or controlled as optimized.

  • Detection wavelength: Determined by the UV absorbance of the derivative (e.g., 210 nm for benzoyl derivatives).[15]

5. Validation Procedure:

  • Specificity: Inject blank, individual enantiomers, and the racemic mixture to ensure no interference.

  • Linearity: Inject calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the enantiomer into a sample matrix.

  • Precision: Analyze multiple preparations of a homogeneous sample on the same day (intra-day) and on different days (inter-day).

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[11]

Protocol 2: LC-MS/MS for Quantification of Proline in Human Serum

This protocol is based on a validated method for proline analysis in biological fluids.[9]

1. Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Phenomenex Lux 5u Cellulose-1 column (250 x 4.6 mm).[9]

2. Mobile Phase and Internal Standard:

  • Mobile Phase: 40% methanol (B129727) in 0.05% formic acid aqueous solution.[9]

  • Internal Standard (IS): Stable isotope-labeled L-proline-¹³C₅,¹⁵N.[9]

3. Sample Preparation:

  • Protein Precipitation: Add methanol to the serum sample to precipitate proteins.

  • Centrifugation: Centrifuge to separate the supernatant.

  • Dilution: Dilute the supernatant with the mobile phase before injection.

4. LC-MS/MS Conditions:

  • Flow rate: 0.5 mL/min.[8]

  • Ionization mode: Positive electrospray ionization (ESI).[9]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for proline and the internal standard.

5. Validation Procedure:

  • Specificity: Analyze surrogate blank serum to ensure no endogenous interference.

  • Linearity: Prepare a standard curve in surrogate blank serum over the desired concentration range (e.g., 2.5 - 100 µg/mL).[9]

  • Accuracy and Precision: Evaluate at multiple quality control (QC) concentrations (low, medium, and high).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.[8]

  • Stability: Evaluate the stability of the analyte in the sample matrix under various storage conditions.[8]

Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate a general analytical method validation workflow and a decision tree for selecting a suitable method.

G General Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation a Define Analytical Target Profile (ATP) b Select Appropriate Technique (HPLC, LC-MS, etc.) a->b c Optimize Method Parameters b->c d Specificity c->d e Linearity & Range d->e f Accuracy e->f g Precision (Repeatability, Intermediate) f->g h Detection Limit (LOD) g->h i Quantitation Limit (LOQ) h->i j Robustness i->j k Routine Analysis j->k l Method Lifecycle Management k->l

Caption: A generalized workflow for the development, validation, and implementation of an analytical method.

G Decision Tree for Method Selection start Start: Need to analyze proline derivative q1 Is enantiomeric purity required? start->q1 q2 Is the sample in a complex biological matrix? q1->q2 No chiral_hplc Use Chiral HPLC q1->chiral_hplc Yes q3 Is high sensitivity (low concentration) needed? q2->q3 No lc_ms Use LC-MS/MS q2->lc_ms Yes hplc_uv_deriv Use HPLC with UV/Fluorescence (consider derivatization) q3->hplc_uv_deriv Yes hplc_uv Use standard RP-HPLC with UV q3->hplc_uv No

Caption: A decision tree to guide the selection of an appropriate analytical method for proline derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. 1-(Anilinocarbonyl)proline, a derivative of both proline and aniline (B41778), requires careful handling and disposal due to the potential hazards associated with the aniline moiety. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves such as butyl, neoprene, or Viton are recommended for handling aniline and its derivatives. Nitrile gloves are not recommended.[3][4]

  • Eye Protection: Chemical splash goggles are mandatory.[4]

  • Protective Clothing: A fully-buttoned lab coat should be worn to protect against skin contact.[1]

Waste Characterization and Segregation

This compound waste should be classified as hazardous due to the toxic properties of aniline, which is a suspected carcinogen and is toxic to aquatic life.[1][4]

  • Dedicated Waste Container: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a dedicated, compatible, and clearly labeled hazardous waste container.[1][3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: "this compound".[2]

  • Incompatible Materials: Store the waste container away from strong oxidizing agents, strong acids, and strong bases.[2][5]

Quantitative Data Summary for Aniline (as a proxy)

Hazard Information (for Aniline)Value/Classification
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]
Carcinogenicity Suspected of causing cancer.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]
Incompatible Materials Strong oxidizers, strong acids, strong bases.[3]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For small spills that can be safely managed by trained personnel, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2][6] Collect the contaminated absorbent material and place it in the designated hazardous waste container.[2]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department for assistance.[2]

Disposal Procedure

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[3][4] All waste must be handled as hazardous waste.

  • Collection: Collect all solid and liquid waste containing this compound in a designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated, secure, cool, and well-ventilated satellite accumulation area for hazardous waste.[1][3]

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle for aniline-containing waste may involve chemical treatment under controlled conditions by specialized waste disposal facilities. Methods such as Fenton's reagent oxidation have been described for the treatment of aniline-containing wastewater.[2] These methods are complex and should only be performed by trained professionals in a permitted facility.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Labeled Container ppe->collect segregate Segregate from Incompatible Materials (Oxidizers, Acids, Bases) collect->segregate store Store in a Secure, Ventilated Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Hazardous Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Anilinocarbonyl)proline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Anilinocarbonyl)proline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on general best practices for handling solid organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the supplier-specific SDS for detailed safety information and handle unknown compounds with caution.

This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2]

PPE Category Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldProtects against splashes, dust, and flying particles. A face shield should be used when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for handling solid chemicals.[4] For prolonged contact or when handling solutions, consider heavier-duty gloves. Always check the glove manufacturer's resistance guide for the specific solvent being used.
Body Protection Laboratory CoatA long-sleeved lab coat is essential to protect skin and personal clothing from contamination.[3][4] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.[3]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area.If the material is dusty or if work is performed outside of a fume hood, a NIOSH-approved respirator may be necessary.[5] The specific cartridge type should be selected based on the potential for airborne particulates and vapors.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.
II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

A. Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[1]

B. Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand the available safety information and establish a clear experimental plan.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transferring:

    • Weigh solid this compound in a fume hood or a designated weighing enclosure to minimize inhalation of any dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When transferring the compound, do so carefully to prevent spills.

  • In-Experiment Use:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and ensure proper ventilation.

    • Keep containers with this compound closed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as solid hazardous waste.[8]

B. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9]

IV. Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

A. Spills:

  • Minor Spills:

    • Alert personnel in the immediate area.[4]

    • Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand).[6]

    • Gently sweep the absorbed material into a labeled hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team.

    • Prevent entry into the contaminated area.

B. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.